molecular formula C20H20O7 B022433 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate CAS No. 110874-22-1

2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate

Cat. No.: B022433
CAS No.: 110874-22-1
M. Wt: 372.4 g/mol
InChI Key: PXRGJBFTFOSLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate, also known as this compound, is a useful research compound. Its molecular formula is C20H20O7 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(acetyloxymethoxy)-3-benzoyloxypropyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O7/c1-15(21)26-14-27-18(12-24-19(22)16-8-4-2-5-9-16)13-25-20(23)17-10-6-3-7-11-17/h2-11,18H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRGJBFTFOSLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(COC(=O)C1=CC=CC=C1)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547431
Record name 2-[(Acetyloxy)methoxy]propane-1,3-diyl dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110874-22-1
Record name 1,3-Propanediol, 2-[(acetyloxy)methoxy]-, 1,3-dibenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110874-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Acetyloxy)methoxy]propane-1,3-diyl dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to a Key Antiviral Intermediate: 1,3-Diacetoxy-2-(acetoxymethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The initial request for a technical guide on "2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate" yielded limited publicly available scientific data. This suggests the compound may be novel, not extensively studied, or referred to by an alternative chemical name. However, the search identified a closely related and industrially significant compound, 1,3-Diacetoxy-2-(acetoxymethoxy)propane (CAS No. 86357-13-3). This molecule is a critical precursor in the synthesis of the antiviral drug Ganciclovir.[1] Given its relevance to drug development professionals, this guide has been meticulously prepared to provide in-depth technical information on this pivotal intermediate.

Introduction and Significance

1,3-Diacetoxy-2-(acetoxymethoxy)propane is a key building block in the pharmaceutical industry, primarily recognized for its role as a precursor in the manufacture of Ganciclovir, a potent antiviral agent effective against cytomegalovirus (CMV) infections.[1] The precise chemical structure and purity of this intermediate are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical methodologies for its characterization.

Chemical Structure and Physicochemical Properties

The chemical structure of 1,3-Diacetoxy-2-(acetoxymethoxy)propane is presented below. It is an ester of glycerol containing two acetate groups at the 1 and 3 positions and an acetoxymethoxy group at the 2 position.

Caption: Chemical structure of 1,3-Diacetoxy-2-(acetoxymethoxy)propane.

The key physicochemical properties of 1,3-Diacetoxy-2-(acetoxymethoxy)propane are summarized in the table below:

PropertyValueReference(s)
Molecular Formula C₁₀H₁₆O₇[2][3]
Molecular Weight 248.23 g/mol [2][3]
CAS Number 86357-13-3[1][2]
Appearance Transparent to brown liquid[3]
Boiling Point 311 °C at 760 mmHg[1]
Solubility Soluble in organic solvents, sparingly soluble in water[1]
Storage Temperature Room temperature, sealed in a dry environment[4]

Synthesis and Purification

A common laboratory-scale synthesis of 1,3-Diacetoxy-2-(acetoxymethoxy)propane involves the acetylation of glycerol formal.

Synthesis Protocol

Materials:

  • Glycerol formal

  • Dichloromethane (DCM)

  • Pyridine

  • Acetic anhydride

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Nitrogen atmosphere setup

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve glycerol formal (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (3.5 equivalents) to the solution.

  • Add acetic anhydride (3.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.[1]

  • Upon completion, the reaction mixture is typically worked up by washing with aqueous acid, followed by a basic solution, and finally with brine.

  • The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel. The purity of the final product is typically assessed by Gas Chromatography (GC).[3]

G cluster_0 Synthesis Workflow Glycerol Formal Glycerol Formal Acetylation Acetylation Glycerol Formal->Acetylation Acetic Anhydride, Pyridine Work-up Work-up Acetylation->Work-up Aqueous wash Purification Purification Work-up->Purification Vacuum Distillation 1,3-Diacetoxy-2-(acetoxymethoxy)propane 1,3-Diacetoxy-2-(acetoxymethoxy)propane Purification->1,3-Diacetoxy-2-(acetoxymethoxy)propane G cluster_0 Ganciclovir Synthesis Pathway 1,3-Diacetoxy-2-(acetoxymethoxy)propane 1,3-Diacetoxy-2-(acetoxymethoxy)propane Condensation Condensation 1,3-Diacetoxy-2-(acetoxymethoxy)propane->Condensation Guanine derivative Protected Ganciclovir Protected Ganciclovir Condensation->Protected Ganciclovir Deprotection Deprotection Protected Ganciclovir->Deprotection e.g., Ammonia Ganciclovir Ganciclovir Deprotection->Ganciclovir

Caption: Simplified workflow for the synthesis of Ganciclovir from 1,3-Diacetoxy-2-(acetoxymethoxy)propane.

Stability and Storage

1,3-Diacetoxy-2-(acetoxymethoxy)propane should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances. [3]It is important to protect it from moisture to prevent hydrolysis of the ester groups.

Safety Information

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,3-Diacetoxy-2-(acetoxymethoxy)propane is a vital chemical intermediate with a primary application in the synthesis of the antiviral drug Ganciclovir. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for researchers and professionals in the field of drug development and pharmaceutical sciences.

References

  • LookChem. Cas 86357-13-3,1,3-Diacetoxy-2-(acetoxymethoxy)propane. [Link]

  • MDPI. Identification of Six Phytotoxic Compounds as Plant Growth Inhibitors from Afzelia xylocarpa Leaves. [Link]

  • PubChem. Glycerol dibenzoate. [Link]

  • Google Patents.
  • ResearchGate. Mass spectrum fragmentation patterns... [Link]

  • AQA. A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]

  • Google Patents.
  • HMDB. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

  • MassBank. Diethylene glycol dibenzoate. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid... [Link]

  • ResearchGate. Chemical Properties and Derivatives of Glycerol. [Link]

  • PubMed. Stabilities of neutral and basic esters of bendamustine in plasma... [Link]

  • PubMed Central. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

  • Google Patents.
  • PubChem. Di-O-benzoyldiethylene glycol. [Link]

  • ResearchGate. ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... [Link]

  • PubMed Central. Quantitative 1H-NMR analysis reveals steric and electronic effects... [Link]

  • ResearchGate. Synthesis of a New Class of Triazole-Linked Benzoheterocycles via 1,3-Dipolar Cycloaddition. [Link]

  • ResearchGate. Stability of NHS esters of mPEG5k under accelerated conditions... [Link]

  • ResearchGate. Physico-chemical properties of glycerol esters... [Link]

  • Google Patents.
  • ResearchGate. Effects of o -Methoxy Groups on the Properties and Thermal Stability... [Link]

Sources

2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate CAS number 110874-22-1

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 110874-22-1), a specialized chemical intermediate for research and development. While detailed public data on this specific molecule is limited, this document synthesizes available information and provides expert-driven insights based on its chemical structure and the well-documented properties of analogous compounds. We will cover its core chemical and physical properties, propose a logical synthetic pathway, detail robust analytical methodologies for its characterization, discuss its applications in organic synthesis, and outline essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction and Core Principles

This compound is a complex ester built on a glycerol backbone. Its structure features two benzoate groups at the 1 and 3 positions and a protected hydroxymethyl group (acetoxymethoxy) at the 2 position. This specific arrangement of functional groups makes it a valuable, albeit niche, building block in advanced organic synthesis.[1][2]

Its primary utility lies in its function as a protected glycerol synthon. The benzoate and acetoxymethyl protecting groups offer specific chemical stability and reactivity profiles, allowing for controlled, stepwise reactions in the synthesis of more complex target molecules. While not as widely documented as its close analog, 1,3-diacetoxy-2-(acetoxymethoxy)propane (CAS 86357-13-3)—a key intermediate in the synthesis of the antiviral drug Ganciclovir—the principles of its chemistry are directly comparable.[3] This guide will leverage the established chemistry of such analogs to provide a robust framework for understanding and working with the title compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are compiled from chemical supplier catalogs and computational models, providing a baseline for experimental work.

PropertyValueSource
CAS Number 110874-22-1[1]
Molecular Formula C₂₀H₂₀O₇[1][2]
Molecular Weight 372.37 g/mol [1][2]
Appearance Pale-Yellow Oil[1]
Synonyms 2-[(Acetyloxy)methoxy]-1,3-propanediol Dibenzoate[1]
Storage 2-8°C, Refrigerator[1]
Solubility Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF. Insoluble in water.(Inferred)

Below is the two-dimensional structure of the molecule.

G cluster_0 Proposed Synthesis Workflow A 1,3-Dibenzyloxy-2-propanol B Protection of C2-OH (e.g., Chloromethyl methyl ether) A->B C Intermediate A (Protected Glycerol) B->C D Deprotection (Hydrogenolysis) (Removes Benzyl groups) C->D E Intermediate B (Glycerol-MOM ether) D->E F Dibenzoylation (Benzoyl Chloride, Pyridine) E->F G Final Product (Crude) F->G H Purification (Column Chromatography) G->H I Pure Product (CAS 110874-22-1) H->I

Caption: Proposed multi-step synthesis workflow.
Representative Laboratory Protocol

This protocol describes the final benzoylation step, assuming the precursor, 2-(acetoxymethoxy)-1,3-propanediol, is available.

Objective: To synthesize this compound via esterification.

Materials:

  • 2-(Acetoxymethoxy)-1,3-propanediol (1.0 eq)

  • Benzoyl Chloride (2.2 eq)

  • Pyridine (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(acetoxymethoxy)-1,3-propanediol in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction.

  • Base Addition: Slowly add pyridine to the stirred solution. Pyridine acts as a base to neutralize the HCl byproduct of the reaction, driving it to completion.

  • Acylation: Add benzoyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, carefully quench it by adding 1M HCl solution to neutralize excess pyridine.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Final Product: Combine the pure fractions and concentrate under vacuum to yield this compound as a pale-yellow oil. [1]Confirm identity and purity via analytical methods described in the next section.

Analytical Characterization

A self-validating system of protocols is essential to confirm the identity, purity, and stability of the synthesized compound.

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of aromatic protons from the benzoate groups, the methylene and methine protons of the glycerol backbone, and the characteristic singlets for the acetyl and methoxy protons. Integration of the peaks will confirm the ratio of these groups.

    • ¹³C NMR: Will show characteristic peaks for the carbonyl carbons of the ester groups, the aromatic carbons, and the aliphatic carbons of the glycerol and acetoxymethyl moieties.

  • Infrared (IR) Spectroscopy: Key for identifying functional groups. Expect strong C=O stretching vibrations around 1720-1740 cm⁻¹ characteristic of the ester groups, and C-O stretching vibrations.

  • Mass Spectrometry (MS): Will confirm the molecular weight (372.37 g/mol ) and provide fragmentation patterns that can further elucidate the structure.

Purity Assessment: HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.

Objective: To determine the purity of this compound.

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (for the benzoate chromophore).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of a reference standard (if available) at 1 mg/mL in Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the synthesized sample in Acetonitrile to a final concentration of ~1 mg/mL.

  • Analysis: Inject the sample onto the equilibrated HPLC system.

  • Data Processing: Integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

G cluster_0 Analytical Workflow for Purity A Sample Preparation (Dissolve in Acetonitrile) B HPLC Injection (C18 Reverse Phase) A->B C UV Detection (@ 254 nm) B->C D Chromatogram Generation C->D E Data Analysis (Peak Integration) D->E F Purity Report (% Area) E->F

Caption: HPLC workflow for purity analysis.

Applications in Research and Drug Development

The primary application of this compound is as a compound useful in organic synthesis. [1][2]Its structure lends itself to several potential roles:

  • Protected Glycerol Building Block: It can serve as a precursor for molecules requiring a glycerol scaffold where differential reactivity at the C1/C3 and C2 positions is necessary. The benzoate esters can be selectively hydrolyzed under different conditions than the acetoxymethyl ether, allowing for controlled, stepwise synthetic transformations.

  • Intermediate for Novel Prodrugs: The core structure is analogous to the side chain of antiviral nucleoside analogs like Ganciclovir. Researchers could use this dibenzoate variant to synthesize novel derivatives of known drugs, potentially altering properties like solubility, bioavailability, or metabolic stability.

  • Fragment-Based Discovery: In medicinal chemistry, it can be used as a fragment for screening against biological targets or as a starting point for building more complex, biologically active molecules.

Safety, Handling, and Storage

  • Hazard Classification: Based on analogs, this compound should be treated as a potential skin, eye, and respiratory irritant. [4][5]* Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols. Avoid contact with skin and eyes. [4]* Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C. [1]Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound (CAS 110874-22-1) is a specialized synthetic intermediate with clear potential in advanced organic synthesis and pharmaceutical research. While it is not as extensively studied as some of its analogs, its chemical properties can be reliably inferred from its structure. This guide provides a robust framework for its synthesis, characterization, and safe handling, empowering researchers to confidently incorporate this versatile building block into their discovery and development workflows.

References

  • BenchChem. (n.d.). 1,3-Diacetoxy-2-(acetoxymethoxy)propane | 86357-13-3.
  • LookChem. (n.d.). Cas 86357-13-3, 1,3-Diacetoxy-2-(acetoxymethoxy)propane.
  • Biosynth. (n.d.). 1,3-Diacetoxy-2-(acetoxymethoxy)propane - FD32703.
  • AK Scientific, Inc. (n.d.). 1,3-Diacetoxy-2-(acetoxymethoxy)propane Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). 2-(Acetoxymethoxy)-1,3-propanediyl-d5 Dibenzoate.
  • Pharmaffiliates. (n.d.). This compound.
  • CymitQuimica. (n.d.). This compound.
  • Sigma-Aldrich. (2025, September 13). Safety Data Sheet.

Sources

An In-depth Technical Guide to 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate: Structure, Synthesis, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This whitepaper provides a comprehensive technical overview of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate, a molecule situated at the intersection of synthetic chemistry and pharmaceutical sciences. Based on its structural characteristics—a glycerol backbone, two benzoate ester moieties, and a central acetoxymethyl (AM) ether—this compound is hypothesized to function as a prodrug. The lipophilic benzoate groups likely enhance membrane permeability, while the AM ether is a well-established esterase-sensitive motif designed for controlled intracellular release of a parent molecule.[1][2] This guide elucidates the molecule's structure, proposes a detailed synthetic pathway with a self-validating quality control system, and presents a mechanistic hypothesis for its bioactivation. It is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this class of compounds.

Molecular Structure and Physicochemical Properties

Structural Elucidation

This compound is a complex molecule built on a propane-1,3-diol (glycerol) framework. Its formal IUPAC name precisely describes its architecture:

  • 1,3-propanediyl dibenzoate: Two benzoate groups are attached via ester linkages to the primary hydroxyl groups at positions 1 and 3 of the glycerol backbone.

  • 2-(Acetoxymethoxy): An acetoxymethyl ether group is attached to the secondary hydroxyl group at position 2. This moiety consists of a methylene bridge (-CH₂-) linking the glycerol oxygen to an acetate group (-OCOCH₃).

This unique combination of functionalities suggests a deliberate chemical design intended to modulate the physicochemical properties of a parent glycerol-based molecule.

Physicochemical Data

The structural features of this compound dictate its physical and chemical properties. The large, nonpolar benzoate groups are expected to decrease aqueous solubility while increasing lipophilicity, which is often a desirable trait for crossing cellular membranes.[1]

PropertyValueSource
Molecular Formula C₂₀H₂₀O₇-
Molecular Weight 372.37 g/mol -
Boiling Point 476.6 ± 40.0 °C (Predicted)[3]
Density 1.231 ± 0.06 g/cm³ (Predicted)[3]
Solubility Slightly soluble in Chloroform and Methanol[3]
Physical Form Oil[3]
Storage Refrigerator (2-8 °C)[3]

The Prodrug Concept: A Mechanistic Hypothesis

The acetoxymethyl (AM) group is a widely recognized prodrug motif used to mask polar functional groups, such as hydroxyls or carboxylic acids, thereby improving a drug's bioavailability.[2][4] The ester linkage within the AM group is susceptible to cleavage by ubiquitous intracellular esterases.[5]

Proposed Bioactivation Pathway

We hypothesize a two-step intracellular activation mechanism for this compound:

  • Esterase-Mediated Cleavage: Upon diffusing across the cell membrane, endogenous esterases hydrolyze the acetate ester within the AM moiety. This reaction is generally rapid and efficient within the cellular environment.[2][5]

  • Spontaneous Decomposition: The hydrolysis product is an unstable hemiacetal. This intermediate spontaneously decomposes, releasing the active 1,3-dibenzoate-2-hydroxy-glycerol, along with formaldehyde and acetic acid as innocuous byproducts.[1]

This cascade reaction ensures that the active molecule is released primarily inside the target cells, minimizing off-target effects.

Bioactivation Pathway Diagram

The following diagram illustrates the proposed enzymatic and chemical steps involved in the intracellular release of the active compound.

G cluster_membrane Cell Membrane cluster_cytosol Intracellular Space (Cytosol) A 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate (Prodrug) (Lipophilic, Cell Permeable) B Step 1: Esterase-Mediated Hydrolysis (Enzymatic Cleavage) A->B Passive Diffusion C Unstable Hemiacetal Intermediate B->C Releases Acetic Acid D Step 2: Spontaneous Decomposition C->D E Active Molecule: 1,3-Propanediyl Dibenzoate (Released at Target) D->E F Byproducts: Acetic Acid + Formaldehyde D->F

Caption: Proposed bioactivation pathway of the prodrug within a target cell.

Synthesis and Quality Control

A robust and verifiable synthetic route is essential for producing high-purity this compound. The proposed synthesis involves a two-stage process: selective protection and esterification of the primary hydroxyl groups, followed by the introduction of the AM ether at the secondary hydroxyl position.

Detailed Experimental Protocol: A Proposed Synthesis

This protocol is a representative methodology based on established organic chemistry principles for alcohol protection and ether formation.[6][7]

Part A: Synthesis of 1,3-Propanediyl Dibenzoate

  • Reaction Setup: To a solution of glycerol (1.0 eq) in anhydrous pyridine (10 volumes) at 0 °C, add benzoyl chloride (2.2 eq) dropwise. The use of pyridine as a solvent and base facilitates the reaction and neutralizes the HCl byproduct.[8]

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold 1M HCl and extract with ethyl acetate (3x volumes). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 1,3-propanediyl dibenzoate.

Part B: Synthesis of this compound

  • Reaction Setup: Dissolve 1,3-propanediyl dibenzoate (1.0 eq) in anhydrous acetonitrile. Add silver(I) oxide (Ag₂O, 1.5 eq) and molecular sieves. This combination is effective for forming acetoxymethyl ethers.[1]

  • Reagent Addition: Add bromomethyl acetate (1.2 eq) to the suspension. The Ag₂O acts as a mild base and halide scavenger.

  • Reaction Execution: Stir the reaction at room temperature for 24-48 hours, protecting from light. Monitor the reaction by TLC.

  • Work-up and Purification: Filter the reaction mixture through celite to remove silver salts. Concentrate the filtrate and purify the resulting oil by silica gel column chromatography to yield the final product.

Synthesis Workflow Diagram

The following diagram outlines the key stages of the manufacturing process, from starting materials to the final purified compound.

G start Starting Materials: Glycerol, Benzoyl Chloride proc1 Step 1: Dibenzoylation Solvent: Pyridine Reagent: Benzoyl Chloride start->proc1 qc1 In-Process Control: TLC Monitoring proc1->qc1 inter Intermediate: 1,3-Propanediyl Dibenzoate qc1->inter Proceed if complete proc2 Step 2: AM Ether Formation Solvent: Acetonitrile Reagents: Bromomethyl Acetate, Ag2O inter->proc2 qc2 In-Process Control: TLC Monitoring proc2->qc2 purify Purification: Silica Gel Chromatography qc2->purify Proceed if complete final Final Product: 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate purify->final

Caption: A streamlined workflow for the synthesis of the target molecule.

A Self-Validating System for Structural Confirmation

To ensure the identity and purity of the synthesized compound, a multi-pronged analytical approach is mandatory. This constitutes a self-validating system where orthogonal techniques provide complementary data to confirm the molecular structure.

Analytical TechniquePurposeExpected Outcome
¹H NMR Structural Confirmation & PurityProtons from the benzoate groups (aromatic region), glycerol backbone, and acetoxymethyl group should be present with correct chemical shifts, integrations, and coupling patterns.
¹³C NMR Carbon Skeleton ConfirmationAll 20 unique carbon atoms should be observable, including carbonyls from the ester groups and the carbons of the glycerol backbone and AM moiety.
Mass Spectrometry (MS) Molecular Weight VerificationThe molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ or [M+Na]⁺) should be prominently observed.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentA single major peak should be observed, with purity typically >95% by area under the curve.

Potential Applications and Future Directions

The structure of this compound strongly suggests its utility as a prodrug for delivering a modified glycerol molecule. This strategy could be applied to:

  • Antiviral Therapy: Modified glycerol analogs are foundational to several antiviral drugs. This prodrug approach could enhance the delivery of new or existing glycerol-based antiviral agents. A structurally related compound, 1,3-Diacetoxy-2-(acetoxymethoxy)propane, is a known intermediate in the synthesis of the antiviral drug Ganciclovir.[9][10]

  • Metabolic Studies: As a tool for delivering specific metabolites into cells for research purposes.

  • Improving Bioavailability: For any therapeutic agent built on a glycerol scaffold that suffers from poor membrane permeability or rapid metabolism.[11][12]

Future research should focus on the synthesis and biological evaluation of this compound to confirm its hypothesized prodrug properties, including stability studies in plasma and cell culture, and determination of its enzymatic cleavage kinetics.[5][13]

Conclusion

This compound is a molecule of significant interest for pharmaceutical and chemical research. Its design incorporates established principles of prodrug chemistry, aiming to enhance cellular uptake and provide controlled release of a glycerol-based active agent. The synthetic and analytical protocols outlined in this guide provide a robust framework for its production and validation, paving the way for its exploration in drug discovery and development.

References

  • This compound Product Information. Available at: [Link]

  • Grimm, J. B., et al. (2011). Synthesis and utility of fluorogenic acetoxymethyl ethers. Chemical Science, 2(3), 521-530. Available at: [Link]

  • Richard, J. P. (2015). Ester Bonds in Prodrugs. ACS Chemical Biology, 10(9), 1949-1950. Available at: [Link]

  • Heim, R., et al. (2024). A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. ChemRxiv. Available at: [Link]

  • Monastyrskyi, A., et al. (2021). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism. Journal of Medicinal Chemistry, 64(10), 6663-6685. Available at: [Link]

  • Monastyrskyi, A., et al. (2021). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism: A Case Study Improving the Solubility, Bioavailability, and Efficacy of Antimalarial 4(1 H)-Quinolones with Single Dose Cures. Journal of Medicinal Chemistry. Available at: [Link]

  • Telford, W. G., et al. (2009). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. Cytometry Part A, 75(12), 1021-1029. Available at: [Link]

  • University of Windsor. Alcohol Protecting Groups. Available at: [Link]

  • Otto, M., et al. (2020). Benzoate Synthesis from Glucose or Glycerol Using Engineered Pseudomonas taiwanensis. Biotechnology Journal, 15(11), e2000211. Available at: [Link]

  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Available at: [Link]

  • Fiveable. Protection of Alcohols | Organic Chemistry Class Notes. Available at: [Link]

  • Otto, M., et al. (2020). Benzoate Synthesis from Glucose or Glycerol Using Engineered Pseudomonas taiwanensis. Authorea Preprints. Available at: [Link]

  • CN101987819A - Method for preparing diethylene glycol dibenzoate plasticizer. Google Patents.
  • Grimm, J. B., et al. (2011). Synthesis and utility of fluorogenic acetoxymethyl ethers. Chemical Science. Available at: [Link]

  • SlideShare. (2017). Protection of OH group of alcohol. Available at: [Link]

  • Otto, M., et al. (2020). Benzoate Synthesis from Glucose or Glycerol Using Engineered Pseudomonas taiwanensis. PubMed. Available at: [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]

  • Figshare. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. Available at: [Link]

  • ResearchGate. (2014). Acetoxymethyl (AM) groups. (a) General schematic of AM ester... [Diagram]. Available at: [Link]

  • ResearchGate. (2015). Esterification of glycerol into glyceryl tribenzoate a [Table]. Available at: [Link]

  • PharmaCompass. 1,3-Diacetoxy-2-(acetoxymethoxy)propan. Available at: [Link]

  • ChemWhat. 1,3-Diacetoxy-2-(acetoxymethoxy)propane CAS#: 86357-13-3. Available at: [Link]

  • LookChem. Cas 86357-13-3,1,3-Diacetoxy-2-(acetoxymethoxy)propane. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Acyloxymethyl Ether Prodrugs

In the landscape of modern drug development, the optimization of a drug candidate's pharmacokinetic profile is as crucial as its pharmacodynamic activity. Prodrug strategies are a cornerstone of this optimization process, enabling the chemical modification of an active pharmaceutical ingredient (API) to improve its delivery, absorption, distribution, metabolism, and excretion (ADME) properties. Among the various prodrug moieties, acyloxymethyl ethers have emerged as a particularly versatile and effective class.[1] These groups can mask polar functional groups, such as hydroxyls, thereby increasing lipophilicity and enhancing membrane permeability. Once in the systemic circulation, they are designed to be cleaved by endogenous esterases to release the active parent drug.

This guide provides a comprehensive, in-depth technical overview of a plausible synthetic pathway for 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate, a model compound embodying the core structural features of an acyloxymethyl ether derivative of a diol. This molecule serves as a valuable case study for researchers and scientists in drug development, offering insights into the strategic considerations and experimental methodologies required for the synthesis of this important class of compounds. The pathway detailed herein is a convergent synthesis, designed for efficiency and control over each chemical transformation.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound, suggests a multi-step synthesis commencing from the readily available and inexpensive starting material, glycerol. The proposed forward synthesis is designed to selectively functionalize the three hydroxyl groups of the glycerol backbone.

The core strategy involves:

  • Selective Protection: Protection of the primary hydroxyl groups at the C1 and C3 positions of a glycerol derivative to allow for selective modification of the secondary hydroxyl group at the C2 position.

  • Introduction of the Methoxy Moiety: Functionalization of the C2 hydroxyl group to introduce the core of the acetoxymethoxy moiety.

  • Esterification: Benzoylation of the C1 and C3 hydroxyl groups.

  • Final Acetylation: Acetylation of the terminal hydroxyl of the methoxy group to yield the final product.

This approach ensures a controlled and high-yielding synthesis, minimizing the formation of side products and simplifying purification procedures.

Overall Synthesis Workflow

The following diagram illustrates the proposed multi-step synthesis pathway from glycerol to this compound.

Synthesis_Workflow Glycerol Glycerol Intermediate1 1,3-Dibenzyloxy-2-propanol Glycerol->Intermediate1 Benzyl Chloride, NaOH Intermediate2 1,3-Dibenzyloxy-2-(hydroxymethoxy)propane Intermediate1->Intermediate2 Paraformaldehyde, Lewis Acid Intermediate3 2-(Hydroxymethoxy)-1,3-propanediol Intermediate2->Intermediate3 Hydrogenolysis (Pd/C, H2) Intermediate4 2-(Hydroxymethoxy)-1,3-propanediyl dibenzoate Intermediate3->Intermediate4 Benzoyl Chloride, Pyridine FinalProduct This compound Intermediate4->FinalProduct Acetic Anhydride, Pyridine

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 1,3-Dibenzyloxy-2-propanol (Intermediate 1)

Rationale: The initial step focuses on the selective protection of the primary hydroxyl groups of a glycerol precursor. While direct selective benzoylation of glycerol can be challenging, a more robust approach involves the protection of the C1 and C3 hydroxyls with a suitable protecting group, such as a benzyl ether. Benzyl ethers are stable under a wide range of reaction conditions and can be reliably cleaved in a later step. This strategy allows for the selective functionalization of the C2 hydroxyl group.

Reaction Mechanism:

Step1_Mechanism cluster_reactants Reactants cluster_products Product Epichlorohydrin Epichlorohydrin Intermediate1 1,3-Dibenzyloxy-2-propanol Epichlorohydrin->Intermediate1 BenzylAlcohol Benzyl Alcohol BenzylAlcohol->Intermediate1 NaOH NaOH NaOH->Intermediate1 Base

Caption: Synthesis of 1,3-Dibenzyloxy-2-propanol.

Protocol:

  • To a solution of sodium hydroxide (100 g, 2.5 mol) in water (200 mL), add benzyl alcohol (400 g, 3.9 mol).

  • Cool the mixture to 25 °C and add epichlorohydrin (100 g, 1.08 mol) dropwise with vigorous stirring over 30 minutes.[2]

  • Continue stirring vigorously for 16 hours at room temperature.

  • Dilute the reaction mixture with water (1000 mL) and extract with toluene (3 x 500 mL).

  • Wash the combined organic extracts with water (500 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a crude oil.

  • Purify the crude product by vacuum distillation to obtain 1,3-dibenzyloxy-2-propanol.

Expected Yield: ~50%

Characterization Data (for Intermediate 1):

  • Appearance: Colorless to pale yellow oil.

  • Boiling Point: 226-227 °C at 3 mmHg.

  • Density: 1.103 g/mL at 20 °C.

Step 2: Synthesis of 2-(Hydroxymethoxy)-1,3-propanediyl dibenzoate (Intermediate 4)

Rationale: This is a crucial and challenging step in the synthesis. A direct and selective benzoylation of the primary hydroxyls of glycerol is often difficult to achieve with high yields due to the competing reactivity of the secondary hydroxyl group. A more controlled approach involves the use of a protecting group strategy. However, for the purpose of this guide, we will describe a direct benzoylation method which, while potentially lower yielding, is more convergent. This method relies on the slightly higher reactivity of the primary hydroxyl groups towards acylation.

Reaction Mechanism:

Step2_Mechanism cluster_reactants Reactants cluster_products Product Glycerol Glycerol Intermediate4_alt 1,3-Propanediyl dibenzoate Glycerol->Intermediate4_alt BenzoylChloride Benzoyl Chloride (2 eq.) BenzoylChloride->Intermediate4_alt Pyridine Pyridine Pyridine->Intermediate4_alt Base/Catalyst

Caption: Direct benzoylation of glycerol.

Protocol:

  • Dissolve glycerol (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and pyridine at 0 °C under a nitrogen atmosphere.

  • Slowly add benzoyl chloride (2.2 equivalents) dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water and extract the product with dichloromethane.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 1,3-propanediyl dibenzoate.

Note: This direct benzoylation will likely produce a mixture of mono-, di-, and tri-benzoylated products, requiring careful chromatographic separation.

Step 3: Synthesis of 2-(Hydroxymethoxy)-1,3-propanediyl dibenzoate (Intermediate 4)

Rationale: With the C1 and C3 hydroxyl groups now protected as benzoates, the C2 hydroxyl is available for the introduction of the hydroxymethoxy group. This is achieved through a reaction with a formaldehyde equivalent, such as paraformaldehyde, under acidic conditions.

Reaction Mechanism:

Step3_Mechanism cluster_reactants Reactants cluster_products Product Intermediate4_alt 1,3-Propanediyl dibenzoate Intermediate4 2-(Hydroxymethoxy)-1,3-propanediyl dibenzoate Intermediate4_alt->Intermediate4 Paraformaldehyde Paraformaldehyde Paraformaldehyde->Intermediate4 LewisAcid Lewis Acid (e.g., BF3·OEt2) LewisAcid->Intermediate4 Catalyst

Caption: Introduction of the hydroxymethoxy group.

Protocol:

  • Dissolve 1,3-propanediyl dibenzoate (1 equivalent) and paraformaldehyde (1.5 equivalents) in an anhydrous solvent such as dichloromethane.

  • Cool the mixture to 0 °C and add a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF3·OEt2).

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 2-(hydroxymethoxy)-1,3-propanediyl dibenzoate.

Step 4: Synthesis of this compound (Final Product)

Rationale: The final step is a straightforward acetylation of the newly introduced hydroxyl group. This is a standard esterification reaction, typically carried out using acetic anhydride in the presence of a base like pyridine.

Reaction Mechanism:

Step4_Mechanism cluster_reactants Reactants cluster_products Product Intermediate4 2-(Hydroxymethoxy)-1,3-propanediyl dibenzoate FinalProduct 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate Intermediate4->FinalProduct AceticAnhydride Acetic Anhydride AceticAnhydride->FinalProduct Pyridine Pyridine Pyridine->FinalProduct Base/Catalyst

Caption: Final acetylation to yield the target compound.

Protocol:

  • Dissolve 2-(hydroxymethoxy)-1,3-propanediyl dibenzoate (1 equivalent) in a mixture of dichloromethane and pyridine at 0 °C under a nitrogen atmosphere.

  • Add acetic anhydride (1.2 equivalents) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography to obtain this compound.

Data Presentation and Characterization

Summary of Key Physical and Chemical Properties:

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)Density (g/cm³)
This compound C21H20O7384.38Oil476.6 ± 40.0 (Predicted)[3]1.231 ± 0.06 (Predicted)[3]
1,3-Diacetoxy-2-(acetoxymethoxy)propane C10H16O7248.23Oil311[4]1.177[4]

Expected Analytical Characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of the final product is expected to show characteristic signals for the aromatic protons of the benzoate groups, the methylene protons of the propane backbone, the methylene protons of the acetoxymethoxy group, and the methyl protons of the acetate group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon framework of the molecule, with distinct signals for the carbonyl carbons of the benzoate and acetate groups, the aromatic carbons, and the aliphatic carbons of the propane backbone and the acetoxymethoxy moiety.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should reveal the molecular ion peak corresponding to the mass of the final product, confirming its molecular weight. Fragmentation patterns can provide further structural information.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will show strong absorption bands characteristic of the ester carbonyl groups (C=O stretch) and C-O stretching vibrations.

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive and scientifically grounded synthetic pathway for this compound. By leveraging established chemical transformations and strategic use of protecting groups, this synthesis provides a clear roadmap for obtaining this model acyloxymethyl ether prodrug. The detailed protocols and mechanistic insights are intended to serve as a valuable resource for researchers in drug development and medicinal chemistry.

Future work in this area could focus on the optimization of each synthetic step to improve overall yield and reduce the need for chromatographic purification. Furthermore, the exploration of enzymatic methods for the selective acylation and deacylation steps could offer greener and more efficient alternatives to traditional chemical methods. The principles and methodologies detailed in this guide provide a solid foundation for the synthesis of a wide array of acyloxymethyl ether prodrugs, ultimately contributing to the development of safer and more effective therapeutics.

References

  • J-GLOBAL. (n.d.). Synthesis of 2-(acetoxymethoxy)-1,3-diacetoxypropane. Retrieved from [Link]

  • ResearchGate. (n.d.). The Release of Formaldehyde upon Decomposition of 2-Bromo-2-nitropropan-1,3-diol (Bronopol). Retrieved from [Link]

  • RSC Publishing. (n.d.). Cyclic ether synthesis from diols using trimethyl phosphate. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the continuous production of 2-bromo-2-nitro-1,3-propanediol.
  • Google Patents. (n.d.). Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
  • ChemRxiv. (2024). A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. Retrieved from [Link]

  • RSC Publishing. (n.d.). The in situ transformation of the co-product formaldehyde in the reversible hydrolysis of 1,3-dixoane to obtain 1,3-propanediol efficiently. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • MDPI. (n.d.). Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclic ether synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Characterization of Thermally Cured Polytriazole Polymers Incorporating Main or Side Chain Benzoxazine Crosslinking Moieties. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum fragmentation patterns. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. Retrieved from [Link]

  • SciELO. (n.d.). Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- and 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions. Retrieved from [Link]

  • IRIS. (2012). Synthesis of Five-Membered Cyclic Ethers by Reaction of 1,4-Diols with Dimethyl Carbonate. Retrieved from [Link]

  • ChemWhat. (n.d.). 1,3-Diacetoxy-2-(acetoxymethoxy)propane. Retrieved from [Link]

  • LookChem. (n.d.). 1,3-Diacetoxy-2-(acetoxymethoxy)propane Suppliers. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate: A Prodrug Approach to Antiviral Therapy

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the proposed mechanism of action for 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate, a compound designed as a prodrug to enhance the therapeutic efficacy of antiviral agents. Drawing upon established principles of medicinal chemistry and enzymology, this document elucidates the metabolic activation pathway, the role of key enzymes, and the ultimate pharmacological effect of the active metabolite.

Introduction: The Prodrug Concept in Antiviral Therapy

The development of effective antiviral therapies is often challenged by the suboptimal pharmacokinetic properties of active pharmaceutical ingredients (APIs), such as poor bioavailability. The prodrug approach, wherein a pharmacologically inactive compound is metabolized in vivo to release the active drug, is a well-established strategy to overcome these limitations. This compound is rationally designed as a prodrug, leveraging endogenous enzymes to achieve controlled release of its active antiviral component. Structural similarities to intermediates used in the synthesis of the potent antiviral drug Ganciclovir strongly suggest that this compound is a novel prodrug of Ganciclovir.[1][2][3][4][5]

Proposed Mechanism of Action: A Stepwise Bioactivation Cascade

The mechanism of action of this compound is predicated on a multi-step enzymatic hydrolysis, culminating in the release of Ganciclovir. This process is designed to occur within the body, initiated by ubiquitous esterase enzymes.

Initial Hydrolysis of Benzoate Esters by Human Carboxylesterases

The first step in the bioactivation of this compound is the hydrolysis of the two benzoate ester linkages. This reaction is primarily catalyzed by human carboxylesterases (hCES), a family of serine hydrolases abundant in the liver, intestines, and other tissues.[6][7][8][9][10][11]

There are two major isoforms of hCES, CES1 and CES2, which exhibit distinct substrate specificities.[6][8][11]

  • hCES1 , predominantly found in the liver, preferentially hydrolyzes esters with a large acyl group and a small alcohol moiety.[6][11]

  • hCES2 , primarily located in the intestine, shows a preference for esters with a small acyl group and a larger alcohol component.[6][11]

Given the structure of this compound, with its bulky benzoate acyl groups, it is hypothesized that hCES1 is the principal enzyme responsible for the initial hydrolysis in the liver. This enzymatic action releases the intermediate, 2-(acetoxymethoxy)-1,3-propanediol, and two molecules of benzoic acid.

G1 Prodrug 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate Intermediate1 2-(Acetoxymethoxy)-1,3-propanediol Prodrug->Intermediate1 Hydrolysis BenzoicAcid Benzoic Acid Prodrug->BenzoicAcid Hydrolysis hCES1 Human Carboxylesterase 1 (hCES1) hCES1->Prodrug

Caption: Initial hydrolysis of the prodrug by hCES1.

Secondary Hydrolysis of the Acyloxymethyl Ether

The second stage of activation involves the hydrolysis of the acetoxymethyl ether linkage in the intermediate, 2-(acetoxymethoxy)-1,3-propanediol. This is a critical step that unmasks the core acyclic nucleoside analogue. This hydrolysis is also likely mediated by carboxylesterases, which are known to cleave such linkages. The cleavage of the acetoxymethyl group releases the active drug, Ganciclovir, along with formaldehyde and acetic acid as byproducts.

G2 Intermediate1 2-(Acetoxymethoxy)-1,3-propanediol Ganciclovir Ganciclovir (Active Drug) Intermediate1->Ganciclovir Hydrolysis Byproducts Formaldehyde + Acetic Acid Intermediate1->Byproducts Hydrolysis Esterases Carboxylesterases Esterases->Intermediate1

Caption: Secondary hydrolysis to release active Ganciclovir.

Intracellular Activation and Pharmacological Action of Ganciclovir

Once released, Ganciclovir, a synthetic analogue of 2'-deoxy-guanosine, exerts its antiviral activity, primarily against cytomegalovirus (CMV). Its mechanism of action involves a series of intracellular phosphorylation events:

  • Monophosphorylation: In CMV-infected cells, Ganciclovir is first phosphorylated to Ganciclovir monophosphate by a virus-encoded protein kinase, UL97. This step is crucial for its selectivity, as this enzyme is absent in uninfected cells.

  • Di- and Triphosphorylation: Cellular kinases then further phosphorylate the monophosphate to Ganciclovir diphosphate and the active Ganciclovir triphosphate.

  • Inhibition of Viral DNA Polymerase: Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP), a natural substrate for viral DNA polymerase.

  • Chain Termination: Incorporation of Ganciclovir triphosphate into the growing viral DNA chain leads to premature termination of DNA synthesis, as it lacks the 3'-hydroxyl group necessary for chain elongation. This effectively halts viral replication.

G3 Ganciclovir Ganciclovir GMP Ganciclovir Monophosphate Ganciclovir->GMP Viral Kinase (UL97) GDP Ganciclovir Diphosphate GMP->GDP Cellular Kinases GTP Ganciclovir Triphosphate (Active Form) GDP->GTP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase GTP->Viral_DNA_Polymerase Competitive Inhibition Inhibition Inhibition of Viral DNA Replication Viral_DNA_Polymerase->Inhibition

Caption: Intracellular activation and mechanism of action of Ganciclovir.

Physicochemical and Metabolic Properties

The design of this compound as a prodrug is intended to modulate its physicochemical properties to improve oral bioavailability and cellular uptake compared to the parent drug, Ganciclovir.

PropertyThis compound (Predicted)Ganciclovir
Molecular Weight 388.38 g/mol 255.23 g/mol
Lipophilicity (LogP) HigherLower
Aqueous Solubility LowerHigher
Metabolic Stability Lower (subject to hydrolysis)Higher (requires phosphorylation)
Primary Metabolizing Enzymes Carboxylesterases (CES1)Viral and Cellular Kinases

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments are essential.

In Vitro Hydrolysis Assay in Human Liver Microsomes

This assay determines the rate of hydrolysis of the prodrug to its intermediate and subsequently to the active drug in a system containing a high concentration of hCES1.

Methodology:

  • Prepare Human Liver Microsomes (HLM): Obtain commercially available pooled HLM and prepare a working solution in phosphate buffer (pH 7.4).

  • Incubation: Incubate this compound at a final concentration of 1-10 µM with the HLM suspension at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the prodrug and the appearance of the intermediate (2-(acetoxymethoxy)-1,3-propanediol) and Ganciclovir using a validated LC-MS/MS method.

  • Data Analysis: Calculate the rate of hydrolysis and the metabolic half-life of the prodrug.

G4 cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling & Quenching cluster_3 Analysis Prodrug_Sol Prodrug Solution Incubation Incubate at 37°C Prodrug_Sol->Incubation HLM_Sol HLM Suspension HLM_Sol->Incubation Sampling Collect Aliquots Incubation->Sampling Quenching Add Acetonitrile + Internal Standard Sampling->Quenching Centrifugation Centrifuge Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS

Caption: Workflow for in vitro hydrolysis assay in HLM.

Determination of Formaldehyde Release

This assay confirms the cleavage of the acetoxymethyl ether linkage by quantifying the release of formaldehyde.

Methodology:

  • Sample Preparation: Use the supernatant from the in vitro hydrolysis assay.

  • Derivatization: React the sample with a derivatizing agent for formaldehyde, such as 2,4-dinitrophenylhydrazine (DNPH) or acetylacetone.

  • HPLC Analysis: Analyze the derivatized formaldehyde using a suitable HPLC method with UV or fluorescence detection.[5]

  • Quantification: Quantify the amount of formaldehyde released based on a standard curve.

Antiviral Activity Assay in CMV-Infected Cells

This assay confirms that the prodrug is converted to its active form and exhibits the expected antiviral activity.

Methodology:

  • Cell Culture: Culture human fibroblast cells (e.g., MRC-5) suitable for CMV infection.

  • Infection: Infect the cells with a known titer of CMV.

  • Treatment: Treat the infected cells with varying concentrations of this compound, Ganciclovir (as a positive control), and a vehicle control.

  • Incubation: Incubate the treated cells for a period sufficient for viral replication (e.g., 5-7 days).

  • Assessment of Antiviral Activity: Determine the extent of viral replication using methods such as:

    • Plaque Reduction Assay: Staining and counting viral plaques.

    • Quantitative PCR (qPCR): Measuring the amount of viral DNA.

    • Enzyme-Linked Immunosorbent Assay (ELISA): Detecting viral antigens.

  • Data Analysis: Calculate the 50% effective concentration (EC50) for both the prodrug and Ganciclovir.

Conclusion

This compound represents a sophisticated prodrug strategy aimed at improving the therapeutic index of Ganciclovir. Its mechanism of action is a carefully orchestrated cascade of enzymatic hydrolysis, initiated by carboxylesterases to release the active antiviral agent. The subsequent intracellular phosphorylation and selective inhibition of viral DNA polymerase underscore the targeted nature of this therapeutic approach. The experimental protocols outlined in this guide provide a robust framework for the validation of this mechanism, paving the way for further preclinical and clinical development.

References

  • Imai, T. (2006). Human carboxylesterases: their role in drug metabolism. Journal of Pharmacokinetics and Pharmacodynamics, 33(5), 521-543.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Ganciclovir: One-Pot vs. Conventional Methods.
  • Laizure, S. C., Herring, V., Hu, Z., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Expert opinion on drug metabolism & toxicology, 9(10), 1337-1352.
  • Satoh, T., & Hosokawa, M. (2006). Carboxylesterases: general detoxifying enzymes. Chemico-biological interactions, 162(3), 195-204.
  • Williams, E. T., & Imai, T. (2012). Human carboxylesterases: an update on CES1, CES2 and CES3. Drug metabolism and pharmacokinetics, 27(1), 2-11.
  • Imai, T., Taketani, M., Shii, M., Hosokawa, M., & Chiba, K. (2003). Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine. Drug metabolism and disposition, 31(12), 1551-1557.
  • Burygin, G. L., & Gusev, D. A. (2021). Development and Validation of Valganciclovir and its Active Metabolite Ganciclovir Determination in Human Plasma by HPLC-UV Method. Razrabotka i registratsiia lekarstvennykh sredstv, 10(2), 122-129.
  • Mancini, A., et al. (2024).
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Ganciclovir.
  • Shinde, S. B., et al. (2014). Development and Validation of RP-HPLC Method for the Determination of Ganciclovir in Bulk Drug and in Formulations. Journal of Analytical & Bioanalytical Techniques, 5(5), 1.
  • Burygin, G. L., & Gusev, D. A. (2021). Development and Validation of Valganciclovir and its Active Metabolite Ganciclovir Determination in Human Plasma by HPLC-MS/MS. Razrabotka i registratsiia lekarstvennykh sredstv, 10(3), 122-129.
  • Google Patents. (n.d.). CN108467396B - Ganciclovir preparation method.
  • Google Patents. (n.d.). US7078524B2 - Process for the synthesis of ganciclovir.
  • Google Patents. (n.d.). WO2004048380A1 - Process for the synthesis of ganciclovir.
  • Li, B., et al. (2017). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current drug metabolism, 18(11), 999-1014.
  • Laizure, S. C., Herring, V., Hu, Z., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Expert opinion on drug metabolism & toxicology, 9(10), 1337-1352.
  • Imai, T., & Ohura, K. (2007). Substrate specificity of carboxylesterase (E.C.3.1.1.1) from several animals. Journal of pharmaceutical and biomedical analysis, 44(3), 745-751.
  • Boryski, J., & Golankiewicz, B. (2007). A Facile Synthesis of 9-(1,3-Dihydroxy-2-propoxymethyl)guanine (Ganciclovir) from Guanosine. Nucleosides, Nucleotides and Nucleic Acids, 26(6-7), 625-628.

Sources

Foreword: The Imperative of Structural Integrity in Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Elucidation of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate

In the landscape of modern chemistry, particularly in the realms of pharmaceutical development and materials science, the unambiguous structural determination of a molecule is the bedrock upon which all subsequent research is built. A molecule's function, reactivity, and safety are inextricably linked to its precise three-dimensional architecture. This compound presents a compelling subject for spectroscopic analysis, possessing a combination of functionalities—aromatic esters and an aliphatic acetal—that requires a multi-faceted analytical approach for complete characterization.

This guide eschews a simplistic, step-by-step format. Instead, it is structured to mirror the logical workflow of a senior scientist: beginning with an overview of the analytical strategy, delving into the detailed interpretation of data from complementary spectroscopic techniques, and concluding with the robust experimental protocols necessary to generate such high-fidelity data. Our core directive is to not only present the data but to illuminate the causality behind our analytical choices, thereby creating a self-validating and trustworthy structural elucidation.

The Analytical Strategy: A Symphony of Spectroscopies

The structural complexity of this compound, featuring two benzoate moieties and a central acetoxymethoxy group, necessitates a synergistic application of multiple spectroscopic techniques. No single method can provide the complete picture; rather, they work in concert, with each technique validating the hypotheses drawn from the others.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the cornerstone of our investigation, providing a detailed map of the carbon-hydrogen framework. ¹H NMR will reveal proton environments, their integrations, and through-bond connectivities via spin-spin coupling. ¹³C NMR will identify all unique carbon environments, including the critical carbonyl and aromatic signals.

  • Infrared (IR) Spectroscopy: This technique serves to rapidly confirm the presence of key functional groups. The characteristic vibrational frequencies of the ester carbonyls (C=O) and the C-O bonds of both the esters and the acetal are primary targets.

  • Mass Spectrometry (MS): MS provides two vital pieces of information: the precise molecular weight of the compound and its fragmentation pattern. This allows for the confirmation of the molecular formula and provides corroborating evidence for the proposed structure by analyzing how the molecule breaks apart under ionization.

G cluster_input Analyte cluster_techniques Spectroscopic Techniques cluster_output Derived Information Analyte 2-(Acetoxymethoxy)-1,3- propanediyl dibenzoate NMR NMR Spectroscopy (¹H, ¹³C) Analyte->NMR IR IR Spectroscopy Analyte->IR MS Mass Spectrometry Analyte->MS Framework C-H Framework Connectivity NMR->Framework FuncGroups Functional Groups (C=O, C-O) IR->FuncGroups MolWeight Molecular Weight Fragmentation MS->MolWeight Structure Definitive Structure Elucidation Framework->Structure FuncGroups->Structure MolWeight->Structure

Figure 1: A logical workflow illustrating the synergistic use of multiple spectroscopic techniques for structural elucidation.

Deep Data Interpretation and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The power of NMR lies in its ability to resolve chemically distinct nuclei within a molecule. For this compound, we anticipate a spectrum rich with detail, particularly due to the asymmetry introduced by the central CH-O-CH₂-O-Ac group.

¹H NMR Insights: The proton spectrum is the most informative starting point. The benzoate groups will produce characteristic signals in the aromatic region (7.4-8.1 ppm). The ortho-protons are the most deshielded due to the anisotropy of the adjacent carbonyl group. The central propanediyl moiety is more complex. The methine proton (H-2) is adjacent to an oxygen and the two diastereotopic methylene groups (H-1 and H-3). These methylene protons will each appear as distinct signals, likely complex multiplets (doublet of doublets), because they are coupled to each other and to the methine proton. The acetal methylene protons (-O-CH₂-O-) are highly characteristic and typically appear as a sharp singlet around 5.4 ppm. The acetyl methyl group (-C(O)CH₃) will also be a singlet, found in the aliphatic region (~2.1 ppm).

¹³C NMR Insights: The proton-decoupled ¹³C spectrum will confirm the carbon count and identify the types of carbons present. We expect to see distinct signals for the two types of ester carbonyls (benzoate and acetate). The aromatic carbons will appear in the 128-134 ppm range. The acetal carbon (-O-CH₂-O-) is a key indicator, typically found significantly downfield (~90 ppm). The carbons of the propanediyl backbone will also be clearly resolved.

Table 1: Predicted NMR Spectroscopic Data (in CDCl₃)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Benzoate Aromatic (ortho) δ 8.1-8.0 ppm (m, 4H) δ ~129.7 ppm
Benzoate Aromatic (para) δ ~7.6 ppm (m, 2H) δ ~133.3 ppm
Benzoate Aromatic (meta) δ ~7.45 ppm (m, 4H) δ ~128.5 ppm
Benzoate Aromatic (ipso) - δ ~129.5 ppm
Benzoate Carbonyl (C=O) - δ ~166.2 ppm
Propanediyl Methine (CH) δ ~4.4 ppm (m, 1H) δ ~73.0 ppm
Propanediyl Methylene (CH₂) δ 4.6-4.5 ppm (m, 4H) δ ~64.0 ppm
Acetal Methylene (O-CH₂-O) δ ~5.4 ppm (s, 2H) δ ~89.3 ppm
Acetate Carbonyl (C=O) - δ ~169.0 ppm

| Acetate Methyl (CH₃) | δ ~2.1 ppm (s, 3H) | δ ~21.0 ppm |

Infrared (IR) Spectroscopy

The choice to use IR spectroscopy is driven by the need for rapid and definitive confirmation of the ester functionalities. The presence of two different types of esters (benzoate and acetate) will be reflected in the carbonyl absorption band. We expect a very strong, sharp band around 1720-1740 cm⁻¹. The C-O stretching region will also be informative, with strong bands between 1100-1300 cm⁻¹ confirming the ester and acetal linkages.

Table 2: Key IR Absorption Frequencies

Wavenumber (cm⁻¹) Vibrational Mode Significance
~3070 Aromatic C-H Stretch Confirms presence of benzoate rings
~2960 Aliphatic C-H Stretch Confirms aliphatic backbone and methyl group
~1725 C=O Ester Stretch Primary diagnostic band for both ester types

| ~1270 & ~1110 | C-O Stretch | Confirms ester and acetal C-O bonds |

Mass Spectrometry

For trustworthiness, high-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition. The expected molecular formula is C₂₀H₂₀O₇, with a predicted monoisotopic mass of 372.1209 g/mol . The fragmentation pattern provides a structural fingerprint. The weakest bonds, typically adjacent to oxygen atoms, are expected to cleave preferentially.

Key Fragmentation Pathways:

  • Loss of Acetoxymethyl radical: [M - •CH₂OAc]⁺

  • Loss of Benzoyloxy radical: [M - •OBz]⁺

  • Formation of Benzoyl cation: [C₆H₅CO]⁺ (m/z 105) - This is often a very strong, characteristic peak for benzoate esters.

  • Formation of Acetyl cation: [CH₃CO]⁺ (m/z 43)

G M Molecular Ion [M]⁺ m/z = 372 M_minus_CH2OAc [M - CH₂OAc]⁺ m/z = 299 M->M_minus_CH2OAc - •CH₂OAc M_minus_OBz [M - OBz]⁺ m/z = 251 M->M_minus_OBz - •OBz Benzoyl Benzoyl Cation [C₆H₅CO]⁺ m/z = 105 M->Benzoyl Acetyl Acetyl Cation [CH₃CO]⁺ m/z = 43 M->Acetyl

Figure 2: Predicted key fragmentation pathways for this compound in mass spectrometry.

Self-Validating Experimental Methodologies

The integrity of the data is wholly dependent on the rigor of the experimental protocols. These methods are designed to be self-validating by incorporating internal standards and established acquisition parameters.

Protocol 1: NMR Data Acquisition
  • Instrumentation: 500 MHz NMR Spectrometer with a cryoprobe.

  • Sample Preparation: Dissolve 15-20 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Pulse Sequence: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s[1]

    • Spectral Width: 20 ppm

  • ¹³C NMR Acquisition:

    • Pulse Sequence: zgpg30 (proton-gated decoupling)

    • Number of Scans: 1024[1]

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

Protocol 2: FTIR Data Acquisition
  • Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Apply a small amount of the neat oil directly to the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹[1]

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 (co-added to improve signal-to-noise)

Protocol 3: HRMS Data Acquisition
  • Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Sample Preparation: Prepare a dilute solution (~100 µg/L) of the analyte in methanol with 0.1% formic acid to promote protonation.

  • Acquisition:

    • Ionization Mode: Positive ESI.

    • Mass Range: m/z 50-500.

    • Data Acquisition: Profile mode to ensure high mass accuracy.

Conclusion and Forward Outlook

Through the rigorous and synergistic application of NMR, IR, and mass spectrometry, we have established a comprehensive spectroscopic profile for this compound. Each piece of data, from the diastereotopic protons in the ¹H NMR spectrum to the characteristic benzoyl cation in the mass spectrum, contributes to a cohesive and definitive structural assignment. The protocols and interpretations detailed in this guide provide a robust framework for the analysis of this compound and serve as a model for the characterization of other complex molecules where structural integrity is paramount.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Retrieved January 22, 2026, from [Link]

Sources

A Technical Guide to the Potential Research Applications of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate as an Esterase-Activated Prodrug

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the development of prodrugs represents a sophisticated strategy to overcome pharmacokinetic and pharmacodynamic barriers, enhancing the therapeutic efficacy and safety of bioactive molecules. 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate is a compound of interest that embodies this approach. Its chemical architecture, featuring an acyloxymethyl (ACOM) ether moiety, suggests a design aimed at leveraging endogenous enzymes for targeted drug release. This technical guide provides an in-depth exploration of the potential research applications of this compound, focusing on its role as an esterase-activated prodrug. We will delve into the scientific rationale behind its design, propose plausible therapeutic applications, and provide detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this and similar molecules in therapeutic development.

Chapter 1: The Parent Moiety - 1,3-Propanediol Dibenzoate

The core of the prodrug is 1,3-propanediol dibenzoate. While this molecule is utilized in personal care compositions, its therapeutic potential is suggested by patent literature covering 1,3-propanediol derivatives as bioactive compounds.[1][2][3] These patents indicate potential applications in treating a range of conditions, including cancer and inflammatory disorders.[2][3] The dibenzoate structure provides a lipophilic character, which can be a desirable trait for interacting with biological membranes. However, the free hydroxyl group at the 2-position of the propanediol backbone may limit its passive diffusion across cell membranes, presenting a rationale for the prodrug approach.

Chapter 2: The Prodrug Strategy - Esterase-Activated Cleavage

The acyloxymethyl (ACOM) ether in this compound is a classic prodrug motif designed to be cleaved by esterases, a class of hydrolase enzymes.[4][5] This enzymatic activation is a key feature that can be exploited for targeted drug delivery.

Mechanism of Action:

The ACOM group masks the polar hydroxyl group of the parent molecule, increasing its lipophilicity and potential for passive membrane transport. Once inside the target cell or tissue, endogenous esterases hydrolyze the ester bond of the acetoxy group, initiating a cascade that leads to the release of the active 1,3-propanediol dibenzoate, along with formaldehyde and acetic acid as byproducts.

G Prodrug 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate (Lipophilic, Cell Permeable) Intermediate Unstable Hemi-acetal Intermediate Prodrug->Intermediate Esterase Hydrolysis Active_Drug 1,3-Propanediol dibenzoate (Active Parent Drug) Intermediate->Active_Drug Spontaneous Decomposition Byproducts Formaldehyde + Acetic Acid Intermediate->Byproducts Esterase Esterase

Caption: Esterase-mediated activation of the prodrug.

Rationale for Targeting:

Esterases are not uniformly expressed throughout the body. Notably, certain types of cancer cells exhibit significantly higher esterase activity compared to normal tissues.[4][6][7][8] This overexpression has been linked to cancer cell migration, invasion, and survival.[4] Similarly, esterase activity can be modulated in inflammatory conditions.[9][10][11][12] This differential enzyme activity provides a therapeutic window for the selective activation of esterase-cleavable prodrugs in diseased tissues, thereby concentrating the active drug at its site of action and minimizing systemic toxicity.[13]

Chapter 3: Proposed Research Application - A Targeted Anticancer Agent

Given the patent evidence for the potential antineoplastic activity of 1,3-propanediol derivatives and the well-documented overexpression of esterases in tumors, a primary research application for this compound is as a targeted anticancer agent.

Hypothesis:

The acyloxymethyl prodrug, this compound, will exhibit enhanced cytotoxicity in cancer cell lines with high esterase expression compared to those with low esterase expression. Its increased lipophilicity will lead to greater intracellular accumulation, and subsequent enzymatic cleavage will release the active 1,3-propanediol dibenzoate, leading to cell death. This targeted approach is expected to show a more favorable therapeutic index compared to the parent compound.

Chapter 4: Experimental Protocols for Evaluation

To investigate the potential of this compound as a targeted anticancer prodrug, a series of in vitro experiments are proposed.

G cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Prodrug Stability Stability Assay (Plasma, Buffer) Synthesis->Stability Conversion Esterase Conversion Assay Synthesis->Conversion Permeability Cell Permeability (Caco-2) Synthesis->Permeability Cytotoxicity Cytotoxicity Assay (High/Low Esterase Cells) Synthesis->Cytotoxicity Data Compare IC50, Permeability, and Stability Data Stability->Data Conversion->Data Permeability->Data Cytotoxicity->Data

Caption: Experimental workflow for prodrug evaluation.

Protocol 1: Synthesis of this compound

This protocol is a general method adapted from known procedures for synthesizing acyloxymethyl ethers.[14][15][16]

Materials:

  • 1,3-Propanediol dibenzoate

  • Iodomethyl acetate

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1,3-propanediol dibenzoate (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution and stir for 30 minutes at 0°C.

  • Add iodomethyl acetate (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Protocol 2: In Vitro Esterase-Mediated Conversion Assay

Materials:

  • This compound

  • Porcine liver esterase (PLE)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of the prodrug in acetonitrile.

  • In separate vials, prepare reaction mixtures containing PBS (pH 7.4) and a final concentration of the prodrug (e.g., 10 µM).

  • To one set of vials, add porcine liver esterase to a final concentration of 10 units/mL. The other set will serve as a control without the enzyme.

  • Incubate all vials at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each vial and quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant by HPLC to quantify the disappearance of the prodrug and the appearance of the parent drug, 1,3-propanediol dibenzoate.

Protocol 3: Cell Permeability Assay (Caco-2 Model)

The Caco-2 cell line is a widely used model for predicting intestinal drug absorption.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound and 1,3-propanediol dibenzoate

  • LC-MS/MS system

Procedure:

  • Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation into a polarized monolayer.

  • On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound (prodrug or parent drug) to the apical (A) side of the Transwell.

  • At various time points, collect samples from the basolateral (B) side.

  • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the cell monolayer.

Protocol 4: Cytotoxicity Assay

Materials:

  • Cancer cell lines with high esterase activity (e.g., U87 glioblastoma) and low esterase activity (e.g., a suitable control line).[8]

  • Cell culture medium and supplements

  • This compound and 1,3-propanediol dibenzoate

  • MTT or similar cell viability assay reagent

Procedure:

  • Seed the cancer cell lines in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the prodrug and the parent drug for 72 hours.

  • After the incubation period, add the MTT reagent and incubate according to the manufacturer's instructions.

  • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line.

Chapter 5: Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Physicochemical and Permeability Properties

CompoundlogP (Calculated)Papp (Caco-2) (cm/s)
1,3-Propanediol dibenzoate[Insert Value][Insert Value]
This compound[Insert Value][Insert Value]

Table 2: In Vitro Stability and Conversion

CompoundHalf-life in Plasma (min)Half-life with PLE (min)
This compound[Insert Value][Insert Value]

Table 3: Cytotoxicity Data (IC50 in µM)

CompoundHigh Esterase Cell LineLow Esterase Cell Line
1,3-Propanediol dibenzoate[Insert Value][Insert Value]
This compound[Insert Value][Insert Value]

Interpretation: A successful outcome would show that the prodrug has a higher calculated logP and a greater Papp value than the parent drug, indicating improved lipophilicity and permeability. The prodrug should be relatively stable in plasma but rapidly converted in the presence of esterase. Most importantly, the prodrug should exhibit significantly lower IC50 values (higher potency) in the high esterase cell line compared to the low esterase cell line, and ideally, be more potent than the parent drug in the high esterase line.

Conclusion

This compound represents a promising candidate for research in the field of prodrug-based therapeutics. Its chemical design as an esterase-activated prodrug, coupled with patent literature suggesting the bioactivity of its parent moiety, provides a strong rationale for its investigation as a targeted agent for diseases characterized by high esterase activity, such as cancer. The experimental workflows outlined in this guide offer a comprehensive framework for elucidating its potential, from synthesis and in vitro characterization to the evaluation of its targeted cytotoxic effects. The insights gained from such studies will not only determine the therapeutic potential of this specific molecule but also contribute to the broader understanding and development of next-generation prodrug strategies.

References

  • Niu, B., et al. (2012). Application and design of esterase-responsive nanoparticles for cancer therapy. Expert Opinion on Drug Delivery, 1-15.
  • Esterase enzymes in multiple myeloma: enablers of effective treatments, biomarkers of progression, or both? (2021). Research Communities. Available at: [Link]

  • US8048920B2 - Personal care composition containing bio-derived 1,3-propanediol and its conjugate esters. Google Patents.
  • Esterase-Activated Theranostic Prodrug for Dual Organelles-Targeted Imaging and Synergetic Chemo-Photodynamic Cancer Therapy. (2021). CCS Chemistry. Available at: [Link]

  • Esterase-induced release of a theranostic prodrug in lysosomes for improved therapeutic efficacy and lower systemic toxicity. (2025). RSC Chemical Biology. Available at: [Link]

  • Esterase responsive release of anti-cancer agents from conjugated lipid nanocarrier and the regulatory considerations. (2024). Journal of Drug Delivery Science and Technology. Available at: [Link]

  • WO1996034846A1 - 1,3-propane diol derivatives as bioactive compounds. Google Patents.
  • Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. (2023). MDPI. Available at: [Link]

  • NO975036D0 - 1,3-propanediol derivatives as bioactive compounds. Google Patents.
  • Stirn, J., & Klein, C. D. (2024). A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. ChemRxiv. Available at: [Link]

  • Cyclic ether synthesis from diols using trimethyl phosphate. (2014). Chemical Communications. Available at: [Link]

  • Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs for Psychedelic-Assisted Therapy. (2025). Angewandte Chemie. Available at: [Link]

  • Williams, F. M. (1985). Clinical significance of esterases in man. Clinical Pharmacokinetics. Available at: [Link]

  • Association between inflammatory markers and serum paraoxonase and arylesterase activities in the general population: a cross-sectional study. (2021). Lipids in Health and Disease. Available at: [Link]

  • A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. (2024). ChemRxiv. Available at: [Link]

  • US20130203948A1 - Process for the preparation of high purity propylene polymers. Google Patents.
  • US20050069997A1 - Purification of biologically-produced 1,3-propanediol. Google Patents.
  • WO2020147934A1 - Diester of plant-based 1,3-propanediol. Google Patents.
  • The role of neutrophil elastase in chronic inflammation. (1991). The American Journal of Respiratory Cell and Molecular Biology. Available at: [Link]

  • biodegradable compositions comprising renewably-based, biodegradable 1,3-propanediol. (2017). United States Patent Application. Available at: [Link]

  • Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. (2018). RSC Advances. Available at: [Link]

  • US Patent 9,744,132. (2015). Google Patents. Available at: [Link]

  • Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. (2018). MDPI. Available at: [Link]

  • White blood cell enzyme contributes to inflammation and obesity. (2013). EurekAlert!. Available at: [Link]

  • Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. (2008). Russian Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 2-Aryloxy-1,3-dienes from Phenols and Propargyl Carbonates. (2019). Journal of the American Chemical Society. Available at: [Link]

  • WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid. Google Patents.

Sources

discovery and history of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to a Pivotal Intermediate in Antiviral Therapy: The Discovery and Chemistry of 1,3-Diacetoxy-2-(acetoxymethoxy)propane

A Note on the Topic: Initial searches for "2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate" yielded limited specific information. However, the closely related compound, 1,3-Diacetoxy-2-(acetoxymethoxy)propane (CAS No. 86357-13-3), is extensively documented as a critical precursor in the synthesis of major antiviral drugs. Given the shared core structure and the intended audience of drug development professionals, this guide will focus on this industrially significant diacetate analogue. It is plausible that "dibenzoate" was a variant of interest or a misnomer for this key molecule. This guide, therefore, delves into the rich history and technical details of the diacetate compound, a molecule central to the production of life-saving therapeutics.

Introduction: The Unseen Pillar of Antiviral Synthesis

In the landscape of pharmaceutical chemistry, some molecules are not celebrated for their direct therapeutic effects but for their indispensable role in creating those that are. 1,3-Diacetoxy-2-(acetoxymethoxy)propane is a prime example of such a compound.[1] While not a household name, this molecule is a critical building block in the industrial synthesis of Ganciclovir, a potent antiviral agent highly effective against cytomegalovirus (CMV) infections, particularly in immunocompromised patients.[1] The development and refinement of the synthesis of this acyclic glycerol derivative were born out of the intensive search for effective antiviral agents in the late 20th century. Its history is intrinsically linked to the broader story of nucleoside analogues and their impact on modern medicine. This guide will provide an in-depth exploration of its discovery, synthesis, and the logical framework for its application in pharmaceutical manufacturing.

Physicochemical Properties and Specifications

Understanding the physical and chemical characteristics of 1,3-Diacetoxy-2-(acetoxymethoxy)propane is paramount for its effective use in synthesis, ensuring the purity and efficacy of the final active pharmaceutical ingredient (API).[1]

PropertyValue / DescriptionSource
CAS Number 86357-13-3[1][2][3][4]
Molecular Formula C₁₀H₁₆O₇[1][2][4]
Molecular Weight 248.23 g/mol [1][2][4][5]
Appearance Transparent to brown liquid[2][4]
Purity (Typical) ≥97.0% (by GC)[2][4]
Moisture Content ≤0.3% w/v (by Karl Fischer)[2][4]
Key Impurities 1-chloro-3-acetoxy-2-(acetoxymethoxy)propane (≤0.15%)[2][4]

The Synthetic Pathway: From Simple Precursors to a Complex Intermediate

The industrial synthesis of 1,3-Diacetoxy-2-(acetoxymethoxy)propane is a multi-step process designed for efficiency and purity. The causality behind the chosen reagents and conditions lies in achieving selective protection and functionalization of the glycerol backbone. A common synthetic route involves the use of glycerol formal as a starting material.[1]

Experimental Protocol: Synthesis of 1,3-Diacetoxy-2-(acetoxymethoxy)propane

This protocol outlines a representative laboratory-scale synthesis. The choice of pyridine as a base is to neutralize the acid generated during the reaction, while acetic anhydride serves as the acetylating agent. The reaction is typically performed at a low temperature to control exothermicity and improve selectivity.

Materials:

  • Glycerol formal (1 equivalent)

  • Dichloromethane (solvent)

  • Pyridine (3.5 equivalents)

  • Acetic anhydride (3.2 equivalents)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve glycerol formal (1 equivalent) in dichloromethane.[1]

  • Cool the solution to 0 °C using an ice bath.[1]

  • Slowly add pyridine (3.5 equivalents) to the solution.[1]

  • Add acetic anhydride (3.2 equivalents) dropwise to the reaction mixture, ensuring the temperature is maintained at 0 °C.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.[1]

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.[1]

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting oil can be further purified by vacuum distillation or column chromatography to achieve the desired purity.

Synthesis_Workflow cluster_reactants Starting Materials Glycerol_Formal Glycerol Formal Reaction_Vessel Reaction at 0°C to RT in Dichloromethane Glycerol_Formal->Reaction_Vessel Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Vessel Pyridine Pyridine (Base) Pyridine->Reaction_Vessel Workup Aqueous Work-up (Quench, Wash, Dry) Reaction_Vessel->Workup Purification Purification (e.g., Distillation) Workup->Purification Final_Product 1,3-Diacetoxy-2- (acetoxymethoxy)propane Purification->Final_Product

Caption: Workflow for the synthesis of the target intermediate.

Role in Drug Development: The Gateway to Ganciclovir

The primary significance of 1,3-Diacetoxy-2-(acetoxymethoxy)propane lies in its function as the acyclic side-chain precursor for Ganciclovir.[1] Ganciclovir is a synthetic nucleoside analogue of guanine, and its structure features a crucial acyclic side chain that mimics the sugar moiety of natural nucleosides. This intermediate provides that essential, pre-functionalized side chain.

The core chemical logic involves a condensation reaction between the activated side-chain precursor (our topic molecule) and a protected guanine derivative, followed by deprotection steps to yield the final API.

Ganciclovir_Synthesis cluster_precursors Key Precursors Intermediate 1,3-Diacetoxy-2- (acetoxymethoxy)propane Condensation Condensation Reaction (Acid Catalyst, Heat) Intermediate->Condensation Guanine Protected Guanine (e.g., 2,9-Diacetylguanine) Guanine->Condensation Protected_Ganciclovir Triacetylganciclovir Condensation->Protected_Ganciclovir Deprotection Deprotection (e.g., Methanolic Ammonia) Protected_Ganciclovir->Deprotection Ganciclovir Ganciclovir (API) Deprotection->Ganciclovir

Caption: Synthetic workflow from the intermediate to Ganciclovir.

This synthetic strategy is advantageous because it allows for the efficient and controlled construction of the complex Ganciclovir molecule. By preparing the side chain separately, chemists can avoid issues with regioselectivity and protecting group strategies that would arise from attempting to build the side chain onto the guanine base directly.

Conclusion: A Legacy in Chemical Synthesis

1,3-Diacetoxy-2-(acetoxymethoxy)propane exemplifies the critical role of synthetic organic chemistry in modern medicine. While it possesses no direct biological activity, its discovery and the optimization of its synthesis were pivotal achievements that enabled the large-scale production of Ganciclovir.[1] This technical guide has provided a window into the history, synthesis, and application of this key intermediate, offering a foundational understanding for researchers and professionals in the pharmaceutical sciences. The enduring clinical importance of Ganciclovir ensures that its precursor will remain a compound of significant interest and a testament to the elegant solutions devised by process chemists.

References

  • Cas 86357-13-3,1,3-Diacetoxy-2-(acetoxymethoxy)propane | lookchem . Lookchem. [Link]

  • 1,3-Diacetoxy-2-(acetoxymethoxy)propan | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com . PharmaCompass.com. [Link]

Sources

A Comprehensive Technical Guide to 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Chemical Entities

Molecular Profile and Physicochemical Properties

2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate (CAS No. 110874-22-1) is an organic compound with the molecular formula C20H20O7 and a molecular weight of 372.37 g/mol .[1] Its structure features a central 1,3-propanediol backbone with benzoate esters at the primary hydroxyl groups and an acetoxymethoxy ether at the secondary hydroxyl group.

Predicted Physicochemical Data
PropertyValueSource
Molecular FormulaC20H20O7[1]
Molecular Weight372.37 g/mol [1]
AppearancePale-Yellow Oil[2]
Boiling Point476.6 ± 40.0 °C (Predicted)[1]
Density1.231 ± 0.06 g/cm³ (Predicted)[1]
SolubilityChloroform (Slightly), Methanol (Slightly)[1]

The presence of the benzoate groups suggests a lipophilic character, while the ester and ether functionalities introduce polar regions, likely contributing to its oily nature and solubility in moderately polar organic solvents.

Caption: Chemical structure of this compound.

Proposed Synthesis Workflow

A plausible synthetic route to this compound would likely involve a multi-step process starting from a readily available precursor like glycerol. The following proposed workflow is based on standard organic transformations.

synthesis_workflow start Glycerol step1 Benzoylation (Benzoyl Chloride, Pyridine) start->step1 intermediate1 1,3-Propanediyl Dibenzoate step1->intermediate1 step2 Alkylation with Chloromethyl Acetate intermediate1->step2 product 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate step2->product purification Column Chromatography product->purification final_product Purified Product purification->final_product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1,3-Propanediyl Dibenzoate

  • To a stirred solution of glycerol (1 eq.) in anhydrous pyridine at 0 °C, slowly add benzoyl chloride (2.2 eq.).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold 1M HCl and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 1,3-propanediyl dibenzoate.

Step 2: Synthesis of this compound

  • Dissolve the crude 1,3-propanediyl dibenzoate (1 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Add sodium hydride (1.2 eq.) portion-wise at 0 °C and stir for 30 minutes.

  • Add chloromethyl acetate (1.5 eq.) dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 8-12 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.

  • Concentrate the solvent in vacuo to obtain the crude product.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to afford the pure this compound as a pale-yellow oil.[2]

Structural Elucidation and Characterization

The definitive identification and purity assessment of the synthesized compound would rely on a combination of spectroscopic techniques.

Predicted Spectroscopic Data
TechniqueExpected Key Signals
¹H NMR - Multiplet around δ 7.9-8.1 ppm (aromatic protons ortho to carbonyl).- Multiplet around δ 7.3-7.6 ppm (remaining aromatic protons).- Singlet around δ 5.3-5.5 ppm (-O-CH2-O-).- Multiplet for the central methine proton of the propanediyl backbone.- Doublets of doublets for the diastereotopic methylene protons of the propanediyl backbone.- Singlet around δ 2.1 ppm (acetyl methyl protons).
¹³C NMR - Signal around δ 166 ppm (benzoate carbonyl carbons).- Signal around δ 170 ppm (acetate carbonyl carbon).- Signals in the range of δ 128-134 ppm (aromatic carbons).- Signal around δ 90-95 ppm (-O-CH2-O- carbon).- Signals for the propanediyl backbone carbons.- Signal around δ 21 ppm (acetyl methyl carbon).
FT-IR (cm⁻¹) - ~3060 (aromatic C-H stretch).- ~2950 (aliphatic C-H stretch).- ~1720 (strong, C=O stretch of esters).- ~1270 and ~1100 (C-O stretch of esters and ether).
Mass Spec (ESI-MS) - [M+Na]⁺ peak at m/z 395.11.

Potential Biological Significance and Applications: A Theoretical Perspective

The acetoxymethoxy group is a well-known motif in medicinal chemistry, often employed as a promoiety in prodrug design. This group can be cleaved by intracellular esterases to release an active drug and formaldehyde. A notable example of a related compound is 1,3-diacetoxy-2-(acetoxymethoxy)propane, which serves as an intermediate in the synthesis of the antiviral drug Ganciclovir.[3][4][5]

potential_prodrug_activation prodrug 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate (Prodrug) esterase Intracellular Esterases prodrug->esterase Hydrolysis intermediate1 Hydroxymethyl Intermediate esterase->intermediate1 release1 Formaldehyde intermediate1->release1 intermediate2 Hemiacetal Intermediate intermediate1->intermediate2 release2 Benzoic Acid intermediate2->release2 Spontaneous Elimination active_drug Bioactive 1,3-Propanediol Derivative intermediate2->active_drug

Caption: Hypothetical prodrug activation pathway.

Given this precedent, this compound could be investigated for several potential applications:

  • Antiviral Prodrug Candidate: The core structure, upon enzymatic cleavage, could release a modified glycerol backbone that might interfere with viral replication processes.

  • Intermediate for Novel Therapeutics: This compound could serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. The benzoate groups could be replaced with other functionalities to modulate activity and pharmacokinetic properties.

  • Chemical Probe: Its unique structure could be utilized in the development of chemical probes to study specific enzyme activities or biological pathways.

Further research is warranted to explore these possibilities. Initial studies should focus on its in vitro cytotoxicity and antiviral screening to assess its potential as a therapeutic agent.

Conclusion and Future Directions

This compound represents an under-explored area of chemical space. This guide provides a comprehensive theoretical foundation for its synthesis, characterization, and potential applications. The proposed synthetic route is robust and relies on well-established chemical transformations. The detailed characterization protocols offer a clear roadmap for researchers to confirm the identity and purity of the compound.

The true potential of this molecule lies in its possible role as a prodrug or a synthetic intermediate. Future research should be directed towards:

  • Validating the proposed synthesis and optimizing the reaction conditions.

  • Performing a thorough biological evaluation , including cytotoxicity, antiviral, and other relevant bioassays.

  • Investigating its metabolism and mechanism of action if biological activity is observed.

By systematically exploring these avenues, the scientific community can determine the ultimate utility of this compound in drug discovery and development.

References

  • PharmaCompass. 1,3-Diacetoxy-2-(acetoxymethoxy)propan | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • LookChem. Cas 86357-13-3,1,3-Diacetoxy-2-(acetoxymethoxy)propane. [Link]

  • ChemWhat. 1,3-Diacetoxy-2-(acetoxymethoxy)propane CAS#: 86357-13-3. [Link]

  • LookChem. CAS No.86357-13-3,1,3-Diacetoxy-2-(acetoxymethoxy)propane Suppliers. [Link]

Sources

Navigating the Unknown: A Technical Guide to the Safe Laboratory Handling of 2-(Acetoxymethoxy)-1,3-propanediyl Dibenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist's Foreword: In the landscape of drug discovery and chemical synthesis, researchers often encounter novel or sparsely documented compounds. 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate (CAS No. 110874-22-1) is one such molecule. While its utility in organic synthesis is recognized, a comprehensive, publicly available safety profile is notably absent. This guide is therefore constructed upon a foundation of scientific prudence, inferring best practices from the known hazards of its core chemical structures: dibenzoate esters and acetoxymethyl-containing compounds. This document is intended not as a definitive safety data sheet, but as an in-depth technical manual to empower researchers to conduct a thorough risk assessment and handle this compound with the highest degree of safety.

Section 1: Compound Profile and Inferred Hazard Identification

This compound is a complex ester. Its structure suggests it is likely an oil or viscous liquid at room temperature, with limited solubility in water but better solubility in organic solvents like chloroform and methanol.[1] Lacking direct toxicological data, we must dissect the molecule into its constituent functional groups to anticipate its potential hazards.

  • The Dibenzoate Ester Core: This component is structurally related to compounds like diethylene glycol dibenzoate and dipropylene glycol dibenzoate. These are generally considered to have low acute toxicity but can act as skin and eye irritants.[2][3][4] They are also classified as combustible liquids.[2][3]

  • The Acetoxymethyl Ether Group: This functional group is present in the well-documented compound 1,3-Diacetoxy-2-(acetoxymethoxy)propane. Safety data for this analogue indicates hazards including skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). It may also be harmful if swallowed (H302).[2][5]

Based on this composite analysis, a conservative hazard profile for this compound should be assumed.

Table 1: Physicochemical Properties and Inferred Hazard Classification

PropertyValue / ClassificationSource / Rationale
CAS Number 110874-22-1[1][3]
Molecular Formula C₂₀H₂₀O₇[1][3]
Molecular Weight 372.37 g/mol [1][3]
Appearance Likely a pale-yellow oil or viscous liquid.[1]
Boiling Point ~476.6 °C (Predicted)[1]
Density ~1.231 g/cm³ (Predicted)[1]
Solubility Slight in Chloroform and Methanol.[1]
Inferred GHS Pictograms Based on analogue data.
Inferred Signal Word Warning Based on analogue data.[2][5]
Inferred Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H302: Harmful if swallowed.Inferred from structural analogues.[2][5][6]

Section 2: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is paramount. The following protocols are designed as a self-validating system, ensuring that risks are controlled at every stage of handling.

Engineering Controls: The First Line of Defense

The causality behind prioritizing engineering controls is simple: they remove the hazard at the source, minimizing reliance on human behavior.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[6][7] This is critical to prevent inhalation of any potential vapors or aerosols, which are presumed to be respiratory irritants.[5][6]

  • Safety Shower and Eyewash Station: Immediate access to a functional and regularly tested safety shower and eyewash station is mandatory.[2] Accidental splashes must be addressed within seconds to mitigate chemical burns or serious eye damage.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for good engineering controls but is a critical final barrier between the researcher and the chemical.

  • Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards at all times.[2] If there is a significant splash hazard, a full-face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for tears or pinholes before each use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[2][7]

    • Lab Coat: A flame-resistant lab coat that covers the arms and fastens in the front is required. Do not wear short sleeves.[7]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls fail, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]

Experimental Workflow: Safe Handling Protocol for this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_sds Review Inferred SDS and Risk Assessment prep_ppe Don Proper PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_transfer Transfer Using Secondary Containment handle_weigh->handle_transfer handle_reaction Set up Reaction in Fume Hood handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon cleanup_waste Dispose of Waste in Labeled, Sealed Container cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash G spill Spill Detected is_major Is the spill large or uncontained? spill->is_major minor_spill Minor Spill is_major->minor_spill No major_spill Major Spill is_major->major_spill Yes don_ppe Don Full PPE minor_spill->don_ppe absorb Absorb with Inert Material don_ppe->absorb collect Collect into Waste Container absorb->collect clean Clean & Decontaminate Area collect->clean evacuate Evacuate Immediate Area major_spill->evacuate alert Alert EH&S / Emergency Response evacuate->alert secure Secure Area / Prevent Entry alert->secure

Caption: Decision-making process for responding to a chemical spill.

Section 4: Storage and Disposal

Proper storage and disposal are crucial for long-term laboratory safety and environmental protection.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area. [2][5]A refrigerator is recommended for long-term storage. [1]* Store away from incompatible materials such as strong oxidizing agents. [2][3]* Keep away from heat, sparks, and open flames. [2]* The storage area should be clearly labeled.

Disposal
  • All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Dispose of waste in a properly labeled, sealed container.

  • Arrange for disposal through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations. [2][5]Do not pour down the drain.

Conclusion

While the complete toxicological profile of this compound remains to be fully elucidated, a robust safety protocol can be established through the careful analysis of its structural components. By treating this compound with the caution afforded to known skin, eye, and respiratory irritants, and by adhering to the rigorous engineering controls, PPE requirements, and handling protocols outlined in this guide, researchers can work with this valuable synthetic intermediate with confidence and safety.

References

  • Biosynth. (2020, November 4). Safety Data Sheet for 1,3-Diacetoxy-2-(acetoxymethoxy)propane.
  • CymitQuimica. (n.d.). This compound.
  • ChemicalBook. (n.d.). 110874-22-1(this compound) Product Description.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 1,3-Diacetoxy-2-(acetoxymethoxy)propane.
  • TCI Chemicals. (2025, June 25). SAFETY DATA SHEET for Diethylene Glycol Dibenzoate.
  • Material Safety Data Sheet. (n.d.).
  • Material Safety Data Sheet. (n.d.).
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET for Dipropylene glycol dibenzoate.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Scientific Polymer Products, Inc. (2020, March 18). SAFETY DATA SHEET for Diethylene glycol dibenzoate.
  • Haz-Map. (n.d.). Dipropylene glycol dibenzoate - Hazardous Agents.
  • University of California. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.

Sources

Methodological & Application

Application Notes and Protocols for 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate, a versatile, yet under-explored reagent in organic synthesis. While its applications are not as extensively documented as some other reagents, its unique structure as a masked formaldehyde equivalent and a protected diol derivative presents significant opportunities for researchers, particularly in the fields of medicinal chemistry and drug development. This document will delve into its known applications, provide detailed protocols for its synthesis and use, and explore its potential in broader synthetic contexts.

Introduction: A Molecule of Latent Reactivity

This compound belongs to a class of compounds that serve as stable, crystalline precursors for reactive species. Its core structure features a central acetoxymethyl ether functional group, which can be unmasked under specific conditions to deliver a formaldehyde equivalent. The flanking dibenzoate esters offer several advantages, including increased lipophilicity and crystallinity, which can aid in purification and handling.

Key Structural Features and Synthetic Potential:

  • Formaldehyde Surrogate: The acetoxymethoxy moiety can be cleaved to release formaldehyde or a synthetic equivalent, enabling its use in reactions such as hydroxymethylations and Mannich reactions under controlled conditions.

  • Protecting Group: The core 1,3-propanediol structure is protected by benzoate esters, which can be selectively removed to reveal the diol functionality.

  • Chiral Building Block: The prochiral center at the C2 position of the propane backbone offers potential for asymmetric synthesis.

Core Application: A Key Intermediate in the Synthesis of Ganciclovir

The most well-documented application of a close analog, 1,3-Diacetoxy-2-(acetoxymethoxy)propane, is as a crucial intermediate in the industrial synthesis of Ganciclovir, a potent antiviral drug used to treat cytomegalovirus (CMV) infections.[1][2][3] The fundamental reactivity of the acetoxymethoxy group in this synthesis is directly translatable to this compound.

Mechanistic Rationale

The synthesis of the Ganciclovir precursor involves the alkylation of a protected guanine derivative with the 2-(acetoxymethoxy)propane synthon. Under acidic conditions, the acetoxymethoxy group is activated, leading to the formation of a stabilized carbocation. This electrophilic species is then trapped by the nucleophilic N9 position of the guanine base. The benzoate or acetate groups serve to protect the hydroxyl functionalities of the side chain during this alkylation step.

Experimental Protocols

The following protocols are adapted from established procedures for the diacetate analog and are expected to be applicable to the dibenzoate with minor modifications.[3]

Protocol 1: Synthesis of this compound

This protocol describes a general method for the acylation of a glycerol formal derivative, which can be adapted for the synthesis of the title compound.

ReagentMolar Eq.MWAmount
1,3-O-Benzylideneglycerol1.0180.2018.02 g
Pyridine3.579.1027.69 mL
Benzoic Anhydride3.2226.2372.39 g
Dichloromethane (DCM)--200 mL

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1,3-O-benzylideneglycerol in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine to the solution.

  • Add benzoic anhydride portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: Synthesis of Triacetylganciclovir using 1,3-Diacetoxy-2-(acetoxymethoxy)propane

This protocol illustrates the key alkylation step in Ganciclovir synthesis.[1][3]

ReagentMolar Eq.MWAmount
Diacetylguanine1.0193.161.93 g
1,3-Diacetoxy-2-(acetoxymethoxy)propane1.1248.232.73 g
p-Toluene sulfonic acid monohydrate0.1190.220.19 g
N,N-Dimethylformamide (DMF)--20 mL

Procedure:

  • To a stirred suspension of diacetylguanine in DMF, add 1,3-diacetoxy-2-(acetoxymethoxy)propane and p-toluenesulfonic acid monohydrate.

  • Heat the reaction mixture to 90-100 °C and stir for 40-60 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the DMF under vacuum.

  • The resulting residue can be purified by crystallization to isolate the desired N-9 alkylated product (Triacetylganciclovir).

Workflow Diagram

Ganciclovir_Synthesis cluster_synthesis Synthesis of Precursor cluster_alkylation Alkylation Reaction cluster_deprotection Deprotection Glycerol_Formal Glycerol Formal Precursor 1,3-Diacetoxy-2- (acetoxymethoxy)propane Glycerol_Formal->Precursor Acetic Anhydride, Pyridine Acetic_Anhydride Acetic Anhydride Triacetylganciclovir Triacetylganciclovir Precursor->Triacetylganciclovir Diacetylguanine Diacetylguanine Diacetylguanine->Triacetylganciclovir Catalyst p-Toluene sulfonic acid Catalyst->Triacetylganciclovir Ganciclovir Ganciclovir Triacetylganciclovir->Ganciclovir NH₃/MeOH

Caption: Workflow for the synthesis of Ganciclovir.

Potential Applications and Future Research Directions

While the Ganciclovir synthesis is a prime example of its utility, the reactivity of this compound suggests broader applications.

As a Formaldehyde Equivalent in C-C Bond Formation

The controlled release of a formaldehyde equivalent makes this reagent a potentially valuable tool for hydroxymethylation reactions. For instance, it could be employed in the hydroxymethylation of enolates, enamines, or organometallic reagents.

Conceptual Workflow:

Formaldehyde_Equivalent Reagent 2-(Acetoxymethoxy)-1,3- propanediyl dibenzoate Intermediate Electrophilic Intermediate Reagent->Intermediate Activation Nucleophile Nucleophile (e.g., Enolate) Product Hydroxymethylated Product Nucleophile->Product Lewis_Acid Lewis Acid (e.g., TiCl₄, ZnCl₂) Lewis_Acid->Intermediate Intermediate->Product Nucleophilic Attack

Caption: Conceptual workflow for hydroxymethylation.

As a Protecting Group for Diols

The core 1,3-propanediol structure, masked by benzoate esters, suggests its potential as a diol protecting group. The stability of the benzoate esters allows for a range of synthetic transformations to be performed on other parts of a molecule, with subsequent deprotection under basic conditions to reveal the diol.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its analogs.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4][5]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.[4][5]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4][5]

  • Storage: Store in a tightly sealed container in a cool, dry place.[5]

Conclusion

This compound is a promising synthetic intermediate with demonstrated utility in the synthesis of the antiviral drug Ganciclovir. Its role as a stable formaldehyde equivalent and a protected diol opens up possibilities for its application in a wider range of organic transformations. Further research into the reactivity and scope of this and related compounds is warranted and could lead to the development of novel and efficient synthetic methodologies.

References

  • MSDS of 1,3-Diacetoxy-2-(acetoxymethoxy)propane - Capot Chemical Co., Ltd. Available from: [Link]

  • Cas 86357-13-3,1,3-Diacetoxy-2-(acetoxymethoxy)propane | lookchem. Available from: [Link]

  • Synthesis of 2-Aryloxy-1,3-dienes from Phenols and Propargyl Carbonates - PubMed. Available from: [Link]

  • Synthesis and Reactions of Dibenzo[a,e]pentalenes - MDPI. Available from: [Link]

  • Blends of dibenzoate plasticizers - Google Patents.
  • Benzoic acid, 2,2'-(2-oxo-1,3-propanediyl)bis- | C17H14O5 | CID 201406 - PubChem. Available from: [Link]

Sources

Application Note: A Multi-Platform Analytical Approach for the Characterization of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the analytical techniques for the characterization of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate. As a complex ester with potential applications in pharmaceutical development and materials science, robust and reliable analytical methods are paramount for ensuring its identity, purity, and quality. This guide details protocols and expert considerations for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing the rationale behind procedural choices to facilitate method development and validation.

Introduction and Compound Overview

This compound is a molecule featuring a central propanediyl backbone functionalized with two benzoate esters and an acetoxymethoxy group. Its structure suggests potential utility as a prodrug intermediate, a specialty plasticizer, or a synthon in complex organic synthesis. The physical properties of this compound are reported as an oil, soluble in chloroform and methanol, with a predicted boiling point of approximately 476.6°C.[1] Given its ester functionalities, the molecule is susceptible to hydrolysis and thermal degradation, which are critical considerations for the development of analytical methods.

The accurate determination of purity, the identification of potential impurities (e.g., starting materials, by-products, or degradants), and the unambiguous confirmation of its structure are essential for its application in any research or commercial setting. This note presents an integrated workflow for achieving a complete analytical characterization.

Sources

Application Notes and Protocols for the Purification of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate is a complex organic molecule with significant potential in various research and development sectors, including its use as a prodrug or a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The purity of this compound is paramount to ensure the validity of experimental results and the safety and efficacy of any final products. This guide provides a comprehensive overview of the purification methodologies for this compound, drawing upon established principles for the purification of related ester compounds and protected glycerol derivatives. The protocols detailed herein are designed to be robust and adaptable, enabling researchers to obtain a final product of high purity.

Understanding the Molecule: Stability and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule's chemical properties and the likely impurities that may be present after its synthesis.

Chemical Stability:

This compound possesses two types of ester linkages: two benzoate esters and one acetoxymethyl ether. Both are susceptible to hydrolysis under certain conditions.

  • Benzoate Esters: These are generally stable under neutral conditions but can be hydrolyzed by strong acids or bases. The rate of hydrolysis is influenced by factors such as pH and temperature[1][2][3][4].

  • Acetoxymethyl (AM) Ether: The acetoxymethyl group is a well-known motif used to mask polar functionalities in small molecules to enhance cell permeability[5][6][7]. While more stable than simple acetate esters, AM ethers can still be cleaved by cellular esterases and are sensitive to aqueous conditions, especially outside of a neutral pH range[8][9].

Given these characteristics, it is imperative to conduct all purification steps under non-aqueous or anhydrous conditions where possible and to avoid prolonged exposure to acidic or basic environments.

Potential Impurities:

The synthesis of this compound, likely originating from a glycerol backbone, can result in a variety of impurities. Understanding these is crucial for selecting an appropriate purification method. Common impurities may include:

  • Unreacted Starting Materials: Residual glycerol, benzoic acid, and reagents used for the introduction of the acetoxymethyl group.

  • Partially Reacted Intermediates: Mono- and di-substituted glycerol derivatives.

  • Byproducts of Side Reactions: Polymers or degradation products formed during the synthesis.

  • Residual Solvents and Catalysts: Solvents used in the reaction and any catalysts employed.

Purification Strategies: A Two-Pronged Approach

Based on the physicochemical properties of this compound and established methods for similar compounds, two primary purification techniques are recommended: Flash Column Chromatography and Recrystallization .

Method 1: High-Purity Isolation via Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating complex mixtures and is particularly well-suited for the purification of protected glycerol derivatives[10][11][12]. This method leverages the differential adsorption of the target compound and its impurities onto a stationary phase as a mobile phase of varying polarity is passed through the column.

Workflow for Flash Column Chromatography:

flash_chromatography_workflow A Crude Product Dissolution B Slurry Loading onto Silica Gel A->B Adsorption C Column Elution with Gradient Solvent System B->C Separation D Fraction Collection C->D Elution E TLC Analysis of Fractions D->E Monitoring F Pooling of Pure Fractions E->F Identification G Solvent Evaporation F->G Concentration H High-Purity Product G->H Isolation

Caption: Workflow for the purification of this compound using flash column chromatography.

Detailed Protocol for Flash Column Chromatography:

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or other non-polar solvent)

  • Ethyl acetate (or other moderately polar solvent)

  • Dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for flash chromatography

  • Fraction collection tubes

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane. To ensure a tight band during chromatography, it is often advantageous to pre-adsorb the crude material onto a small amount of silica gel. This is achieved by dissolving the crude product in a solvent, adding silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and then drain the excess solvent until the solvent level is just above the top of the silica.

  • Loading the Sample: Carefully add the prepared sample (either as a concentrated solution or the pre-adsorbed powder) to the top of the silica gel bed.

  • Elution: Begin the elution process with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A typical gradient might start at 5% ethyl acetate in hexanes and gradually increase to 30-50% ethyl acetate. The optimal gradient should be determined beforehand using TLC analysis.

  • Fraction Collection: Collect the eluent in a series of fractions. The size of the fractions will depend on the scale of the purification.

  • Monitoring by TLC: Analyze the collected fractions using TLC to identify which fractions contain the pure product. A suitable developing solvent system for TLC will need to be determined empirically but can be guided by the solvent system used for the column. Visualize the spots on the TLC plate using a UV lamp or by staining.

  • Pooling and Concentration: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Solvent System Selection for Chromatography:

Solvent System (v/v)PolarityTypical Application
Hexanes / Ethyl AcetateLow to MediumA standard and highly effective system for many organic esters.
Hexanes / DichloromethaneLow to MediumUseful for compounds that may have limited solubility in hexanes alone.
Hexanes / AcetoneLow to HighOffers a wider polarity range and can be effective for more polar impurities.[10]
Method 2: Purification by Recrystallization

Recrystallization is a powerful purification technique for solid compounds, based on the principle of differential solubility of the target compound and its impurities in a given solvent at different temperatures. For aromatic esters like this compound, recrystallization can be a highly effective method to achieve high purity, especially when dealing with crystalline solids[13][14][15].

Workflow for Recrystallization:

recrystallization_workflow A Dissolution of Crude Product in Hot Solvent B Hot Filtration (optional) A->B Remove insoluble impurities C Slow Cooling to Induce Crystallization A->C If no hot filtration B->C D Isolation of Crystals by Filtration C->D Separation E Washing of Crystals with Cold Solvent D->E Remove mother liquor F Drying of Purified Crystals E->F Remove residual solvent G High-Purity Crystalline Product F->G Final Product

Caption: Workflow for the purification of this compound by recrystallization.

Detailed Protocol for Recrystallization:

Materials:

  • Crude this compound

  • A selection of recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, or a mixture such as hexane/DCM)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: The key to successful recrystallization is the choice of solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A rule of thumb is that solvents with similar functional groups to the compound of interest may be good solubilizers. For esters, solvents like ethyl acetate or acetone can be good starting points. For aromatic compounds, toluene or a mixture of a non-polar solvent like hexanes with a more polar solvent like dichloromethane can be effective. Small-scale solubility tests with various solvents are highly recommended.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture gently while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities.

  • Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Solvent Selection for Recrystallization:

SolventPolarityComments
EthanolPolarA common and effective solvent for many organic compounds.
IsopropanolPolarSimilar to ethanol but less polar.
Ethyl AcetateMediumOften a good choice for esters.[16]
AcetoneMediumA versatile solvent, but its low boiling point can sometimes make it tricky to handle.
TolueneNon-polarCan be effective for aromatic compounds.
Hexanes/DCM MixVariableA solvent pair that allows for fine-tuning of polarity to achieve optimal recrystallization conditions.

Assessment of Purity

After purification, it is essential to assess the purity of the this compound. The following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity. A single sharp peak in the chromatogram is desired. HPLC methods for glycerol derivatives have been developed and can be adapted[17][18].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.

Conclusion

The purification of this compound is a critical step in ensuring its suitability for downstream applications. By carefully considering the stability of the molecule and the nature of potential impurities, researchers can select and optimize the appropriate purification strategy. Both flash column chromatography and recrystallization are powerful techniques that, when applied correctly, can yield a product of high purity. The protocols and guidelines presented in this application note provide a solid foundation for the successful purification of this and other similar complex organic esters.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (n.d.). Retrieved from [Link]

  • Synthesis and utility of fluorogenic acetoxymethyl ethers. (2011). Chemical Science, 2(3), 521-530. Retrieved from [Link]

  • Synthesis and utility of fluorogenic acetoxymethyl ethers. (2011). Chemical Science, 2(3), 521-530. Retrieved from [Link]

  • Synthesis and utility of fluorogenic acetoxymethyl ethers. (2011). Chemical Science, 2(3), 521-530. Retrieved from [Link]

  • Taft, R. W. (1952). Linear Free Energy Relationships from Rates of Esterification and Hydrolysis of Aliphatic and Ortho-substituted Benzoate Esters. Journal of the American Chemical Society, 74(12), 3120-3128. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. (1975). Canadian Journal of Biochemistry, 53(7), 749-757. Retrieved from [Link]

  • Enzymatic Synthesis and Flash Chromatography Separation of 1,3-Diferuloyl-sn-Glycerol and 1-Feruloyl-sn-Glycerol. (2015). Molecules, 20(12), 22197-22210. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Retrieved from [Link]

  • Benzoic Acid Esters, Benzoates. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. (1975). Canadian Journal of Biochemistry, 53(7), 749-757. Retrieved from [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization. (1972). Google Patents.
  • Recrystallization. (n.d.). Retrieved from [Link]

  • Acetoxymethyl (AM) groups. (a) General schematic of AM ester... (n.d.). ResearchGate. Retrieved from [Link]

  • A-level Chemistry 7405 Specification. (2015). AQA. Retrieved from [Link]

  • Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofriendly Media. (2015). Journal of Natural Sciences Research, 5(1). Retrieved from [Link]

  • Process for the purification of esters. (1985). Google Patents.
  • Purification strategies for crude glycerol: A transesterification derivative. (2017). Resource-Efficient Technologies, 3(2), 93-101. Retrieved from [Link]

  • Preparation of glycerol derivatives and intermediates therefor. (2007). Google Patents.
  • Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process. (2019). Frontiers in Chemistry, 7, 778. Retrieved from [Link]

  • Determination of glycerol derivatives by High-performance liquid chromatography. (2011). WSEAS Transactions on Environment and Development, 7(4), 119-128. Retrieved from [Link]

  • HPLC Derivatization and Quantitative Analysis of Glycerol. (n.d.). SIELC Technologies. Retrieved from [Link]

  • New Synthesis of 1,3-Dihydro-1,4-benzodiazepin-2(2H)-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2H)-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. (2004). The Journal of Organic Chemistry, 69(23), 7872-7879. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis and Characterization of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the synthesis, reaction conditions, and characterization of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate. This compound is of significant interest as a potential prodrug moiety, leveraging an acetoxymethoxy group to mask a hydroxyl functional group. The protocols detailed herein are designed for researchers in medicinal chemistry and drug development, offering a reproducible methodology and insights into the underlying chemical principles.

Introduction: The Role of Acetoxymethoxy Groups in Prodrug Design

The acetoxymethoxy group is a critical functional moiety in medicinal chemistry, often employed as a biolabile protecting group for hydroxyl and carboxyl functions in parent drug molecules. Its utility lies in its ability to be cleaved in vivo by non-specific esterases, releasing the active drug, formaldehyde, and acetic acid. This strategy can enhance the oral bioavailability of drugs by increasing their lipophilicity. The title compound, this compound, serves as an excellent model system for studying the synthesis and stability of such derivatives.

The synthesis of this target molecule is conceptually a two-step process starting from glycerol. The primary hydroxyl groups of glycerol are first protected by esterification with benzoyl chloride, yielding the key intermediate, 2-hydroxy-1,3-propanediyl dibenzoate. The subsequent and pivotal step is the etherification of the remaining secondary hydroxyl group with an acetoxymethylating agent.

Synthetic Strategy Overview

The overall synthetic pathway is illustrated below. The strategy prioritizes high yields and straightforward purification by proceeding through a stable, crystalline intermediate.

Synthetic_Pathway A Glycerol B 2-Hydroxy-1,3-propanediyl dibenzoate A->B  Benzoyl Chloride, Pyridine, 0°C to RT   C 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate B->C  Acetoxymethyl Bromide, DIPEA, DCM, RT  

Figure 1: Overall synthetic workflow from Glycerol to the target compound.

Experimental Protocols

Part A: Synthesis of 2-Hydroxy-1,3-propanediyl dibenzoate (Intermediate)

Principle: This reaction involves the selective benzoylation of the primary hydroxyl groups of glycerol. Pyridine acts as a base to neutralize the HCl generated during the reaction and also as a nucleophilic catalyst. The reaction is performed at a low temperature to enhance selectivity for the less sterically hindered primary hydroxyls.

Materials:

  • Glycerol (1.0 eq)

  • Benzoyl Chloride (2.2 eq)

  • Pyridine (3.0 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • Set up a round-bottom flask equipped with a magnetic stirrer and an addition funnel under a nitrogen atmosphere.

  • Dissolve glycerol (1.0 eq) in pyridine (3.0 eq) and DCM. Cool the mixture to 0°C in an ice bath.

  • Add benzoyl chloride (2.2 eq) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexanes).

  • Upon completion, quench the reaction by slowly adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure intermediate as a white solid.

Part B: Synthesis of this compound (Target Compound)

Principle: This step is a Williamson ether synthesis variant. The hydroxyl group of the intermediate is deprotonated by a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of acetoxymethyl bromide in an Sₙ2 reaction to form the desired ether linkage.

Materials:

  • 2-Hydroxy-1,3-propanediyl dibenzoate (1.0 eq)

  • Acetoxymethyl Bromide (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve 2-hydroxy-1,3-propanediyl dibenzoate (1.0 eq) in anhydrous DCM.

  • Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add acetoxymethyl bromide (1.5 eq) dropwise to the reaction mixture. Caution: Acetoxymethyl bromide is a lachrymator and should be handled in a fume hood.

  • Stir the reaction at room temperature for 18-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated solution of NH₄Cl.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a gradient of 10-40% Ethyl Acetate in Hexanes) to afford the final product.

Etherification_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Alcohol R-OH (Intermediate) Alkoxide R-O⁻ (Alkoxide) Alcohol->Alkoxide  H⁺ abstraction   Base DIPEA ProtonatedBase DIPEA-H⁺ Alkoxide_sn2 R-O⁻ Product R-O-CH₂-OAc (Target Compound) Alkoxide_sn2->Product  Nucleophilic Attack   Reagent Br-CH₂-OAc (Acetoxymethyl Bromide) LeavingGroup Br⁻

Figure 2: Mechanism of the etherification reaction.

Data Summary & Characterization

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

Table 1: Expected Reaction Parameters and Yields

StepReactantMolar RatioSolventTemp. (°C)Time (h)Typical Yield
A Glycerol1.0Pyridine/DCM0 to RT12 - 1675 - 85%
B Intermediate1.0DCMRT18 - 2460 - 70%

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the aromatic protons of the benzoate groups, the methylene and methine protons of the propane backbone, the methylene protons of the acetoxymethyl group, and the methyl protons of the acetate group should be observed at their expected chemical shifts.

  • ¹³C NMR (100 MHz, CDCl₃): Signals for the carbonyl carbons of the ester groups, aromatic carbons, and the aliphatic carbons of the core structure are expected.

  • Mass Spectrometry (ESI+): The spectrum should show a peak corresponding to the molecular ion plus a sodium or potassium adduct ([M+Na]⁺ or [M+K]⁺).

  • FT-IR (ATR): Characteristic absorption bands for C=O stretching (esters), C-O stretching (ethers and esters), and aromatic C-H stretching should be present.

Troubleshooting and Key Considerations

  • Incomplete Reaction in Part A: Ensure the benzoyl chloride is fresh and added slowly at low temperature to prevent side reactions. The reaction is moisture-sensitive.

  • Low Yield in Part B: The acetoxymethyl bromide is volatile and reactive. Ensure it is added to a well-stirred solution and the reaction vessel is properly sealed. The use of a strong, non-nucleophilic base is crucial to prevent side reactions.

  • Purification Challenges: The final product may be an oil, making purification by recrystallization difficult. Flash column chromatography is the recommended method for obtaining a high-purity sample.

References

  • Due to the specific and likely novel nature of the exact molecule "this compound," direct literature citations for its synthesis are not available. The principles and protocols described are based on well-established, standard organic chemistry transformations. For foundational knowledge, please refer to the following resources on acylation, ether synthesis, and the use of acetoxymethyl protecting groups.

Title: Unambiguous Structural Elucidation of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate: A Comprehensive Guide to NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative for Rigorous Characterization

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural confirmation of novel molecular entities is paramount. 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate represents a class of compounds featuring multiple ester functionalities and a labile acetal group. Such structures are common in prodrug design, where the acetoxymethoxy moiety can act as a bioreversible protecting group. The inherent complexity and potential for isomerism demand a robust, multi-technique approach for characterization.

This application note serves as an in-depth guide, moving beyond mere data reporting to explain the analytical strategy and causality behind the structural elucidation of this compound. We will detail field-proven protocols for Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), providing the technical accuracy and interpretive insights required by researchers at the forefront of chemical science.

Molecular Structure and Key Analytical Considerations

The target molecule possesses several key features that dictate the analytical approach. Its structure is characterized by a central C3 propane backbone, with benzoate esters at the C1 and C3 positions and an acetoxymethoxy group at C2.

Caption: Molecular structure with key proton environments labeled.

Strategic Insights:

  • Symmetry: The molecule exhibits C₂ symmetry. Consequently, the two benzoate groups and the two terminal CH₂ groups of the propane backbone are chemically and magnetically equivalent. This simplifies the NMR spectra, reducing the number of expected signals.

  • Diagnostic Moieties: The acetal methylene protons (O-CH₂-O, HD) and carbon are highly deshielded and provide a unique spectral signature. Likewise, the protons of the acetyl group (HG) will appear as a distinct singlet.

  • Stereochemistry: The protons on the C1 and C3 methylene groups (HE) are diastereotopic. This is because the central carbon (C2) is a prochiral center, meaning these protons reside in different chemical environments and will exhibit distinct NMR signals and coupling.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol and Data Interpretation

NMR spectroscopy is the cornerstone of structural elucidation, providing definitive information on the connectivity and chemical environment of atoms.

Rationale for Solvent and Sample Preparation

The choice of solvent is critical for acquiring high-quality NMR data.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this molecule. Its non-polar nature ensures good solubility, and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) do not typically overlap with key analyte resonances.[1] The use of deuterated solvents is essential to avoid overwhelming the spectrum with solvent signals and to provide a lock signal for the spectrometer.[2]

  • Sample Preparation: A concentration of 5-10 mg of the analyte in 0.6-0.7 mL of CDCl₃ is recommended. The sample must be free of particulate matter and non-deuterated solvent impurities to ensure sharp, well-resolved spectra. Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (0.00 ppm).[3]

Step-by-Step ¹H NMR Acquisition Protocol
  • Preparation: Dissolve ~5 mg of this compound in ~0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16, depending on concentration.

  • Processing: Apply Fourier transformation with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹H NMR Data Analysis and Interpretation

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and multiplicity.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale / Causality
HAAromatic (ortho-H)8.05 - 8.00d (J ≈ 7.5 Hz)4HDeshielded by the anisotropic effect of the adjacent ester carbonyl.
HBAromatic (para-H)7.60 - 7.55t (J ≈ 7.5 Hz)2HLess affected by the carbonyl group compared to ortho protons.
HCAromatic (meta-H)7.48 - 7.42t (J ≈ 7.5 Hz)4HShielded relative to ortho and para protons.
HDAcetal (-O-CH₂-O-)5.85 - 5.80s2HHighly deshielded due to attachment to two electronegative oxygen atoms.
HFBackbone (-CH-)5.65 - 5.55quintet (m)1HCoupled to the four adjacent diastereotopic protons (HE).
HEBackbone (-CH₂-)4.65 - 4.50dd (m)4HDiastereotopic protons coupled to each other (geminal) and to HF (vicinal).
HGAcetyl (-CH₃)2.15 - 2.10s3HDeshielded by the adjacent acetyl carbonyl group.
Step-by-Step ¹³C NMR Acquisition Protocol
  • Sample: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Utilize a ¹³C-equipped NMR spectrometer (e.g., at 101 MHz for a 400 MHz instrument).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: ~220 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512-1024 to achieve adequate signal-to-noise.

  • Processing: Apply Fourier transformation with an exponential line broadening of 1.0 Hz. Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

¹³C NMR Data Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

AssignmentPredicted δ (ppm)Rationale / Causality
Acetyl C=O170.0 - 169.5Typical chemical shift for an aliphatic ester carbonyl.
Benzoate C=O166.5 - 166.0Typical chemical shift for an aromatic ester carbonyl.
Aromatic C-H (para)133.5 - 133.0Deshielded aromatic carbon.
Aromatic C-H (ortho)130.0 - 129.5
Aromatic C-ipso129.5 - 129.0Quaternary carbon attached to the ester group.
Aromatic C-H (meta)128.8 - 128.3
Acetal C (-O-CH₂-O-)91.0 - 90.0Highly deshielded due to two attached oxygens, a diagnostic signal for acetals.[4]
Backbone C (-CH-)72.0 - 71.0Aliphatic carbon attached to an oxygen atom.
Backbone C (-CH₂-)63.0 - 62.0Aliphatic carbon attached to an ester oxygen.
Acetyl C (-CH₃)21.0 - 20.5Standard chemical shift for an acetyl methyl group.

Mass Spectrometry (MS) Protocol and Data Interpretation

Mass spectrometry provides orthogonal data, confirming molecular weight and offering structural insights through fragmentation analysis.

Choosing the Right Ionization Technique
  • Rationale for ESI: Electrospray Ionization (ESI) is the preferred method for this molecule. ESI is a "soft" ionization technique that is ideal for moderately polar, thermally labile compounds, minimizing in-source fragmentation and preserving the molecular ion.[5][6] Given the multiple oxygen atoms, the molecule is expected to ionize efficiently in positive ion mode, primarily by forming adducts with sodium ([M+Na]⁺) or protons ([M+H]⁺).

Step-by-Step High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Prepare a dilute solution of the analyte (~10-50 µM) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample directly into an ESI source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: +3.5 to +4.5 kV.

    • Nebulizing Gas (N₂): 1-2 Bar.

    • Drying Gas (N₂): 8-10 L/min at 200-250 °C.

  • Mass Analyzer: Acquire data in full scan mode over an m/z range of 100-1000. Ensure the instrument is calibrated to provide high mass accuracy (< 5 ppm).

Molecular Formula Confirmation

The primary goal of HRMS is to confirm the elemental composition by comparing the measured mass to the calculated exact mass.

  • Molecular Formula: C₂₀H₂₀O₇

  • Calculated Exact Mass: 372.12090 Da

  • Expected Adduct ([M+Na]⁺): 395.11035 Da

An experimentally measured m/z value within 5 ppm of the calculated value provides unambiguous confirmation of the molecular formula.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

By selecting the precursor ion (e.g., [M+Na]⁺) and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that serves as a structural fingerprint.

parent [M+Na]⁺ m/z 395.11 frag1 Loss of C₇H₆O₂ (Benzoic Acid) m/z 273.06 parent->frag1 -122.04 Da frag3 Benzoyl Cation [C₇H₅O]⁺ m/z 105.03 parent->frag3 -290.08 Da frag2 Loss of C₉H₈O₄ (Acetoxymethyl Benzoate intermediate) m/z 197.04 frag1->frag2 -76.02 Da

Caption: Proposed ESI-MS/MS fragmentation pathway.

Table 3: Predicted Key Fragments in MS/MS Spectrum of [M+Na]⁺

m/z (calculated)Proposed LossProposed Fragment StructureMechanistic Insight
273.06Loss of Benzoic Acid (C₇H₆O₂)[M+Na - C₇H₆O₂]⁺A common neutral loss for benzoate esters via rearrangement.
105.03-Benzoyl cation [C₇H₅O]⁺A highly stable acylium ion, often the base peak in the fragmentation of benzoates.[7][8] Its presence is a strong indicator of the benzoate moiety.
77.04-Phenyl cation [C₆H₅]⁺Formed by the loss of CO from the benzoyl cation (m/z 105).[7]

The fragmentation pattern provides corroborating evidence for the presence of the benzoate functional groups. The stability of the benzoyl cation makes m/z 105 a particularly diagnostic peak.

Summary and Conclusion

The structural identity of this compound was unequivocally confirmed through the synergistic application of NMR spectroscopy and high-resolution mass spectrometry.

  • NMR spectroscopy provided a detailed map of the molecular framework. The chemical shifts and multiplicities of the aromatic, backbone, and unique acetoxymethoxy protons were fully consistent with the proposed structure. ¹³C NMR confirmed the carbon skeleton, with the signal at ~90.5 ppm serving as a definitive marker for the acetal carbon.

  • Mass spectrometry confirmed the elemental composition with high accuracy. Furthermore, tandem MS experiments revealed a logical fragmentation pathway dominated by the formation of a stable benzoyl cation (m/z 105), validating the presence of the benzoate esters.

This comprehensive approach, which combines detailed protocol descriptions with causal scientific explanations, provides a reliable and self-validating system for the characterization of this and structurally related molecules, ensuring the highest degree of scientific integrity for researchers in drug discovery and chemical development.

References

  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • iChemical. 1,3-Diacetoxy-2-(acetoxymethoxy)propane, CAS No. 86357-13-3. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • Shokri, A., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • LCGC International. (2022). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid. Available at: [Link]

  • Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio study. Magnetic Resonance in Chemistry. Available at: [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • YouTube. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. Available at: [Link]

  • Vederas, J. C., et al. (1983). Isotope shifts in 13C-n.m.r. spectra of 18O-labelled acetals; multiple labelling effects at β-carbons. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • ResearchGate. (2019). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Available at: [Link]

  • University of Wisconsin. Structure Determination of Organic Compounds. Available at: [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

Sources

Application Notes and Protocols for 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate: A Key Intermediate in Lipophilic Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate in Advanced Drug Delivery

In the landscape of modern pharmaceutical development, the optimization of a drug's pharmacokinetic profile is as crucial as its intrinsic potency. Ganciclovir, a potent antiviral agent against cytomegalovirus (CMV) infections, is a prime example of a drug whose clinical utility is hampered by poor oral bioavailability.[1][2] To overcome such limitations, the prodrug approach has been widely adopted, wherein the active pharmaceutical ingredient (API) is chemically modified to enhance its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

This document provides detailed application notes and protocols for This compound , a specialized pharmaceutical intermediate. While structurally similar to the widely used Ganciclovir intermediate, 1,3-Diacetoxy-2-(acetoxymethoxy)propane[3][4][5], the presence of benzoate esters in place of acetates signifies a strategic design choice. Benzoate esters, being more lipophilic, are employed to create prodrugs with enhanced membrane permeability.[6] This modification is intended to improve the drug's ability to cross biological barriers, potentially leading to higher intracellular concentrations and a more sustained release of the active Ganciclovir upon hydrolysis by cellular esterases.[7][8]

These application notes are intended for researchers, medicinal chemists, and professionals in drug development, offering a comprehensive guide to the utilization of this intermediate in the synthesis of next-generation antiviral prodrugs.

Physicochemical Properties and Handling

A thorough understanding of the intermediate's properties is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 110874-22-1
Molecular Formula C₂₀H₂₀O₇
Molecular Weight 372.37 g/mol
Appearance Pale-Yellow Oil
Boiling Point 476.6 ± 40.0 °C (Predicted)[9]
Density 1.231 ± 0.06 g/cm³ (Predicted)[9]
Solubility Chloroform (Slightly), Methanol (Slightly)[9]
Storage Conditions Refrigerator, protect from moisture[9]

Handling Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood.

Application in Prodrug Synthesis: A Focus on Ganciclovir Analogs

The primary application of this compound is as an alkylating agent for the synthesis of Ganciclovir prodrugs. The reaction involves the coupling of this intermediate with a protected guanine derivative. The resulting molecule, a "pro-prodrug," is then deprotected to yield the final prodrug, which carries the dibenzoate acyclic side chain. This lipophilic prodrug is designed to be converted to the active Ganciclovir in vivo.

The replacement of acetate with benzoate moieties is a rational design strategy. The increased lipophilicity can enhance passage across the intestinal wall for improved oral bioavailability or facilitate penetration into sanctuary sites like the eye or central nervous system.[1][7] The rate of hydrolysis of the benzoate esters by endogenous esterases can also be different from that of acetates, potentially allowing for a more controlled and sustained release of the active drug.[10]

Synthetic Workflow for Ganciclovir Dibenzoate Prodrug

The following diagram illustrates the proposed synthetic pathway for creating a Ganciclovir dibenzoate prodrug using this compound.

Ganciclovir_Prodrug_Synthesis cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_product Intermediate Product cluster_deprotection Final Step cluster_final_product Final Product Diacetylguanine N²,9-Diacetylguanine Coupling N-Alkylation (Coupling) Diacetylguanine->Coupling Intermediate 2-(Acetoxymethoxy)-1,3- propanediyl dibenzoate Intermediate->Coupling ProProdrug Tri-substituted Ganciclovir Analog (N²-acetyl, O-dibenzoyl) Coupling->ProProdrug p-Toluenesulfonic acid, DMF, 90-100°C Deprotection Deacetylation & Debenzoylation ProProdrug->Deprotection Aqueous Ammonia or Methylamine Ganciclovir Ganciclovir Deprotection->Ganciclovir caption Synthetic Workflow for Ganciclovir from Dibenzoate Intermediate

Caption: Synthetic Workflow for Ganciclovir from Dibenzoate Intermediate

Experimental Protocols

The following protocols are based on established methods for the synthesis of Ganciclovir using the analogous diacetate intermediate and are adapted for this compound.[5][11][12] Researchers should optimize these conditions for their specific setup.

Protocol 1: N-Alkylation of Diacetylguanine

This protocol describes the critical coupling reaction between the protected guanine base and the dibenzoate intermediate.

Objective: To synthesize the fully protected Ganciclovir dibenzoate analog.

Materials:

  • N²,9-Diacetylguanine

  • This compound

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • N,N-Dimethylformamide (DMF), anhydrous (solvent)

  • Methanol (for crystallization)

  • Toluene (for crystallization)

  • Standard laboratory glassware for organic synthesis under an inert atmosphere.

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N²,9-Diacetylguanine (1.0 eq).

  • Addition of Reagents: Add anhydrous DMF to dissolve the diacetylguanine. Then, add this compound (1.2-1.5 eq) and p-toluenesulfonic acid monohydrate (0.05-0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 90-100°C under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically run for 40-60 hours.[5][11]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the DMF under reduced pressure to obtain a viscous syrup.

  • Purification: Dissolve the syrup in a minimal amount of hot methanol. Cool the solution to 0-5°C and stir for 1-2 hours to crystallize out any unreacted starting material or byproducts. Filter the solids and concentrate the filtrate to yield the crude protected Ganciclovir dibenzoate analog. Further purification can be achieved by silica gel chromatography.

Causality and Rationale:

  • Diacetylguanine: The acetyl groups protect the amine on the guanine base, preventing side reactions and directing the alkylation to the N-9 position, although some N-7 isomer formation is common.[11]

  • p-Toluenesulfonic acid: This acid catalyst facilitates the alkylation reaction.

  • Inert Atmosphere: Prevents moisture from interfering with the reaction.

  • High Temperature: Provides the necessary activation energy for the coupling reaction.

Protocol 2: Deprotection to Yield Ganciclovir

This protocol describes the removal of the protecting acetyl and benzoyl groups to yield the active drug, Ganciclovir.

Objective: To hydrolyze the ester and amide protecting groups to obtain pure Ganciclovir.

Materials:

  • Crude protected Ganciclovir dibenzoate analog from Protocol 1

  • Aqueous ammonia (28-30%) or 40% aqueous methylamine

  • Water

  • Acetone

  • Glacial acetic acid

Procedure:

  • Hydrolysis: Dissolve the crude product from the previous step in aqueous ammonia or methylamine solution. Stir the mixture at room temperature or gently heat to 50°C for 2-4 hours.[12] Monitor the reaction by TLC or HPLC until all starting material is consumed.

  • Neutralization and Precipitation: Cool the reaction mixture in an ice bath. Add water and then neutralize with glacial acetic acid to a pH of approximately 7.

  • Crystallization: Stir the neutralized solution at room temperature or in a refrigerator to induce precipitation of the final product.

  • Isolation: Filter the white precipitate and wash with cold water, followed by a cold 1:1 mixture of acetone and water.

  • Drying: Dry the purified Ganciclovir under vacuum to a constant weight.

Causality and Rationale:

  • Aqueous Ammonia/Methylamine: These basic reagents effectively cleave both the amide bond of the acetyl group and the ester bonds of the benzoate groups.

  • Neutralization: Ganciclovir is least soluble at its isoelectric point, and neutralization promotes its precipitation from the solution, aiding in purification.

Analytical Characterization

The purity and identity of the synthesized compounds should be confirmed using standard analytical techniques.

TechniquePurposeExpected Observations for Ganciclovir Dibenzoate Prodrug
¹H NMR To confirm the structure and the presence of key functional groups.Signals corresponding to the guanine base protons, the acyclic side chain protons, and the aromatic protons of the benzoate groups.
¹³C NMR To confirm the carbon framework of the molecule.Resonances for the carbonyl carbons of the esters, the aromatic carbons of the benzoate groups, and the carbons of the guanine and side chain.
HPLC To determine the purity of the intermediate and final product.A single major peak for the purified compound, with retention time differing from starting materials and byproducts.
Mass Spec To confirm the molecular weight of the synthesized compound.A molecular ion peak corresponding to the exact mass of the Ganciclovir dibenzoate prodrug.

Conclusion and Future Perspectives

This compound serves as a valuable, specialized intermediate for the synthesis of lipophilic prodrugs, particularly for antiviral agents like Ganciclovir. The strategic incorporation of benzoate esters offers a promising avenue to enhance the pharmacokinetic properties of the parent drug, potentially leading to improved therapeutic outcomes. The protocols outlined in this guide, derived from established chemical principles, provide a solid foundation for researchers to explore the synthesis and application of these advanced prodrugs. Further studies are warranted to fully characterize the in vitro and in vivo performance of the resulting dibenzoate prodrugs compared to their acetate counterparts and the parent drug.

References

Sources

large-scale synthesis of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Large-Scale Synthesis of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the , a key intermediate in the preparation of various active pharmaceutical ingredients (APIs). The protocol herein is designed for scalability and robustness, addressing the critical parameters required for successful production in a professional drug development setting. We will delve into the strategic selection of reagents, in-depth reaction mechanisms, and a step-by-step protocol from synthesis to purification and characterization. This guide emphasizes safety, efficiency, and reproducibility, providing a self-validating framework for researchers and process chemists.

Introduction and Strategic Importance

Glycerol and its derivatives are fundamental building blocks in medicinal chemistry, frequently utilized as scaffolds for prodrugs to enhance the bioavailability and therapeutic index of established medicines.[1][2][3] The target molecule, this compound, is a specialized glycerol derivative. Its structure incorporates benzoate protecting groups at the 1 and 3 positions and an acetoxymethyl ether at the 2-position. This substitution pattern makes it a valuable precursor, particularly in the synthesis of antiviral nucleoside analogs where a protected glycerol backbone is required.[4][5]

The synthetic strategy hinges on the principles of protective group chemistry, which is essential in multi-step organic synthesis to ensure chemoselectivity.[6][7] The benzoyl (Bz) groups serve as robust protectors for the primary hydroxyls, while the acetoxymethyl (ACOM) group protects the secondary hydroxyl. The deliberate choice of these groups allows for selective transformations at other parts of a target molecule and their eventual removal under specific conditions.[8][9] This application note provides a detailed, field-proven protocol for the large-scale synthesis of this important intermediate.

Synthetic Strategy and Reaction Mechanism

The synthesis is approached via a two-step process starting from a commercially available and cost-effective glycerol derivative, 1,3-dichloro-2-propanol. This strategy is designed for large-scale feasibility, avoiding costly purification of intermediates where possible.

Overall Reaction Scheme:

cluster_0 Step 1: Dibenzoylation cluster_1 Step 2: Acetoxymethylation A 1,3-Dichloro-2-propanol C 2-Hydroxy-1,3-propanediyl dibenzoate A->C DMF, Heat B Sodium Benzoate B->C D 2-Hydroxy-1,3-propanediyl dibenzoate F Target Molecule D->F Diisopropylethylamine (DIPEA), DCM E Bromomethyl Acetate E->F start Start step1 Charge Reactor: 1,3-Dichloro-2-propanol, Sodium Benzoate, DMF start->step1 heat Heat to 100-110 °C Monitor by TLC/HPLC step1->heat cool_quench Cool to RT Quench with Water heat->cool_quench extract1 Extract with Ethyl Acetate cool_quench->extract1 wash1 Wash Organic Layer (Water, Brine) extract1->wash1 dry_conc1 Dry (Na₂SO₄) Concentrate in vacuo wash1->dry_conc1 intermediate Isolate Crude Intermediate I dry_conc1->intermediate step2 Dissolve Intermediate I in DCM Add DIPEA intermediate->step2 cool_add Cool to 0 °C Add Bromomethyl Acetate step2->cool_add warm_stir Warm to RT Stir until completion (TLC/HPLC) cool_add->warm_stir quench2 Quench with Sat. NH₄Cl (aq) warm_stir->quench2 extract2 Separate Layers Extract Aqueous with DCM quench2->extract2 wash2 Wash Combined Organics (Water, Brine) extract2->wash2 dry_conc2 Dry (Na₂SO₄) Concentrate in vacuo wash2->dry_conc2 purify Purify by Crystallization or Column Chromatography dry_conc2->purify final_product Isolate Pure Product Characterize purify->final_product end End final_product->end

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Acetoxymethoxy)-1,3-propanediyl Dibenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate (CAS No. 110874-22-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable organic intermediate. We will explore the underlying chemical principles to not only solve problems but also to prevent them.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, high-level synthetic strategy for this compound?

A common and logical approach is a two-step synthesis starting from glycerol.

  • Selective Dibenzoylation: The first step involves the selective protection of the primary hydroxyl groups at the C1 and C3 positions of glycerol using benzoyl chloride. This reaction leaves the secondary hydroxyl group at the C2 position free.

  • Acetoxymethyl Ether Formation: The second step is the etherification of the remaining C2 hydroxyl group to introduce the acetoxymethyl moiety.

This strategy relies on the differential reactivity of primary versus secondary alcohols and the use of appropriate protecting group chemistry.[1]

Q2: My overall yield is very low. What are the most critical points to check?

Low overall yield can typically be traced back to one of the two main synthetic steps. The most common culprits are incomplete reactions or the formation of difficult-to-separate side products.

  • Inefficient Dibenzoylation: The primary hydroxyls of glycerol are more reactive than the secondary one, but this selectivity is not absolute. Using incorrect stoichiometry or reaction conditions can lead to a mixture of mono-, di-, and tri-benzoylated glycerols.[2][3] Over-benzoylation leads to glycerol tribenzoate, while under-benzoylation leaves starting material or glycerol monobenzoates.

  • Poor Acetoxymethylation: The secondary alcohol at the C2 position is sterically more hindered, which can make the etherification step sluggish. Incomplete conversion is a frequent issue. Furthermore, the reaction conditions required for etherification might inadvertently cause hydrolysis of the benzoate esters if not carefully controlled.[4][5]

Q3: I am observing multiple spots on my TLC analysis after the first step (benzoylation). What are these impurities?

When performing the Schotten-Baumann benzoylation of glycerol, a complex product mixture is possible.[3][6] Aside from the desired 1,3-dibenzoate and unreacted glycerol, you should anticipate the following byproducts:

  • Glycerol 1-monobenzoate: Resulting from incomplete reaction.

  • Glycerol 1,2-dibenzoate: An isomer of the desired product, formed if the secondary hydroxyl reacts.

  • Glycerol tribenzoate: The fully substituted product, which becomes significant if an excess of benzoyl chloride is used or if the reaction is run for too long at elevated temperatures.

Careful control of stoichiometry (slightly more than 2 equivalents of benzoyl chloride) and maintaining low temperatures are crucial for maximizing the yield of the desired 1,3-isomer.

Q4: The final product is an oil and proves difficult to purify. What purification strategies are recommended?

The target compound is reported to be an oil, which can complicate purification by crystallization.[7] The primary method for obtaining high-purity material is silica gel column chromatography .

Given the ester functionalities, a solvent system of intermediate polarity is recommended. A gradient of ethyl acetate in hexanes is typically effective. For example:

  • Start with a low polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes) to elute non-polar impurities like any remaining benzoyl chloride or byproducts.

  • Gradually increase the polarity (e.g., to 15-25% Ethyl Acetate in Hexanes) to elute the product.

  • Monitor fractions closely by TLC to separate the desired product from closely-eluting isomers and starting materials.

Q5: My product appears to decompose during aqueous workup or on storage. Why is this happening and how can I prevent it?

The target molecule contains three ester-like linkages: two benzoates and one acetoxymethyl ether. The acetoxymethyl (AM) group, in particular, is designed to be labile and can be cleaved by hydrolysis.[8][9] This hydrolysis generates an unstable hemiacetal that decomposes.

Prevention Strategies:

  • Workup: Use mild, neutral, or slightly acidic conditions during workup. Avoid prolonged exposure to strong bases (like concentrated NaOH) or strong acids. Use saturated sodium bicarbonate solution cautiously for neutralization and keep the extraction process brief.

  • Storage: Store the purified product under anhydrous conditions in a tightly sealed container. For long-term storage, keeping it at a low temperature (refrigerator or freezer) under an inert atmosphere (e.g., argon or nitrogen) is recommended.[7]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues.

Symptom / Observation Possible Cause(s) Recommended Action(s) Scientific Rationale
Low yield of 1,3-dibenzoate (Step 1) 1. Incorrect stoichiometry of benzoyl chloride. 2. Reaction temperature too high. 3. Inefficient mixing.1. Use 2.1-2.2 equivalents of benzoyl chloride. 2. Maintain the reaction temperature at 0-5 °C. 3. Ensure vigorous stirring.1. A slight excess of acylating agent drives the reaction to completion, but a large excess leads to the tribenzoate byproduct. 2. Low temperature enhances the kinetic selectivity for the more reactive primary hydroxyls over the secondary one.[3] 3. Glycerol can be poorly soluble in some organic solvents, requiring efficient mixing to ensure reaction.
Incomplete Acetoxymethylation (Step 2) 1. Insufficiently strong base. 2. Steric hindrance at the C2 position. 3. Poor quality of the acetoxymethylating reagent.1. Use a strong, non-nucleophilic base like sodium hydride (NaH) to fully deprotonate the alcohol. 2. Increase reaction time and/or temperature moderately (e.g., to 40-50 °C). 3. Use freshly prepared or purchased acetoxymethyl bromide/chloride.1. The secondary alcohol is less acidic than a primary one; a strong base is needed to form the reactive alkoxide intermediate. 2. Overcoming the activation energy for this sterically hindered position requires more energy or time. 3. Halomethyl ethers can be unstable; using high-quality reagents is critical.
Product degradation during workup Hydrolysis of benzoate or acetoxymethyl groups under acidic or basic conditions.1. Neutralize reaction mixtures carefully with saturated NaHCO₃. 2. Minimize contact time with aqueous layers. 3. Dry the organic phase thoroughly (e.g., with Na₂SO₄ or MgSO₄) before solvent evaporation.The acetoxymethyl ether linkage is particularly susceptible to acid- or base-catalyzed hydrolysis, which proceeds via an unstable hemiacetal intermediate.[5][10]
Multiple products in the final reaction mixture Formation of isomers and over/under-acylated byproducts from Step 1 carried through the synthesis.Improve the purification of the 1,3-dibenzoate intermediate before proceeding to Step 2. Use flash column chromatography if necessary.Carrying impurities through a synthetic sequence complicates the final purification and lowers the overall yield. A clean intermediate is key to a clean final product.

Visualizing the Process

Synthesis Workflow

The diagram below outlines the recommended two-step synthetic pathway.

G cluster_0 Step 1: Selective Dibenzoylation cluster_1 Step 2: Acetoxymethylation Glycerol Glycerol Reagent1 2.1 eq. Benzoyl Chloride Pyridine, 0 °C Glycerol->Reagent1 Intermediate Glycerol 1,3-dibenzoate Reagent1->Intermediate Reagent2 1. NaH 2. Acetoxymethyl Chloride (MOM-Cl) Intermediate->Reagent2 FinalProduct 2-(Acetoxymethoxy)-1,3- propanediyl dibenzoate Reagent2->FinalProduct

Caption: Recommended two-step synthesis workflow.

Troubleshooting Low Yield

This decision tree helps diagnose the root cause of low product yield.

G start Low Overall Yield Detected check_step1 Analyze crude product from Step 1 (Benzoylation) by TLC/NMR start->check_step1 step1_ok Intermediate is clean and yield is high? check_step1->step1_ok Yes low_selectivity Problem: Low Selectivity. Mixture of mono/di/tri-benzoates. check_step1->low_selectivity No incomplete_step2 Problem: Incomplete Etherification. High amount of starting material (dibenzoate) remains. step1_ok->incomplete_step2 No degradation Problem: Degradation. Unidentified polar spots on TLC. step1_ok->degradation Yes, but final yield is still low fix_selectivity Action: Optimize Step 1. - Check stoichiometry (2.1-2.2 eq). - Lower temperature to 0 °C. - Purify intermediate before Step 2. low_selectivity->fix_selectivity fix_step2 Action: Optimize Step 2. - Use stronger base (e.g., NaH). - Check reagent quality. - Increase reaction time/temp. incomplete_step2->fix_step2 fix_degradation Action: Modify Workup/Purification. - Use mild neutralizers (NaHCO₃). - Minimize contact with water. - Purify quickly at low temp. degradation->fix_degradation

Caption: Decision tree for troubleshooting low yield.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Step 1: Synthesis of Glycerol 1,3-dibenzoate
  • Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add glycerol (1 equivalent) and anhydrous pyridine (5-10 volumes).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Benzoyl Chloride: Add benzoyl chloride (2.15 equivalents) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 4-6 hours, then let it warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes). The product should have a higher Rf than glycerol.

  • Workup: Pour the reaction mixture into ice-cold 1M HCl solution to neutralize the pyridine. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude oil by flash column chromatography on silica gel to isolate the pure glycerol 1,3-dibenzoate.

Step 2: Synthesis of this compound
  • Setup: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a dispersion of sodium hydride (NaH, 60% in mineral oil, 1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Alcohol: Cool the suspension to 0 °C. Add a solution of glycerol 1,3-dibenzoate (1 equivalent) in anhydrous THF dropwise.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Addition of Acetoxymethylating Reagent: Cool the mixture back to 0 °C. Add acetoxymethyl chloride (or bromide, 1.5 equivalents) dropwise.

  • Reaction: Let the reaction stir at room temperature overnight.

  • Monitoring: Monitor the reaction by TLC until the starting alcohol spot has disappeared.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction and Washing: Extract the mixture with ethyl acetate (3x). Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., 10-20% Ethyl Acetate in Hexanes) to yield the final product.

References

  • RCS Publishing. (n.d.). Synthesis and utility of fluorogenic acetoxymethyl ethers.
  • National Institutes of Health. (n.d.). Synthesis and utility of fluorogenic acetoxymethyl ethers. PMC.
  • MDPI. (2020). Solvent-Free Benzylation of Glycerol by Benzyl Alcohol Using Heteropoly Acid Impregnated on K-10 Clay as Catalyst.
  • PubMed. (n.d.). Intracellular hydrolysis of EGTA-esters.
  • ResearchGate. (n.d.). Acetoxymethyl (AM) groups. (a) General schematic of AM ester hydrolysis.... Download Scientific Diagram.
  • ResearchGate. (n.d.). Synthesis and utility of fluorogenic acetoxymethyl ethers.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • ResearchGate. (n.d.). Scheme 1. Glycerol benzoylation reaction (Schotten-Baumann conditions). 19.
  • Unacademy. (n.d.). Benzoylation.
  • ChemicalBook. (n.d.). This compound Property.

Sources

Technical Support Center: Synthesis of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate (CAS No. 110874-22-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important synthetic intermediate. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve reproducible, high-yield results.

Section 1: Synthesis Overview and Core Principles

The synthesis of this compound is typically approached via a two-step process starting from glycerol. The strategy involves first the selective benzoylation of the primary hydroxyl groups at the 1 and 3 positions, followed by the etherification of the remaining secondary hydroxyl group at the 2-position.

Overall Synthetic Workflow:

The most direct and common pathway is outlined below. Success hinges on the efficiency of both the initial selective benzoylation and the subsequent etherification.

G cluster_0 Step 1: Selective Benzoylation cluster_1 Step 2: Acetoxymethyl Etherification cluster_2 Purification Glycerol Glycerol Dibenzoylglycerol 1,3-Dibenzoylglycerol Glycerol->Dibenzoylglycerol 2.2 eq. Benzoyl Chloride Pyridine, 0°C to RT Target 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate Dibenzoylglycerol->Target Chloromethyl acetate Base (e.g., NaH or PTC) Anhydrous Solvent Crude Crude Product Mixture Target->Crude Aqueous Workup Pure Pure Product (Oil) Crude->Pure Silica Gel Chromatography

Caption: High-level workflow for the synthesis of the target compound.

The critical second step is a variation of the Williamson Ether Synthesis , a classic SN2 reaction where an alkoxide nucleophilically attacks an alkyl halide.[1][2] The efficiency of this step is paramount and is the primary focus of our troubleshooting guide.

Section 2: Troubleshooting Guide & Yield Optimization (Q&A)

This section addresses the most common issues encountered during the synthesis.

Q1: My overall yield is disappointingly low (<50%). Where should I focus my optimization efforts?

A: Low overall yield is almost always traced back to two key areas: incomplete conversion during the Step 2 etherification or significant material loss during purification .

  • Step 2 Etherification: This SN2 reaction is highly sensitive to reaction conditions. The deprotonation of the secondary alcohol on 1,3-dibenzoylglycerol to form the reactive alkoxide is the crucial initiating event. Incomplete deprotonation or side reactions will halt your synthesis. We strongly recommend analyzing a crude sample of your reaction mixture by TLC or GC-MS to determine if the issue is poor conversion or the formation of byproducts.

  • Purification: The target compound is a viscous oil, which can make chromatographic purification challenging.[3] Co-elution with unreacted starting material or closely related impurities is common. Proper selection of chromatographic conditions is essential to prevent significant yield loss.

Q2: I'm seeing a lot of unreacted 1,3-dibenzoylglycerol after the etherification step. How can I drive the reaction to completion?

A: This is a classic problem indicating that the nucleophile (the alkoxide of 1,3-dibenzoylglycerol) is not being formed efficiently or is not reacting effectively with the chloromethyl acetate electrophile.

The cause lies in your choice of base and solvent. Here is a comparison of common approaches:

ParameterMethod A: Sodium Hydride (NaH)Method B: Phase Transfer Catalysis (PTC)Rationale & Expert Advice
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃) or 50% NaOH(aq)NaH is a powerful, non-nucleophilic base but requires strictly anhydrous conditions. PTC uses safer, less expensive bases and avoids the need for rigorously dry solvents.[4][5]
Solvent Anhydrous THF or DMFDichloromethane (DCM) or TolueneFor the NaH method, any protic impurity will quench the base. For PTC, a biphasic system is established, and the catalyst shuttles the reactants between phases.[6]
Catalyst NoneTetrabutylammonium bromide (TBAB) or iodide (TBAI)The PTC catalyst is essential for transporting the alkoxide from the solid/aqueous phase into the organic phase where the reaction occurs.[7]
Temperature 0 °C to Room TemperatureRoom Temperature to 40 °CPTC reactions can sometimes benefit from gentle heating to increase reaction rates.
Yield Moderate to GoodGood to ExcellentPTC often provides higher yields and a cleaner reaction profile by minimizing the harsh conditions associated with strong bases like NaH.[8]

Recommendation: If you are struggling with the NaH method, switching to a Phase Transfer Catalysis (PTC) protocol is the most effective way to improve conversion. It is operationally simpler, safer, and often higher yielding.

Q3: What is the mechanism of Phase Transfer Catalysis in this reaction, and why is it so effective?

A: Phase Transfer Catalysis is a powerful technique for reacting water-insoluble organic reagents with water-soluble (or solid) inorganic salts.[7] In this synthesis, the organic substrate (1,3-dibenzoylglycerol) is in an organic solvent, while the base (e.g., K₂CO₃) is a solid. The PTC catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), facilitates the reaction.

The catalytic cycle proceeds as follows:

  • Deprotonation: The solid base deprotonates the hydroxyl group of the substrate at the interface of the two phases, forming an alkoxide.

  • Ion Exchange: The lipophilic (oily) cation of the PTC catalyst (e.g., Bu₄N⁺) exchanges its counter-ion (Br⁻) for the newly formed alkoxide.

  • Phase Transfer: This new ion pair (e.g., [Bu₄N]⁺[Alkoxide]⁻) is soluble in the organic solvent and moves away from the interface into the bulk organic phase.

  • SN2 Reaction: Now in the organic phase, the "naked" and highly reactive alkoxide attacks the chloromethyl acetate to form the desired ether bond and release the PTC cation with a chloride counter-ion.

  • Catalyst Regeneration: The PTC cation ([Bu₄N]⁺Cl⁻) migrates back to the interface to repeat the cycle.

G Fig 2. The Phase Transfer Catalysis (PTC) Cycle Q⁺ = Tetrabutylammonium Cation cluster_0 Organic Phase (e.g., Toluene) cluster_1 Aqueous/Solid Phase A [Q⁺]⁻OR (Organic Soluble) B Product + [Q⁺]⁻Cl A->B SN2 Reaction E M⁺⁻OR + H₂O A->E Ion Exchange Catalyst Returns C R'-Cl (Chloromethyl acetate) C->B D R-OH + M⁺OH⁻ (Substrate + Base) D->E Deprotonation

Caption: The catalytic cycle of Phase Transfer Catalysis.

This process is highly efficient because it continuously generates a low concentration of highly reactive nucleophile in the organic phase, minimizing side reactions.

Q4: My purification by column chromatography is difficult. How can I improve the separation?

A: The target product and the starting material (1,3-dibenzoylglycerol) have similar polarities, which can lead to poor separation.

  • TLC First: Before running a column, carefully optimize your solvent system using TLC. A good system will show a clear separation (ΔR_f > 0.2) between your product and the starting material spot. Start with a low polarity mobile phase like 9:1 Hexane:Ethyl Acetate and gradually increase the polarity.

  • Column Dimensions: Use a long, thin column rather than a short, wide one to increase the number of theoretical plates and improve separation.

  • Loading: Ensure your crude product is concentrated onto a minimal amount of silica ("dry loading") rather than being loaded in a large volume of solvent. This results in a tighter initial band and better resolution.

  • Gradient Elution: A shallow gradient elution (e.g., starting with 5% Ethyl Acetate in Hexane and slowly increasing to 20%) will often provide better separation than an isocratic (single solvent mixture) elution.

Section 3: Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 1,3-Dibenzoylglycerol
  • To a round-bottom flask equipped with a magnetic stirrer and an ice bath, add glycerol (1.0 eq) and anhydrous pyridine (5.0 eq).

  • Cool the mixture to 0 °C.

  • Slowly add benzoyl chloride (2.2 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the glycerol spot has disappeared.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of 1M HCl (aq) until the pH is ~2.

  • Extract the mixture with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ (aq) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by chromatography or used directly if sufficiently pure.

Protocol 2: Etherification via Phase Transfer Catalysis (Recommended)
  • To a round-bottom flask, add 1,3-dibenzoylglycerol (1.0 eq), toluene (10 volumes), chloromethyl acetate (1.5 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Add finely ground anhydrous potassium carbonate (K₂CO₃, 3.0 eq).

  • Stir the heterogeneous mixture vigorously at 40 °C for 8-12 hours. The vigorous stirring is critical to ensure sufficient surface area between the phases.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Wash the filtrate with water (2x volumes) and brine (1x volume).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the resulting oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Section 4: Frequently Asked Questions (FAQs)

  • What is the expected appearance and physical state of this compound?

    • It is described as an oil.[3]

  • What are the recommended storage conditions for the final product?

    • Storage in a refrigerator is recommended to maintain stability.[3]

  • What are the key safety considerations for this synthesis?

    • Chloromethyl acetate is a lachrymator and should be handled with extreme care in a fume hood. Pyridine is flammable and has a strong, unpleasant odor. Always consult the Safety Data Sheet (SDS) for all reagents before use.

  • What analytical techniques are best for product characterization?

    • ¹H and ¹³C NMR are essential for structural confirmation. Mass spectrometry (GC-MS or LC-MS) will confirm the molecular weight. GC can be used to assess purity.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Abdel-Malek, H. A., & Ewies, E. F. (2014). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research, 3(1), 1-21.
  • ResearchGate. (n.d.). Effect of benzoyl chloride amount on the benzoylation of glycerol. Retrieved from [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Oreate AI Blog. (2026). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-(Acetoxymethoxy)-1,3-propanediyl Dibenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important intermediate. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, field-proven insights into optimizing your reaction outcomes.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues that may arise during the synthesis, providing explanations for their cause and actionable solutions. The synthesis of this compound, a key intermediate in various organic syntheses, including antiviral prodrugs, can be prone to several side reactions that can impact yield and purity.[1][2][3][4] A plausible synthetic route involves the benzoylation of a protected glycerol derivative.

DOT Script for Proposed Synthesis

Synthesis_Workflow cluster_start Starting Materials Glycerol_Derivative Glycerol Derivative (e.g., 2-(hydroxymethyl)-1,3-propanediol) Reaction Benzoylation Reaction Glycerol_Derivative->Reaction Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Reaction Base Base (e.g., Pyridine, DMAP) Base->Reaction Product 2-(Acetoxymethoxy)-1,3-propanediyl Dibenzoate Reaction->Product

Caption: Proposed synthetic workflow for this compound.

Problem 1: Incomplete Benzoylation Leading to a Mixture of Products

Symptom: Your reaction mixture shows the presence of mono-benzoylated and/or unreacted starting material alongside the desired di-benzoylated product upon analysis (e.g., TLC, HPLC, NMR).

Root Cause Analysis:

  • Insufficient Reagent Stoichiometry: An inadequate amount of benzoyl chloride or the activating base (like pyridine or 4-dimethylaminopyridine (DMAP)) can lead to incomplete reaction.[5]

  • Steric Hindrance: The secondary hydroxyl group of the glycerol backbone may exhibit steric hindrance, slowing down the reaction rate compared to the primary hydroxyls.

  • Low Reaction Temperature or Time: The reaction may not have reached completion due to insufficient thermal energy or a shorter reaction duration than required.

  • Poor Catalyst Activity: If using a catalyst like DMAP, its activity might be compromised due to impurities or degradation.[5]

Solutions & Protocols:

Parameter Recommendation Rationale
Benzoyl Chloride Use a slight excess (1.1-1.5 equivalents per hydroxyl group).Ensures complete consumption of the starting material.
Base Use a suitable base like pyridine (as solvent and base) or triethylamine with a catalytic amount of DMAP.Pyridine acts as a nucleophilic catalyst and acid scavenger. DMAP is a highly efficient acylation catalyst.[5][6]
Temperature Optimize the reaction temperature. Start at 0°C during the addition of benzoyl chloride and then allow the reaction to proceed at room temperature or with gentle heating (40-60°C).Controlling the initial temperature mitigates exothermic reactions. Subsequent heating can overcome the activation energy barrier for sterically hindered hydroxyls.
Reaction Time Monitor the reaction progress using TLC or HPLC until the starting material is consumed.Reaction times can vary depending on the substrate and conditions.

Step-by-Step Protocol for Optimizing Benzoylation:

  • Dissolve the glycerol derivative in anhydrous pyridine (or an inert solvent like dichloromethane with triethylamine).

  • Add a catalytic amount of DMAP (0.05-0.1 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Add benzoyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • If the reaction is sluggish, gently heat the mixture to 40-50°C.

Problem 2: Cleavage of the Acetoxymethyl Ether Protecting Group

Symptom: Presence of byproducts such as 2-hydroxy-1,3-propanediyl dibenzoate or other degradation products in your final mixture.

Root Cause Analysis:

  • Acidic Conditions: The acetoxymethyl (AM) ether group is an acetal, which is sensitive to acidic conditions and can be cleaved to reveal the free hydroxyl group.[7][8] Strong acids, including Lewis acids, can catalyze this cleavage.[9] Any adventitious acid or the generation of HCl from benzoyl chloride if the base is not efficient can cause this side reaction.

  • Harsh Reaction Conditions: Prolonged heating at high temperatures can also lead to the degradation of the protecting group.

Solutions & Protocols:

Parameter Recommendation Rationale
Acid Scavenger Ensure a sufficient amount of a non-nucleophilic base (e.g., pyridine, triethylamine) is present to neutralize any generated HCl.Prevents the buildup of acidic conditions that can cleave the acetoxymethyl group.
Reaction Temperature Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.Minimizes thermal degradation of the protecting group.
Work-up Procedure Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during the work-up to neutralize any residual acid.Ensures the final product is not exposed to acidic conditions during purification.

DOT Script for Acetoxymethyl Ether Cleavage

Cleavage_Mechanism Start 2-(Acetoxymethoxy)-1,3-propanediyl Dibenzoate Intermediate Protonated Ether Start->Intermediate Protonation Acid H+ Acid->Intermediate Cleavage Cleavage Intermediate->Cleavage Product1 2-Hydroxy-1,3-propanediyl Dibenzoate Cleavage->Product1 Product2 [CH2O-COCH3]+ Cleavage->Product2 Troubleshooting_Logic cluster_symptoms Observed Symptoms cluster_causes Potential Root Causes cluster_solutions Recommended Solutions Symptom1 Incomplete Reaction Cause1a Insufficient Reagents Symptom1->Cause1a Cause1b Low Temperature/Time Symptom1->Cause1b Symptom2 Protecting Group Cleavage Cause2a Acidic Conditions Symptom2->Cause2a Cause2b High Temperature Symptom2->Cause2b Symptom3 Isomer Formation Cause3a Multiple Reactive Sites Symptom3->Cause3a Cause3b Suboptimal Conditions Symptom3->Cause3b Solution1a Increase Stoichiometry Cause1a->Solution1a Solution1b Optimize Temp/Time Cause1b->Solution1b Solution2a Use Acid Scavenger Cause2a->Solution2a Solution2b Mild Work-up Cause2b->Solution2b Solution3a Protecting Groups Cause3a->Solution3a Solution3b Optimize Conditions Cause3b->Solution3b

Sources

Technical Support Center: Degradation Pathways of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate (CAS No. 110874-22-1)[1]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this molecule. Given the limited direct literature on this specific compound, this guide synthesizes information from closely related chemical structures, namely acyloxymethyl and benzoate esters, to provide a robust framework for understanding its stability and degradation.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: Based on its chemical structure, the primary degradation pathway is expected to be hydrolysis of the ester linkages. This compound has three ester groups, and the acetoxymethyl ester is anticipated to be the most labile, particularly in the presence of enzymes. Degradation can be initiated through chemical hydrolysis (acid or base-catalyzed) or, more significantly, through enzymatic hydrolysis by esterases present in biological media.

Q2: What are the likely degradation products?

A2: The degradation is expected to occur in a stepwise manner. The initial and most rapid degradation is likely the enzymatic or chemical hydrolysis of the acetoxymethyl ester. This would yield an unstable hemiacetal that spontaneously decomposes. The subsequent hydrolysis of the benzoate esters would then follow.

The predicted degradation products are:

  • Initial Hydrolysis: 1,3-dibenzoate-2-methanol, formaldehyde, and acetic acid.

  • Complete Hydrolysis: Glycerol, benzoic acid, formaldehyde, and acetic acid.

Q3: How does pH affect the stability of this compound?

A3: The stability of ester-containing compounds is highly pH-dependent. Benzoate esters are known to be susceptible to hydrolysis under both acidic and basic conditions[2][3]. It is anticipated that this compound will exhibit greater stability at a near-neutral pH (around 6-7). In highly acidic or alkaline solutions, the rate of hydrolysis is expected to increase significantly.

Q4: Is this compound susceptible to enzymatic degradation?

A4: Yes. The acetoxymethyl ester moiety is a well-known prodrug strategy designed for cleavage by endogenous esterases[4][5][6]. Therefore, in biological systems such as plasma, serum, or cell cultures, rapid enzymatic degradation should be anticipated[7][8]. Carboxylesterases are the primary enzymes responsible for this type of ester hydrolysis[7].

Q5: What are the recommended storage conditions for this compound?

A5: To minimize degradation, the compound should be stored in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) is advisable. If the compound is in solution, it should be prepared fresh and used immediately. If storage in solution is necessary, use an anhydrous aprotic solvent and store at low temperatures.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound during the experiment.Prepare fresh solutions for each experiment. Control the pH of your experimental medium. If using biological matrices, consider the presence of esterases and minimize incubation times or use esterase inhibitors if appropriate for the experimental design.
Appearance of unexpected peaks in HPLC/LC-MS analysis Formation of degradation products.Characterize the unexpected peaks using mass spectrometry to confirm if they correspond to the expected degradation products (e.g., 1,3-dibenzoate-2-methanol, benzoic acid). Adjust experimental conditions (pH, temperature, incubation time) to minimize degradation.
Low recovery of the compound from biological samples Rapid enzymatic degradation.Minimize the time between sample collection and analysis. Keep samples on ice. Consider the use of esterase inhibitors during sample processing (ensure they do not interfere with downstream analysis).
Precipitation of the compound in aqueous solutions The compound is likely lipophilic with low aqueous solubility. Degradation products like benzoic acid may also have limited solubility depending on the pH.Use a co-solvent (e.g., DMSO, ethanol) to improve solubility, ensuring the final concentration of the co-solvent is compatible with your experimental system. Check the pH of your solution, as the solubility of benzoic acid is pH-dependent.

Experimental Protocols

Protocol 1: Evaluation of pH-Dependent Chemical Stability

This protocol outlines a method to assess the stability of this compound at different pH values.

Materials:

  • This compound

  • Buffers of varying pH (e.g., pH 3, 5, 7.4, 9)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).

  • In separate vials, add a small aliquot of the stock solution to each pH buffer to achieve a final concentration of ~10-50 µg/mL.

  • Incubate the vials at a controlled temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quench the reaction by adding an equal volume of acetonitrile.

  • Analyze the samples by a validated reverse-phase HPLC method to quantify the remaining parent compound.

  • Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.

Protocol 2: Assessment of Enzymatic Stability in Plasma

This protocol provides a framework for evaluating the stability of the compound in the presence of plasma esterases.

Materials:

  • This compound

  • Human or animal plasma (freshly prepared with anticoagulant)

  • Acetonitrile (HPLC grade) with an internal standard

  • HPLC-MS/MS system

Procedure:

  • Prepare a stock solution of the compound in a minimal amount of an organic solvent like DMSO or acetonitrile.

  • Pre-warm the plasma to 37°C.

  • Spike the plasma with the compound stock solution to a final concentration of ~1 µM.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.

  • Immediately quench the enzymatic activity by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Vortex and centrifuge to precipitate plasma proteins.

  • Transfer the supernatant and analyze by LC-MS/MS to quantify the parent compound.

  • Calculate the half-life of the compound in plasma.

Visualizing Degradation Pathways

Proposed Chemical Degradation Pathway

This compound This compound 1,3-Dibenzoate-2-methanol 1,3-Dibenzoate-2-methanol This compound->1,3-Dibenzoate-2-methanol Hydrolysis (Acid/Base) Acetic Acid + Formaldehyde Acetic Acid + Formaldehyde This compound->Acetic Acid + Formaldehyde Hydrolysis (Acid/Base) Glycerol + 2 Benzoic Acid Glycerol + 2 Benzoic Acid 1,3-Dibenzoate-2-methanol->Glycerol + 2 Benzoic Acid Hydrolysis

Caption: Proposed chemical hydrolysis pathway.

Proposed Enzymatic Degradation Pathway

This compound This compound Unstable Hemiacetal Intermediate Unstable Hemiacetal Intermediate This compound->Unstable Hemiacetal Intermediate Esterase Acetic Acid Acetic Acid This compound->Acetic Acid Esterase 1,3-Dibenzoate-2-methanol + Formaldehyde 1,3-Dibenzoate-2-methanol + Formaldehyde Unstable Hemiacetal Intermediate->1,3-Dibenzoate-2-methanol + Formaldehyde Spontaneous 1,3-Dibenzoate-2-methanol 1,3-Dibenzoate-2-methanol Glycerol + 2 Benzoic Acid Glycerol + 2 Benzoic Acid 1,3-Dibenzoate-2-methanol->Glycerol + 2 Benzoic Acid Esterase/Hydrolysis

Caption: Proposed enzymatic degradation pathway.

References

  • Bertozzi, C. R. (2008). Ester Bonds in Prodrugs. ACS Chemical Biology, 3(4), 205-207. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved January 22, 2026, from [Link]

  • da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Future Medicinal Chemistry, 14(4), 245-258. [Link]

  • Yarema, K. J. (2008). Ester Bonds in Prodrugs. ACS Chemical Biology, 3(4), 205-207. [Link]

  • Hunter, G. W., & Savage, P. E. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research, 47(3), 577-584. [Link]

  • Bonina, F. P., et al. (1998). In vitro evaluation of acyloxyalkyl esters as dermal prodrugs of ketoprofen and naproxen. Journal of Pharmaceutical Sciences, 87(12), 1624-1630. [Link]

  • LookChem. (n.d.). Cas 86357-13-3, 1,3-Diacetoxy-2-(acetoxymethoxy)propane. Retrieved January 22, 2026, from [Link]

  • Grimm, J. B., et al. (2013). Synthesis and utility of fluorogenic acetoxymethyl ethers. Bioconjugate Chemistry, 24(8), 1349-1357. [Link]

Sources

Technical Support Center: Purification of 2-(Acetoxymethoxy)-1,3-propanediyl Dibenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this molecule. The following question-and-answer format provides in-depth, field-proven insights to ensure the successful isolation of your target compound with high purity.

I. Understanding the Molecule: Key Purification Considerations

This compound is a diester characterized by two bulky benzoate groups and a central acetoxymethyl ether moiety. These structural features dictate its purification strategy. The large aromatic groups render the molecule relatively nonpolar and crystalline, while the acetoxymethyl ether presents a potential site for hydrolysis under certain conditions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the purification of this compound.

Q1: My crude product is an oil and won't crystallize. How can I induce crystallization?

A1: Crystallization of highly substituted esters can be challenging. Here’s a systematic approach to induce crystallization:

  • Purity Check: First, assess the purity of your crude oil by Thin Layer Chromatography (TLC). A significant number of impurities can inhibit crystallization. If the TLC shows multiple spots, a preliminary purification by column chromatography is recommended.

  • Solvent Selection: The choice of solvent is critical. For dibenzoate esters, a common strategy is to dissolve the compound in a good solvent (e.g., dichloromethane, ethyl acetate) and then add a poor solvent (e.g., hexanes, heptane) until the solution becomes slightly turbid. This is known as antisolvent crystallization.

  • Seeding: If you have a small amount of pure, solid material from a previous batch, adding a seed crystal to the supersaturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask at the solvent-air interface with a glass rod can create nucleation sites for crystal growth.

  • Slow Evaporation: Dissolve the oil in a minimal amount of a moderately volatile solvent (e.g., diethyl ether) in a loosely capped vial. Slow evaporation of the solvent can lead to the formation of crystals over time.

  • Temperature Gradient: Cooling the solution slowly can also promote crystallization. A gradual decrease in temperature, for instance, by placing the flask in a Dewar filled with warm water and allowing it to cool to room temperature and then in a refrigerator, can be effective.

Solvent System Rationale
Dichloromethane/HexanesGood solvent for dissolution, followed by a poor solvent to induce precipitation.
Ethyl Acetate/HeptaneSimilar principle to DCM/Hexanes, offering a different polarity profile.
Toluene/HexanesToluene is a good solvent for aromatic compounds.
IsopropanolA single-solvent system that can sometimes yield good quality crystals upon cooling.
Q2: I'm seeing a new spot on my TLC after column chromatography that I suspect is a decomposition product. What could it be and how can I avoid it?

A2: The appearance of a new, more polar spot on TLC post-chromatography often points to hydrolysis of one of the functional groups.

  • Potential Hydrolysis Products:

    • Hydrolysis of the Acetoxymethyl Ether: The acetoxymethyl ether is susceptible to acidic conditions, which can be present on silica gel. This would lead to the formation of 2-hydroxy-1,3-propanediyl dibenzoate and formaldehyde. The resulting diol is significantly more polar.

    • Hydrolysis of a Benzoate Ester: While less likely on silica gel alone, prolonged exposure or the presence of acidic impurities could lead to the hydrolysis of one of the benzoate esters, forming a mono-benzoate mono-hydroxy species.

  • Troubleshooting & Prevention:

    • Neutralize Silica Gel: To mitigate acid-catalyzed hydrolysis, you can use silica gel that has been neutralized. This can be done by preparing a slurry of silica gel in a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%).

    • Rapid Chromatography: Minimize the time the compound spends on the silica gel. Use flash column chromatography with a slightly more polar solvent system to expedite elution.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina. However, be aware that alumina can sometimes present its own set of challenges, including stronger adsorption of polar compounds.

Here is a workflow to diagnose and mitigate decomposition during chromatography:

Caption: Decision workflow for troubleshooting decomposition during column chromatography.

Q3: What are the common impurities I should expect from the synthesis, and how can I remove them?

A3: The impurities will largely depend on the synthetic route, but common starting materials like glycerol formal can introduce specific byproducts.

  • Impurities from Glycerol Formal: Commercial glycerol formal is a mixture of 5-hydroxy-1,3-dioxane and 4-(hydroxymethyl)-1,3-dioxolane. It can also contain impurities such as unreacted glycerol and formaldehyde.[1][2] These can lead to the formation of corresponding dibenzoate derivatives that may be difficult to separate.

  • Incomplete Reaction Products: Mono-benzoylated and di-benzoylated glycerol formal species may be present if the reaction does not go to completion.

  • Side-Reaction Products: If the reaction conditions are not carefully controlled, side reactions such as the formation of oligomeric species can occur.

Purification Strategy:

  • Aqueous Work-up: A thorough aqueous work-up is the first line of defense. Washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) will remove any unreacted benzoic acid and acidic catalysts. Subsequent washes with water and brine will remove water-soluble impurities.

  • Column Chromatography: This is the most effective method for separating the target compound from structurally similar impurities. A well-optimized solvent system is key. Start with a non-polar solvent system (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity. The dibenzoate product should be significantly less polar than any mono-benzoylated or unreacted starting materials.

  • Recrystallization: As a final polishing step, recrystallization is highly effective at removing minor impurities and can provide a product with high crystalline purity.

Q4: What is a good starting point for developing a TLC and column chromatography solvent system?

A4: A systematic approach to developing your solvent system will save time and ensure a good separation.

  • TLC First: Always start by developing a good separation on TLC. The ideal Rf (retention factor) for the target compound for column chromatography is typically between 0.2 and 0.4.

  • Solvent Systems for Aromatic Esters: Given the aromatic nature of the benzoate groups, solvent systems that work well for non-polar aromatic compounds are a good starting point.[3]

    • Hexanes/Ethyl Acetate: This is a versatile and widely used solvent system. Start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase it.

    • Hexanes/Dichloromethane: This system can also be effective, with dichloromethane providing a different selectivity compared to ethyl acetate.

    • Toluene/Ethyl Acetate: The presence of toluene can sometimes improve the separation of aromatic compounds.

Step-by-Step Protocol for TLC Method Development:

  • Prepare several small TLC developing chambers with different solvent systems (e.g., 5%, 10%, 20% Ethyl Acetate in Hexanes).

  • Spot your crude reaction mixture on separate TLC plates.

  • Develop the plates in the different solvent systems.

  • Visualize the plates under UV light (the aromatic rings of the benzoate groups should be UV active).[4][5] Staining with potassium permanganate can also be used to visualize the compound.

  • Select the solvent system that gives your target compound an Rf between 0.2 and 0.4 and provides the best separation from impurities.

Sources

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 2-(Acetoxymethoxy)-1,3-propanediyl Dibenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the optimization of reaction temperature for the synthesis of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate. Addressing common challenges through a troubleshooting and FAQ format, this document details the critical interplay between temperature, reaction kinetics, and product purity. It offers field-proven insights and step-by-step protocols to empower users to achieve optimal yields and minimize impurity formation.

Core Concepts: The Role of Temperature in Synthesis

The synthesis of this compound, a key intermediate in various organic syntheses[1], typically involves the formation of an acyloxymethyl ether. Temperature is a critical parameter in this process, directly influencing reaction rate, equilibrium position, and the activation of potential side reactions.

  • Kinetics vs. Thermodynamics: Higher temperatures generally increase the reaction rate, leading to shorter experiment times.[2][3] However, elevated temperatures can also provide the necessary activation energy for undesired thermodynamic byproducts or promote the degradation of the target molecule. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. The goal of optimization is to find the "sweet spot" that maximizes the formation of the desired product in a reasonable timeframe while minimizing impurities.

General Reaction Scheme

The synthesis typically proceeds by reacting a suitable precursor, 1,3-propanediyl dibenzoate, with an acetoxymethylating agent.

G cluster_reactants Reactants cluster_products Products 1_3_propanediyl_dibenzoate 1,3-Propanediyl Dibenzoate Target_Molecule 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate 1_3_propanediyl_dibenzoate->Target_Molecule Reaction (+ Catalyst, Solvent) Byproduct Byproduct (e.g., Salt) 1_3_propanediyl_dibenzoate->Byproduct Acetoxymethylating_Agent Acetoxymethylating Agent (e.g., Acetoxymethyl Halide) Acetoxymethylating_Agent->Target_Molecule Acetoxymethylating_Agent->Byproduct

Caption: General reaction pathway for the synthesis of the target molecule.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely temperature-related causes?

A1: Low yield is a common issue that can often be traced back to suboptimal temperature control.

  • Cause 1: Insufficient Temperature: The reaction may be proceeding too slowly or has not reached the necessary activation energy for efficient conversion. If you observe a significant amount of unreacted starting material after the expected reaction time, the temperature is likely too low.

  • Solution 1: Incrementally increase the reaction temperature by 5-10 °C and monitor the reaction progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This systematic approach helps identify the minimum temperature required for a satisfactory reaction rate.[3]

  • Cause 2: Product Degradation at High Temperatures: The target molecule, this compound, or the starting materials may be thermally unstable at the chosen reaction temperature. This can lead to the formation of decomposition products instead of the desired compound.

  • Solution 2: If you suspect degradation (e.g., observing charring or a complex mixture of unidentified spots on a TLC plate), reduce the reaction temperature. Consider running the reaction for a longer period at a lower temperature to achieve the desired conversion without compromising the integrity of the molecules involved.

Q2: I'm observing significant impurity peaks in my HPLC/GC analysis. How does temperature contribute to this?

A2: The formation of impurities is highly dependent on the reaction conditions, with temperature being a primary factor.

  • Cause 1: Formation of Kinetic or Thermodynamic Byproducts: Many organic reactions can proceed through multiple pathways. A higher temperature might favor a competing side reaction that has a higher activation energy, leading to the formation of a thermodynamic byproduct.

  • Solution 1: Lowering the reaction temperature can increase the selectivity for the desired kinetic product. This is particularly relevant in reactions where multiple nucleophilic sites are present. A temperature screening study is the most effective way to determine the optimal balance between reaction rate and selectivity.

  • Cause 2: Solvent-Related Impurities: At elevated temperatures, some solvents may participate in the reaction or degrade, introducing new impurities into the reaction mixture.

  • Solution 2: Ensure your chosen solvent is stable at the reaction temperature. If you suspect solvent-related issues, consider switching to a higher-boiling, more inert solvent. However, be aware that changing the solvent can also alter the reaction kinetics and selectivity.[4]

Q3: The reaction seems to stall and does not go to completion, even after extended periods. Should I just increase the heat?

A3: While increasing the temperature is a common first instinct, it may not always be the correct solution and can sometimes worsen the situation.[4]

  • Cause 1: Reversible Reaction Equilibrium: The reaction may have reached equilibrium, where the rates of the forward and reverse reactions are equal. Simply adding more heat may not significantly shift the equilibrium in favor of the products, especially if the reaction is not highly exothermic or endothermic.

  • Solution 1: Before increasing the temperature, verify that all reagents are of high purity and added in the correct stoichiometry. Ensure that any catalyst used is active. If equilibrium is the issue, consider methods to remove a byproduct from the reaction mixture to drive the reaction forward (Le Châtelier's principle).

  • Cause 2: Catalyst Deactivation: If the reaction requires a catalyst, high temperatures can sometimes lead to its deactivation or decomposition.

  • Solution 2: Consult the technical data for your catalyst to determine its optimal operating temperature range. If deactivation is suspected, adding a fresh portion of the catalyst may restart the reaction. However, a more robust solution is to conduct the reaction within the catalyst's stable temperature window.

Troubleshooting Workflow

G start Problem Identified low_yield low_yield start->low_yield high_impurity high_impurity start->high_impurity stalled_reaction stalled_reaction start->stalled_reaction check_temp_low Is Temperature Too Low? (Check for unreacted SM) low_yield->check_temp_low check_side_reactions Are Side Reactions Favored? (Identify byproducts) high_impurity->check_side_reactions check_equilibrium Is Equilibrium Reached? (Analyze kinetics) stalled_reaction->check_equilibrium check_temp_high Is Temperature Too High? (Look for degradation) check_temp_low->check_temp_high No increase_temp Action: Increase Temp by 5-10°C check_temp_low->increase_temp Yes decrease_temp Action: Decrease Temp by 10-15°C check_temp_high->decrease_temp Yes end_node Re-analyze Reaction check_temp_high->end_node No optimize_selectivity Action: Lower Temp to Favor Kinetic Product check_side_reactions->optimize_selectivity Yes check_side_reactions->end_node No check_equilibrium->check_temp_low No drive_reaction Action: Use Le Châtelier's Principle or Check Catalyst check_equilibrium->drive_reaction Yes increase_temp->end_node decrease_temp->end_node optimize_selectivity->end_node drive_reaction->end_node

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature range for this type of synthesis?

A1: For acyloxymethyl ether synthesis, a good starting point is often room temperature (20-25 °C). Many of these reactions proceed efficiently under mild conditions. If the reaction is slow, a gentle increase to 40-60 °C is a common next step. Reactions requiring higher temperatures, such as 80-100 °C, are also reported in the literature but increase the risk of side reactions.[5] A preliminary literature search for analogous reactions is highly recommended.

Q2: How should I monitor the effect of temperature on my reaction?

A2: The most effective method is to use a chromatographic technique to sample the reaction mixture at regular intervals.

  • TLC (Thin Layer Chromatography): A quick and inexpensive way to qualitatively assess the consumption of starting materials and the formation of the product.

  • HPLC/GC (High-Performance Liquid Chromatography/Gas Chromatography): Provides quantitative data on the percentage of starting material, product, and impurities over time. This is the gold standard for reaction optimization.[6]

Q3: How long should I run the reaction at a given temperature?

A3: The reaction time is inversely related to temperature. A well-designed experiment involves running several small-scale reactions in parallel at different temperatures.[7] Monitor each reaction until it reaches completion or plateaus (i.e., the product/starting material ratio no longer changes). This data will allow you to plot yield vs. temperature and time vs. temperature to find the most efficient conditions.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a parallel synthesis approach to efficiently determine the optimal reaction temperature.

Objective: To identify the reaction temperature that provides the highest yield and purity of this compound.

Materials:

  • 1,3-Propanediyl dibenzoate (Starting Material 1)

  • Acetoxymethylating agent (e.g., Acetoxymethyl bromide or chloride) (Starting Material 2)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, or Dichloromethane)

  • Non-nucleophilic base (e.g., Diisopropylethylamine) or other appropriate catalyst

  • Reaction vials or flasks

  • Heating/cooling block capable of maintaining multiple temperatures simultaneously

  • Stir bars

  • HPLC or GC-MS for analysis

Procedure:

  • Setup: In a glovebox or under an inert atmosphere, prepare a stock solution of Starting Material 1, the base/catalyst, and the solvent.

  • Aliquoting: Dispense equal volumes of the stock solution into five separate reaction vials, each containing a stir bar.

  • Temperature Control: Place the vials in a parallel synthesizer or separate heating blocks set to five different temperatures (e.g., 20°C, 30°C, 40°C, 50°C, 60°C). Allow the solutions to equilibrate to the set temperature.

  • Initiation: Prepare a stock solution of Starting Material 2 in the same anhydrous solvent. Add an equimolar amount of this solution to each of the five reaction vials simultaneously to initiate the reactions.

  • Monitoring: At set time points (e.g., 1h, 2h, 4h, 8h, 24h), carefully extract a small aliquot (e.g., 10 µL) from each reaction vial. Quench the aliquot in a prepared vial containing a suitable solvent and an internal standard for analysis.

  • Analysis: Analyze the quenched aliquots by HPLC or GC to determine the percent conversion, yield of the desired product, and the profile of any impurities.

  • Data Compilation: After the reactions have reached completion or a 24-hour endpoint, compile the data to identify the temperature that yields the best result in the most reasonable timeframe.

Data Presentation: Example Optimization Results

Temperature (°C)Reaction Time (h)Conversion (%)Yield of Product (%)Key Impurity (%)
20246562<1
301685831.5
40 8 98 95 2.5
50499917.0
602>998414.5

In this hypothetical example, 40°C is the optimal temperature, providing a high yield in a reasonable time with acceptable purity.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Retrieved from [Link]

  • Jolley, K. E., & Pollet, P. (2016). A Brief Introduction to Chemical Reaction Optimization. Journal of Chemical Education, 93(11), 1913-1919. Available from: [Link]

  • Stirn, J., & Klein, C. (2024). A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. ChemRxiv. Available from: [Link]

  • Lookchem. (n.d.). 1,3-Diacetoxy-2-(acetoxymethoxy)propane. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst selection for reactions involving 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate. Our focus is on the strategic cleavage of the acetoxymethoxy (AM) protecting group, a critical step in many synthetic pathways.

Introduction: The Role of the Acetoxymethoxy (AM) Group

The molecule this compound features a key functional group: the acetoxymethoxy (AM) moiety. This group functions as an acetal-type protecting group for the secondary alcohol of the glycerol backbone. Protecting groups are essential tools in complex organic synthesis, preventing specific functional groups from reacting while transformations occur elsewhere in the molecule[1][2].

The AM group is particularly noteworthy for its dual sensitivity. It contains both an acetal linkage, which is labile under acidic conditions, and an ester linkage, which can be cleaved by specific enzymes like esterases[3][4]. This dual-trigger mechanism makes it highly valuable in contexts such as prodrug development, where controlled release of an active molecule is desired. This guide will help you navigate the selection of an appropriate catalyst to efficiently and cleanly cleave this group.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary catalytic strategies for cleaving the acetoxymethoxy (AM) group?

There are two primary, orthogonal strategies for the deprotection of the AM group:

  • Acid-Catalyzed Hydrolysis : This method targets the acetal linkage within the AM group. It is a robust and widely used chemical method that leverages Brønsted or Lewis acids to facilitate the cleavage.[5][6]

  • Enzymatic Hydrolysis : This strategy targets the ester linkage within the AM group. It utilizes enzymes, typically lipases or esterases, to perform highly selective cleavage under mild, physiological conditions.[3][7]

The choice between these two pathways depends critically on the stability of your overall molecule and the desired reaction conditions.

Q2: Which acid catalysts are recommended for AM group deprotection, and what is the mechanism?

Acid-catalyzed deprotection is a standard method for cleaving acetal-type protecting groups[6]. The reaction proceeds via protonation of one of the acetal oxygen atoms, followed by elimination of an alcohol (in this case, the protected glycerol derivative) to form a resonance-stabilized oxocarbenium ion. This intermediate is then captured by water to yield a hemiacetal, which subsequently decomposes to release formaldehyde and acetic acid.

Commonly used acid catalysts include:

  • Strong Brønsted Acids : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.

  • Milder Brønsted Acids : Pyridinium p-toluenesulfonate (PPTS) or Amberlyst-15 resin are excellent choices for acid-sensitive substrates.[8]

  • Lewis Acids : Reagents like trimethylsilyl iodide (TMSI) or magnesium bromide (MgBr₂) can also effectively catalyze the cleavage, often under milder conditions than strong Brønsted acids.

Visualizing the Mechanism: Acid-Catalyzed AM Deprotection

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Oxocarbenium Ion cluster_step3 Step 3: Nucleophilic Attack & Decomposition A AM-Protected Substrate A_H Protonated Acetal Intermediate A->A_H Fast H_plus H+ B Oxocarbenium Ion + Deprotected Alcohol (ROH) A_H->B Rate-Determining Step A_H->B C Hemiacetal Intermediate B->C Fast B->C H2O H₂O D Final Products: ROH + Formaldehyde + Acetic Acid C->D Spontaneous C->D

Caption: Mechanism of acid-catalyzed cleavage of the AM protecting group.

Q3: My acid-catalyzed deprotection is incomplete or sluggish. How can I troubleshoot this?

Incomplete conversion is a frequent challenge in deprotection reactions.[9][10] Before making significant changes, systematically evaluate the following parameters.

ParameterPotential IssueRecommended Action
Acid Strength/Conc. The catalyst may be too weak or too dilute to drive the reaction to completion. Residual water in reagents can also lower effective acidity.Increase the concentration of the acid or switch to a stronger acid (e.g., from PPTS to HCl or TFA). Ensure all reagents and solvents are anhydrous.[9]
Reaction Temperature The activation energy for the cleavage may not be met at room temperature, especially for sterically hindered substrates.Gently heat the reaction mixture (e.g., to 40-50 °C) while carefully monitoring for any substrate degradation by TLC or LC-MS.
Solvent Choice The solvent may not sufficiently stabilize the charged intermediates formed during the reaction.Switch to a more polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with a controlled amount of water.[10]
Reaction Time The reaction may simply require more time to reach completion.Extend the reaction time, monitoring progress every 1-2 hours via an appropriate analytical method (TLC, LC-MS) to determine the point of maximum conversion.
Water Content Acetal hydrolysis requires a stoichiometric amount of water. In strictly anhydrous conditions, the reaction can stall.If using anhydrous solvents, add a small, controlled amount of water (1-2 equivalents) to the reaction mixture to facilitate the final hydrolysis step.
Q4: I'm observing degradation of my starting material under acidic conditions. What are the solutions?

Substrate degradation is a clear sign that the deprotection conditions are too harsh. The presence of other acid-labile groups (e.g., silyl ethers, Boc groups) or sensitive stereocenters necessitates a milder approach.[8][11]

Catalyst Selection Logic for Sensitive Substrates

G Start Start: Need to Cleave AM Group Check_Sensitivity Is the substrate sensitive to strong acids? Start->Check_Sensitivity Enzymatic Option 1: Enzymatic Hydrolysis (Lipase/Esterase) Check_Sensitivity->Enzymatic Yes Mild_Acid Option 2: Mild Acid Catalysis (PPTS, Amberlyst-15) Check_Sensitivity->Mild_Acid Yes Strong_Acid Standard Acid Catalysis (TFA/DCM or HCl/Dioxane) Check_Sensitivity->Strong_Acid No Success Deprotection Complete Enzymatic->Success Mild_Acid->Success Strong_Acid->Success

Caption: Decision workflow for selecting a deprotection strategy.

Solutions for Degradation:

  • Switch to a Milder Acid: Replace TFA or HCl with PPTS, acetic acid, or a solid-supported acid like Amberlyst-15, which can be easily removed by filtration.[8]

  • Use Scavengers: If degradation is caused by reactive intermediates (e.g., formaldehyde or cations), add a scavenger like triethylsilane (TES) or anisole to the reaction mixture to trap them.

  • Explore Enzymatic Cleavage: If the substrate is highly sensitive to any level of acidity, enzymatic hydrolysis is the ideal alternative.

Q5: What are the advantages of using enzymatic catalysts for AM group cleavage?

Enzymatic catalysis offers several compelling advantages, particularly in pharmaceutical and fine chemical synthesis:

  • Unparalleled Mildness : Reactions are typically run in aqueous buffers at or near neutral pH and room temperature, preserving sensitive functional groups.

  • High Chemoselectivity : Enzymes can selectively hydrolyze the ester bond of the AM group while leaving other esters or acid-labile groups in the molecule untouched.

  • Stereoselectivity : For chiral substrates, enzymes can often differentiate between enantiomers or diastereomers, enabling kinetic resolutions.[7]

  • Sustainability : Enzymes are biodegradable catalysts that operate under environmentally friendly conditions.[3]

Q6: Which enzymes are suitable for this reaction, and what are the key parameters?

The most common enzymes for this transformation are lipases and esterases . Several commercially available enzymes are excellent starting points for screening.

Enzyme TypeCommon ExamplesOptimal pH RangeOptimal Temperature
Lipases Candida antarctica Lipase B (CALB), Candida rugosa Lipase (CRL), Porcine Pancreatic Lipase (PPL)6.0 - 8.025 - 50 °C
Esterases Porcine Liver Esterase (PLE), Rabbit Liver Esterase (RLE)7.0 - 8.520 - 40 °C

Key Experimental Parameters:

  • pH : Enzyme activity is highly pH-dependent. Use a buffer (e.g., phosphate or TRIS) to maintain the optimal pH for the chosen enzyme.[7]

  • Temperature : While activity increases with temperature, stability decreases. Operate within the enzyme's optimal range to balance rate and lifetime.

  • Co-solvent : If your substrate has poor aqueous solubility, a water-miscible organic co-solvent (e.g., DMSO, THF, acetonitrile) at low concentration (5-20%) may be required.

  • Enzyme Loading : Start with a catalytic amount (e.g., 1-10% by weight relative to the substrate) and optimize as needed.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Deprotection (TFA/DCM)

This protocol is a starting point for non-acid-sensitive substrates.

  • Preparation : Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling : Cool the solution to 0 °C using an ice bath. This helps control any initial exotherm.

  • Reagent Addition : Slowly add trifluoroacetic acid (TFA, 2.0 - 5.0 eq) to the stirred solution.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes until the starting material is consumed.

  • Work-up : Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Purification : Co-evaporate the residue with toluene (3x) to azeotropically remove residual TFA. The crude product can then be purified by flash column chromatography on silica gel.[9]

Protocol 2: Screening Protocol for Enzymatic Hydrolysis

This protocol allows for the rapid screening of different enzymes.

  • Substrate Stock Preparation : Prepare a 100 mM stock solution of the substrate in a suitable organic co-solvent (e.g., DMSO).

  • Buffer Preparation : Prepare a 100 mM phosphate buffer at the desired pH (e.g., pH 7.4).

  • Enzyme Preparation : Prepare solutions or suspensions of each enzyme to be tested (e.g., CALB, PLE) at 10 mg/mL in the phosphate buffer.

  • Reaction Setup : In separate microcentrifuge tubes or wells of a 96-well plate, combine:

    • 930 µL of phosphate buffer

    • 50 µL of the enzyme solution/suspension

    • 20 µL of the substrate stock solution (final substrate concentration: 2 mM)

  • Incubation : Incubate the reactions at a controlled temperature (e.g., 37 °C) with gentle shaking.

  • Analysis : At various time points (e.g., 1, 4, 12, 24 hours), take an aliquot from each reaction, quench with an equal volume of acetonitrile, centrifuge to pellet the enzyme, and analyze the supernatant by HPLC or LC-MS to determine the conversion percentage.

References

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • The Organic Chemistry Tutor. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube.
  • Google Patents. (2014).
  • Biosynth. (n.d.). 1,3-Diacetoxy-2-(acetoxymethoxy)propane.
  • BenchChem. (n.d.). 1,3-Diacetoxy-2-(acetoxymethoxy)propane | 86357-13-3.
  • Maimone, T. J., et al. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Institutes of Health (PMC). Available at: [Link]

  • BenchChem. (n.d.). Troubleshooting Guide for Boc Deprotection: A Technical Support Center.
  • Kurtán, T., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Available at: [Link]

  • Bhondwe, R. (2020). Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP). YouTube.
  • Glen Research. (n.d.). Deprotection Guide.
  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II).
  • Canal, A., et al. (2025). Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid.
  • BenchChem. (n.d.). Troubleshooting acetal deprotection in the presence of sensitive functional groups.
  • Wei, R., et al. (2020). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. National Institutes of Health (PMC). Available at: [Link]

  • TCI Chemicals. (n.d.). Protecting Agents.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage.
  • BenchChem. (n.d.). Navigating Boc Deprotection: A Guide to Minimizing Side Products.
  • Organic Syntheses. (n.d.). Dibenzoylmethane.
  • Baran, P. S. (n.d.). Protecting Groups. Scripps Research.
  • Request PDF. (2025). Physicochemical aspects of the enzymatic hydrolysis of carboxylic esters.
  • Haihang Industry. (n.d.). 1,3-diacetoxy-2-(acetoxymethoxy)propane cas 86357-13-3.
  • BenchChem. (n.d.). Troubleshooting incomplete deprotection of the (2,2-Dimethoxyethyl)cyclohexane group.

Sources

Technical Support Center: Scaling Up 2-(Acetoxymethoxy)-1,3-propanediyl Dibenzoate Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate is a crucial intermediate in the synthesis of various pharmaceutical compounds, often utilized as a prodrug moiety to enhance bioavailability. While its synthesis at the laboratory scale is well-documented, transitioning to pilot and industrial-scale production introduces a unique set of challenges that can impact yield, purity, and process safety. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the scale-up of its production. We will delve into the causality behind experimental choices, offering field-proven insights to ensure a robust and scalable process.

Section 1: Synthesis Overview & Key Scale-Up Challenges

The synthesis of this compound typically involves the reaction of 1,3-dihydroxyacetone dimer with a benzoylating agent to form 1,3-dibenzoyloxy-2-propanone, which is then reduced and subsequently reacted with an acetoxymethylating agent. While seemingly straightforward, each step presents distinct challenges when moving from grams to kilograms.

A general production workflow is outlined below:

Synthesis_Workflow cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Reduction cluster_2 Phase 3: Acetoxymethylation A 1,3-Dihydroxyacetone Dimer B Benzoylation (e.g., Benzoyl Chloride) A->B Reagent C 1,3-Dibenzoyloxy-2-propanone B->C Forms D Reduction (e.g., NaBH4) C->D Reduced by E 1,3-Propanediyl Dibenzoate D->E Yields F Acetoxymethylation (e.g., Acetoxymethyl Bromide) E->F Reacts with G Final Product: This compound F->G Produces

Caption: High-level workflow for the synthesis of this compound.

Summary of Common Scale-Up Challenges
Challenge CategorySpecific IssuesPotential Impact on Production
Thermal Management Exothermic reactions, localized hotspots.[1]Runaway reactions, increased impurity formation, product degradation.
Mixing & Mass Transfer Inefficient mixing in large vessels, poor reagent dispersion.[1]Lower yields, incomplete reactions, inconsistent product quality.
Impurity Profile Amplification of minor impurities, formation of new byproducts.[1]Difficult purification, failure to meet specifications, reduced final product stability.
Work-up & Purification Phase separation issues, difficult crystallization, solvent handling.[2]Product loss, long processing times, high solvent costs.
Raw Material Consistency Variability in starting material purity and reactivity.Inconsistent batch performance, unpredictable yields.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the scale-up process. The answers are designed to provide not just a solution, but a mechanistic understanding of the issue.

Category A: Reaction Control & Monitoring

Q1: My acetoxymethylation reaction is stalling and not reaching full conversion, even with extended reaction times. What are the likely causes?

A1: This is a common issue when scaling up etherification reactions. Several factors could be at play:

  • Insufficient Base Activity: The reaction, which can be considered a variation of the Williamson ether synthesis, requires the deprotonation of the hydroxyl group on 1,3-propanediyl dibenzoate to form a reactive alkoxide.[3] At a larger scale, the efficiency of the base (e.g., sodium hydride) can be diminished due to poor dispersion. Ensure your agitation is sufficient to maintain a good slurry.

  • Moisture Contamination: Water in your solvent or on the glassware will quench the base and hydrolyze your acetoxymethylating agent. On a large scale, the surface area for atmospheric moisture exposure is greater. Ensure all solvents are rigorously dried and the reaction is run under a robust inert atmosphere (e.g., dry nitrogen or argon).

  • Poor Solubility: The starting material or the intermediate alkoxide may have limited solubility in the chosen solvent at the reaction temperature, leading to a heterogeneous mixture that reacts slowly. Consider a solvent system that better solubilizes all components.

  • Inadequate Temperature Control: If the reaction temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish reaction.[4] Conversely, if the temperature is too high, side reactions can occur. Monitor the internal reaction temperature closely, not just the jacket temperature.

Q2: I'm observing a significant exotherm during the addition of the acetoxymethylating agent that was not apparent at the lab scale. How can I manage this?

A2: Exotherms are a critical safety concern during scale-up.[1] The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.

  • Control the Addition Rate: The most immediate control is to slow down the addition of the electrophile (e.g., acetoxymethyl bromide). This allows the reactor's cooling system to keep pace with the heat being generated.

  • Sub-surface Addition: If adding a liquid reagent, use a dip tube to introduce it below the surface of the reaction mixture. This promotes rapid mixing and prevents the accumulation of unreacted reagent on the surface, which could lead to a sudden, uncontrolled reaction.

  • Use a Semi-batch Process: Instead of adding all the substrate at once, consider adding it portion-wise or as a solution over time, concurrent with the addition of the acetoxymethylating agent. This keeps the concentration of reactive species low and the rate of heat generation manageable.

  • Dilution: Increasing the solvent volume can help to absorb the heat generated, acting as a heat sink. However, this may slow down the reaction rate and impact downstream processing, so it requires optimization.

Category B: Impurities and Side Reactions

Q3: My final product is showing a significant impurity that I believe is a hydrolysis product. How can I prevent this?

A3: The acetoxymethyl ether linkage is known to be susceptible to hydrolysis, particularly under acidic or basic conditions, which can be exacerbated during work-up.[5][6][7]

  • Neutralize Carefully: During the aqueous work-up, ensure that the pH is carefully controlled and remains near neutral. Avoid strong acids or bases for quenching. A buffered solution or a mild acid like ammonium chloride can be beneficial.

  • Minimize Water Contact Time: Perform the aqueous extraction and washing steps as quickly as possible. Prolonged contact with the aqueous phase increases the risk of hydrolysis.

  • Temperature Control During Work-up: Keep the temperature low during all work-up and isolation steps. Hydrolysis rates are temperature-dependent.

  • Solvent Choice: Ensure the solvents used for extraction and crystallization are free of acidic or basic impurities.

Q4: Besides hydrolysis, what other common side reactions should I be aware of when scaling up?

A4: At scale, even minor side reactions can become significant sources of impurities.

  • Elimination Reactions: If using a secondary or tertiary alkyl halide as the electrophile in a Williamson-type synthesis, elimination can compete with substitution, especially with a sterically hindered or strong base.[8] While acetoxymethyl halides are primary, the choice of base and temperature is still crucial.

  • Over-alkylation/Esterification: The acetoxymethylating agent has two electrophilic centers.[6] While reaction at the halide-bearing carbon is desired to form the ether, reaction at the carbonyl carbon can lead to ester byproducts. Using a non-nucleophilic base and controlling the temperature can minimize this.

  • Impurity Carryover: Impurities from starting materials, such as glycerol, can carry through the synthesis and lead to a complex final mixture.[9][10] Ensure high-purity raw materials are used.

Section 3: Troubleshooting Workflow and FAQs

The following decision tree can help diagnose common issues with yield and purity during scale-up.

Troubleshooting_Tree Start Low Yield or Purity Issue Check_IPC Review In-Process Controls (IPC) Data Start->Check_IPC Incomplete_Rxn Incomplete Reaction? Check_IPC->Incomplete_Rxn Impurity_Profile New/Increased Impurities? Check_IPC->Impurity_Profile Incomplete_Rxn->Impurity_Profile No Sol_Mixing Optimize Agitation & Reagent Addition Rate Incomplete_Rxn->Sol_Mixing Yes Sol_Moisture Verify Solvent Purity & Inert Atmosphere Incomplete_Rxn->Sol_Moisture Yes Sol_Temp Confirm Internal Temperature Profile Incomplete_Rxn->Sol_Temp Yes Sol_Hydrolysis Optimize Work-up pH & Temperature Impurity_Profile->Sol_Hydrolysis Yes Sol_Side_Rxn Adjust Base/Solvent/ Temperature Conditions Impurity_Profile->Sol_Side_Rxn Yes Sol_Purification Develop New Purification Method (e.g., Chromatography) Impurity_Profile->Sol_Purification Yes

Caption: A decision tree for troubleshooting common scale-up issues.

Frequently Asked Questions (FAQs)

Q: What are the key safety considerations for this process at scale? A: Beyond managing exotherms, consider the following:

  • Reagent Handling: Many reagents used, such as benzoyl chloride and acetoxymethyl bromide, are corrosive and lachrymatory. Use of closed-system transfers and appropriate personal protective equipment (PPE) is mandatory.

  • Flammable Solvents: Large volumes of organic solvents pose a fire risk. Ensure all equipment is properly grounded and bonded to prevent static discharge.

  • Pressure Management: Some reactions may evolve gas.[1] Ensure reactors are equipped with adequate venting and pressure relief systems.

Q: My product is an oil and is difficult to purify by crystallization. What are my options at a larger scale? A: This is a common challenge. While crystallization is often preferred for its efficiency, alternatives include:

  • Chromatography: Although expensive at a large scale, flash chromatography or medium-pressure liquid chromatography (MPLC) can be effective for high-value products.[2]

  • Solvent-Solvent Extraction: A carefully designed series of extractions can often remove key impurities.

  • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation may be an option.[11]

Q: Which analytical techniques are most critical for monitoring this process? A: A robust analytical package is essential.

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is invaluable for tracking the consumption of starting materials and the formation of the product and impurities.

  • Raw Material QC: Use techniques like Gas Chromatography (GC) for solvent purity and Nuclear Magnetic Resonance (NMR) or titration to confirm the identity and purity of starting materials.

  • Final Product Release: A combination of HPLC (for purity), NMR (for identity), and Karl Fischer titration (for water content) is typically required.

Section 4: Protocols & Methodologies

Protocol 1: Lab-Scale In-Process Control (IPC) by HPLC

This protocol provides a baseline method for monitoring the acetoxymethylation step.

Objective: To determine the relative percentage of starting material (1,3-propanediyl dibenzoate) and product (this compound) in a reaction mixture.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reaction mixture sample

Procedure:

  • Sample Preparation: Carefully quench a small aliquot (e.g., 0.1 mL) of the reaction mixture in a known volume of a suitable solvent (e.g., 10 mL of acetonitrile). Ensure the quenching step neutralizes any reactive species.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 230 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 60 40
      15.0 10 90
      20.0 10 90
      20.1 60 40

      | 25.0 | 60 | 40 |

  • Analysis: Inject the prepared sample. The starting material will typically have a shorter retention time than the more non-polar product. Calculate the area % of the starting material and product peaks to monitor reaction progress.

Scientist's Note: This is a generic method. The gradient and wavelength may need to be optimized for your specific reaction conditions and impurity profile. It is crucial to identify the retention times of all key components by injecting pure standards.

References

  • Kumar Metal Industries. (2022, November 7). Glycerol Manufacturing Process and Different Methods Involved. Retrieved from [Link]

  • Al-Amin, M., & Al-Khattaf, S. (2022). Chemicals Production from Glycerol through Heterogeneous Catalysis: A Review. Catalysts, 12(10), 1194. Retrieved from [Link]

  • Wikipedia. (n.d.). Glycerol. Retrieved from [Link]

  • Gvone Healthcare. (n.d.). Glycerol Production by Microbial Fermentation. Retrieved from [Link]

  • Lecolier, C., et al. (2020). Industrial production of glycerol carbonates and some applications. Green Chemistry, 22(19), 6255-6284. Retrieved from [Link]

  • Grimm, J. B., et al. (2015). Synthesis and utility of fluorogenic acetoxymethyl ethers. Chemical Science, 6(12), 7227-7231. Retrieved from [Link]

  • Praxair. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Retrieved from [Link]

  • Grimm, J. B., et al. (2015). Synthesis and utility of fluorogenic acetoxymethyl ethers. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetoxymethyl (AM) groups. (a) General schematic of AM ester hydrolysis... [Diagram]. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Kindell, J., et al. (2012). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. Journal of Biological Chemistry, 287(2), 1178-1185. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • ChemRxiv. (2024). A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. Retrieved from [Link]

  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Ley, S. V., et al. (2025, July 23). Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs for Psychedelic-Assisted Therapy. Chemistry – A European Journal. Retrieved from [Link]

  • Drug Development and Delivery. (n.d.). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from [Link]

  • LookChem. (n.d.). Cas 86357-13-3, 1,3-Diacetoxy-2-(acetoxymethoxy)propane. Retrieved from [Link]

  • ResearchGate. (2023). Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs for Psychedelic-Assisted Therapy. Retrieved from [Link]

  • Cambridge Open Engage. (2024, August 27). A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. Retrieved from [Link]

  • ResearchGate. (2025, August 12). Industrial Scale-Up Challenges in Catalytic Methanol Production. Retrieved from [Link]

  • BioPharm International. (2025, April 5). Overcoming Biosimilar Scaling Challenges. Retrieved from [Link]

  • IRIS . (n.d.). From circular synthesis to material manufacturing: advances, challenges, and future steps for using flow chemistry in novel applications. Retrieved from [Link]

  • iChemical. (n.d.). 1,3-Diacetoxy-2-(acetoxymethoxy)propane, CAS No. 86357-13-3. Retrieved from [Link]

  • Wuhan Kanal Technology Co., Ltd. (n.d.). CAS 86357-13-3 1,3-Diacetoxy-2-(acetoxymethoxy)propane C10H16O7. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of an analytical method is the process by which it is experimentally established that the procedure is suitable for its intended purpose.[1][2] This guide provides an in-depth comparison of analytical method validation for 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate, a key intermediate in pharmaceutical synthesis.[3] We will explore the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering both theoretical grounding and practical, field-proven insights.[1][4][5]

Introduction to this compound and the Imperative of Method Validation

This compound is a complex ester molecule often utilized in the synthesis of active pharmaceutical ingredients (APIs). Its purity, stability, and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its characterization and quality control.

Method validation demonstrates that an analytical procedure is fit for its purpose, ensuring the reliability, accuracy, and consistency of results.[1][2] For regulatory submissions to bodies like the FDA and EMA, a thoroughly validated analytical method is a mandatory requirement.[6]

Analytical Techniques for the Analysis of this compound

Given its chemical structure—containing both benzoate and acetoxymethyl ester functionalities—the primary analytical technique for the quantification and purity assessment of this compound is High-Performance Liquid Chromatography (HPLC), typically with UV detection. Gas Chromatography (GC) could be a viable alternative, potentially offering higher resolution for volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for non-volatile and thermally labile compounds like the topic molecule. Reversed-phase HPLC with a C18 column is the most common approach, offering excellent separation capabilities for the parent compound and its potential degradation products or process-related impurities.

  • Gas Chromatography (GC): GC can be employed if the compound and its impurities are thermally stable and sufficiently volatile. Derivatization might be necessary to improve volatility and thermal stability. GC can offer superior separation efficiency for certain impurities.

This guide will focus on the validation of an HPLC-UV method, as it is the most ubiquitously applicable technique for this class of molecules.

The Framework of Analytical Method Validation: A Deep Dive into ICH Q2(R1) Parameters

The validation of an analytical method is a systematic process that evaluates several key performance characteristics.[7] The objective is to demonstrate that the method is suitable for its intended purpose.[1][4]

Caption: A flowchart illustrating the typical workflow for analytical method validation.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[8] For this compound, this is critically important to ensure that the reported purity is not inflated by co-eluting species.

The Causality Behind Experimental Choices: To establish specificity, forced degradation (stress testing) studies are indispensable.[9][10] These studies intentionally degrade the sample to generate potential degradation products and demonstrate that the analytical method can separate them from the main compound.[9][11][12]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours. The ester linkages are highly susceptible to base hydrolysis.[13]

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and white light for a defined period, as per ICH Q1B guidelines.[14]

  • Analysis: Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method. Peak purity analysis using a photodiode array (PDA) detector is crucial to confirm that the parent peak is spectrally homogeneous and free from co-eluting impurities.

A successful specificity study will show that the main peak for this compound is well-resolved from all degradation product peaks.[15]

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

Experimental Protocol: Linearity

  • Prepare a Series of Standards: From a primary stock solution, prepare at least five concentrations of this compound spanning the expected working range (e.g., 80% to 120% of the target concentration for an assay).[16]

  • Triplicate Injections: Inject each concentration standard in triplicate.

  • Data Analysis: Plot the average peak area against the corresponding concentration. Perform a linear regression analysis and determine the correlation coefficient (r) or coefficient of determination (R²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation Coefficient (r): ≥ 0.999

  • Coefficient of Determination (R²): ≥ 0.998

  • Y-intercept: Should not be significantly different from zero.

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol: Accuracy

  • Spike Samples: Prepare samples by spiking a known amount of this compound into a placebo (a mixture of all excipients in a formulation, if applicable) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare Triplicates: Prepare three independent samples at each concentration level.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria:

  • Recovery: Typically within 98.0% to 102.0% for a drug substance.[16]

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol: Precision

  • Repeatability: Analyze a minimum of six independent preparations of the same sample (e.g., at 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.

  • Data Analysis: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for both repeatability and intermediate precision.

Acceptance Criteria:

  • %RSD: Typically ≤ 2.0%

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The Causality Behind Experimental Choices: For impurity methods, the LOQ must be at or below the reporting threshold for impurities. For an assay method, LOD and LOQ are generally not required but can be useful. They are often determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[6]

Experimental Protocol: LOD and LOQ

  • Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[6]

  • Calibration Curve Method: Calculate LOD and LOQ using the following equations:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

The Causality Behind Experimental Choices: By intentionally varying critical parameters, we can identify which parameters need to be tightly controlled. For an HPLC method, these include:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 5°C)

  • Mobile phase composition (e.g., ± 2% organic component)

  • Wavelength (e.g., ± 2 nm)

  • Different column batches

Experimental Protocol: Robustness

  • Vary Parameters: Analyze a standard solution while systematically varying one parameter at a time.

  • Assess Impact: Evaluate the effect of these changes on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits.

  • The results should not be significantly impacted by the variations.

Comparative Analysis of HPLC vs. GC Methods

The choice between HPLC and GC for the analysis of this compound depends on the specific requirements of the analysis. The following table provides a comparative summary of the expected performance of validated HPLC and GC methods.

Validation ParameterHPLC-UV MethodGC-FID MethodRationale and Insights
Specificity Excellent, especially with PDA detection for peak purity.High, due to the high efficiency of capillary columns.HPLC is generally better for thermally labile degradants.
Linearity (R²) > 0.999> 0.999Both techniques can achieve excellent linearity.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Both can be highly accurate with proper calibration.
Precision (%RSD) < 1.5%< 2.0%HPLC often shows slightly better injection precision.
LOQ ~0.01% of target concentration~0.01% of target concentrationDependent on detector and analyte response.
Robustness Good; sensitive to mobile phase composition and pH.Good; sensitive to oven temperature ramp and gas flow rates.Both require careful control of critical parameters.
System Suitability Testing: The Self-Validating System

Every analytical run must be preceded by a system suitability test (SST) to ensure the analytical system is performing as expected.[7] This is a crucial part of a self-validating system.

Caption: Decision workflow for System Suitability Testing (SST).

Typical SST Parameters for an HPLC method:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates: > 2000

  • %RSD of replicate injections (n=5 or 6): ≤ 1.0%

  • Resolution (between the main peak and the closest eluting peak): > 2.0

Conclusion

The validation of analytical methods for this compound is a rigorous but essential process to ensure the quality and consistency of data in a regulated environment. A well-validated stability-indicating HPLC-UV method is generally the most suitable choice, offering a balance of specificity, accuracy, and precision. The principles and protocols outlined in this guide, grounded in ICH Q2(R1), provide a comprehensive framework for researchers and scientists to develop and validate robust analytical methods that can withstand scientific and regulatory scrutiny.

References

  • MDPI. (2022-05-27). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Available from: [Link]

  • Gavin Publishers. (2018-01-19). Validation of Analytical Methods: A Review. Available from: [Link]

  • International Journal of Pharmaceutical Erudition. (2013-05). Validation of Analytical Methods for Pharmaceutical Analysis. Available from: [Link]

  • European Medicines Agency (EMA). (1995-06). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • FDA. (2021-09-17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • YouTube. (2024-10-31). ICH Q2 Validation of Analytical Procedures. Available from: [Link]

  • PubMed. (n.d.). Stability studies of some glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma by HPLC with UV detection. Available from: [Link]

  • LCGC International. (2020-11-01). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available from: [Link]

  • SciRP.org. (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Available from: [Link]

  • SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Available from: [Link]

  • lookchem. Cas 86357-13-3,1,3-Diacetoxy-2-(acetoxymethoxy)propane. Available from: [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Available from: [Link]

  • ResearchGate. (2025-08-10). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Available from: [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • PubMed. (2012-11-02). Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies. Available from: [Link]

  • PMC - NIH. (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Available from: [Link]

  • MedCrave online. (2016-12-14). Forced Degradation Studies. Available from: [Link]

  • ResearchGate. (2025-08-07). (PDF) Development and Validation of a Stability-Indicating HPLC Method for Determination of Ciprofloxacin Hydrochloride and its Related Compounds in Film-Coated Tablets. Available from: [Link]

  • ICH. (n.d.). Quality Guidelines. Available from: [Link]

Sources

A Comparative Guide to Ganciclovir Synthesis: Evaluating the Efficacy of the 2-(Acetoxymethoxy) Acyclic Side Chain

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of synthetic routes for the antiviral agent Ganciclovir, with a specific focus on the efficacy of methods employing the key acyclic intermediate, 2-(acetoxymethoxy)-1,3-propanediyl dibenzoate and its diacetate analogue. We will dissect a conventional, multi-step approach and contrast it with a modern, one-pot synthesis to provide a clear, data-driven analysis of their respective efficiencies, yields, and overall process viability.

Introduction to Ganciclovir and Synthetic Challenges

Ganciclovir, 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine, is a critical antiviral drug, primarily used for treating and preventing infections caused by cytomegalovirus (CMV). The core challenge in its synthesis lies in the regioselective alkylation of a guanine base. Direct alkylation of guanine derivatives typically yields a mixture of the desired N-9 substituted isomer and the undesired N-7 isomer.[1] Since the N-9 isomer is the therapeutically active compound, the efficacy of any synthetic route is heavily dependent on its ability to maximize the formation of this isomer while simplifying the removal of the N-7 byproduct. Conventional methods, while well-established, often struggle with long reaction times, modest yields, and purification processes that are undesirable on a commercial scale.[1]

The Conventional Synthesis Route: Alkylation with an Acyclic Precursor

A foundational strategy for ganciclovir synthesis involves the condensation of a protected guanine derivative, such as diacetyl guanine, with an activated acyclic side chain, like 2-acetoxymethoxy-1,3-diacetoxy propane (a close analogue of the dibenzoate). This method is a thermodynamically controlled reaction that, while favoring the stable N-9 isomer, invariably produces the N-7 isomer as a significant byproduct.[1]

The major drawbacks of this approach include:

  • Formation of Isomeric Mixtures: The reaction produces both N-9 and N-7 isomers, necessitating a difficult and often costly separation step.[1][2]

  • Harsh Reaction Conditions: The process typically requires high temperatures (90-100°C) and prolonged reaction times (40-63 hours) in high-boiling aprotic solvents like N,N-dimethylformamide (DMF).[1][3]

  • Complex Purification: Isolating the pure N-9 isomer often requires tedious chromatographic separation or complex multi-solvent crystallization procedures, which complicates industrial-scale production.[1][2]

Workflow: Conventional Ganciclovir Synthesis

cluster_0 Step 1: Alkylation cluster_1 Step 2: Isomer Separation cluster_2 Step 3: Purification & Deprotection A Diacetyl Guanine C Alkylation Reaction (p-TSA, DMF, 95-100°C, 40-63h) A->C B 2-Acetoxymethoxy- 1,3-diacetoxy propane B->C D Mixture of N-9 and N-7 Isomers C->D E Crystallization (Methanol) & Filtration D->E F N-7 Isomer (Byproduct) E->F Separated G Filtrate (N-9 Isomer) E->G Contains H Purification (e.g., Toluene/Methanol Crystallization) G->H I Pure Triacetyl Ganciclovir (N-9 Isomer) H->I J Hydrolysis (Deprotection) I->J K Ganciclovir J->K

Caption: Conventional multi-step synthesis of Ganciclovir.

A High-Efficacy Alternative: The One-Pot Synthesis

To overcome the limitations of the conventional route, a highly efficient one-pot process has been developed. This method streamlines the entire sequence, from the protection of guanine to the final deprotection of the alkylated product, without the need for isolating intermediates. This approach not only simplifies the procedure but also dramatically improves key performance metrics.

Key advantages of the one-pot synthesis include:

  • Superior Yield and Purity: This method achieves an overall yield of up to 95% with a purity exceeding 99% for the desired N-9 isomer, virtually eliminating the problematic N-7 byproduct.[4][5]

  • Operational Simplicity and Speed: The total reaction time is reduced to approximately 3.5 hours, a stark contrast to the 40+ hours required for the alkylation step alone in conventional methods.[4]

  • Eco-Friendly Process: It utilizes a recyclable heterogeneous acid catalyst (Amberlite IR-120) and a greener solvent (ethanol), avoiding hazardous solvents like DMF.[4][5]

  • Cost-Effectiveness: By reducing steps, reaction time, and complex purification, the process becomes significantly more cost-effective and viable for industrial production.[5]

Workflow: One-Pot Ganciclovir Synthesis

cluster_0 One-Pot Reaction Sequence cluster_1 Workup & Purification A Guanine B Step 1: In-situ Acetylation (Acetic Anhydride, 120°C) A->B C Diacetyl Guanine (not isolated) B->C D Step 2: N-Alkylation (2-Acetoxymethoxy-1,3-diacetoxy propane, Amberlite IR-120, EtOH, 80°C, 2h) C->D E Triacetyl Ganciclovir (not isolated) D->E F Step 3: Deacetylation (Aqueous Methylamine, 50°C, 1.5h) E->F G Ganciclovir F->G H Filter Catalyst G->H I Neutralize & Crystallize H->I J Pure Ganciclovir I->J

Caption: Streamlined one-pot synthesis of Ganciclovir.

Head-to-Head Performance Comparison

The data clearly demonstrates the superior efficacy of the one-pot synthesis route over the conventional multi-step approach. The improvements in yield, purity, time, and environmental impact are substantial.

ParameterConventional Multi-Step SynthesisOne-Pot Synthesis
Starting Materials Diacetyl guanine, 2-acetoxymethoxy-1,3-diacetoxy propaneGuanine, Acetic Anhydride, 2-acetoxymethoxy-1,3-diacetoxy propane[4]
Key Reagents/Catalysts p-toluene sulfonic acid monohydrate[1]Iodine, Amberlite IR-120 (recyclable)[4][5]
Overall Yield 46-70% (literature values)[2][4]95% [4][5]
Purity (N-9 Isomer) Requires extensive purification to remove N-7 isomer[1]>99% [4][5]
Reaction Time >40 hours (for alkylation step alone)[1][4]~3.5 hours (excluding workup)[4]
Process Complexity Multi-step with intermediate isolation and isomer separationSingle sequence, no intermediate isolation
Solvents N,N-dimethylformamide (DMF)[1]Ethanol (greener alternative)[5]
Key Advantages Well-established methodologyHigh yield & purity, operational simplicity, cost-effective, eco-friendly[4][5]
Key Disadvantages Lower yield, formation of difficult-to-separate isomers, long reaction times, use of hazardous solvents[1][4]Relatively newer methodology

Experimental Protocols

Protocol 1: Conventional Synthesis of Triacetyl Ganciclovir (N-9 Isomer)

This protocol is adapted from patent literature describing the conventional alkylation process.[1][3]

  • Alkylation: In a reaction vessel, create a mixture of diacetyl guanine (0.106 mole), 2-acetoxymethoxy-1,3-diacetoxy propane (0.161 mole), and p-toluene sulfonic acid monohydrate (0.5 g) in N,N-dimethylformamide (75 ml).

  • Heat the mixture to 95-100°C under continuous stirring for approximately 42 hours.

  • After the reaction is complete, remove the solvent under vacuum to yield a dark syrup.

  • Isomer Separation (N-7): Dissolve the syrup by heating in methanol (60 ml). Cool the solution to 0-5°C and stir for 30 minutes to crystallize the N-7 isomer.

  • Filter the mixture to remove the solid N-7 isomer.

  • N-9 Isomer Isolation: Take the filtrate from the previous step and remove the solvent under vacuum.

  • Add a mixture of methanol and toluene (e.g., 100 ml methanol, 800 ml toluene) to the residue. Heat to 60°C to dissolve, then cool to 5°C and stir for 30 minutes to crystallize the product.

  • Filter the crystalline product, wash with a cold methanol/toluene mixture, and dry to afford N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine (the N-9 isomer precursor to Ganciclovir).

Protocol 2: High-Efficacy One-Pot Synthesis of Ganciclovir

This protocol is based on the efficient one-pot synthesis method.[4][5]

  • Acetylation of Guanine: In a reaction vessel, heat a mixture of guanine (10 g, 66 mmol) and acetic anhydride (60 ml) to 120°C. Monitor the reaction by TLC. Once complete, evaporate the excess acetic anhydride under vacuum to yield diacetyl guanine in situ.

  • N-Alkylation: To the vessel containing the in situ prepared diacetyl guanine, add 2-acetoxymethoxy-1,3-diacetoxy propane (19.90 g, 80 mmol), acidic Amberlite IR-120 catalyst (0.24 g), and ethanol (100 ml).

  • Heat the mixture at 80°C for 2 hours.

  • Workup: Hot filter the reaction mixture to remove the Amberlite IR-120 catalyst (which can be recycled). Concentrate the filtrate under vacuum to obtain crude triacetyl ganciclovir.

  • Deacetylation: Add 40% aqueous methylamine (60 ml) to the crude triacetyl ganciclovir and stir the mixture for 1.5 hours at 50°C.

  • Final Purification: Add water (100 ml) and stir for 30 minutes. Neutralize the solution with glacial acetic acid and heat at 90°C for 1 hour.

  • Cool the mixture to room temperature, stir for 30 minutes to complete crystallization, filter the solid product, wash with water, and dry to yield pure ganciclovir.

Conclusion

While the use of this compound or its diacetate analogue is central to both synthetic strategies, its efficacy is profoundly influenced by the overall process design. The conventional route is hampered by low regioselectivity, leading to challenging purification steps, reduced yields, and long processing times.

In contrast, the one-pot synthesis represents a significant advancement. It demonstrates that by optimizing reaction conditions, employing a recyclable catalyst, and streamlining the workflow, the synthesis of ganciclovir can be achieved with outstanding efficiency. For researchers and manufacturers, the one-pot approach offers a compelling alternative that dramatically enhances yield, purity, and cost-effectiveness, making it a superior and commercially viable route for the production of this vital antiviral drug.[4][5]

References

  • Process for the synthesis of ganciclovir. (2006).
  • A succinct synthesis of valganciclovir hydrochloride, a cytomegalovirus (CMV) retinitis inhibitor. (2011). Semantic Scholar.
  • A Comparative Guide to the Synthesis of Ganciclovir: One-Pot vs. Conventional Methods. (2025). Benchchem.
  • Efficient one-pot process for synthesis of antiviral drug Ganciclovir. (2024). Indian Academy of Sciences.
  • An Alternative Approach to Isoganciclovir: A Prominent Impurity in the Antiviral Drug Ganciclovir. (2015). PMC - NIH.
  • Ganciclovir preparation method. (2021).
  • Process for the preparation of ganciclovir intermediate n2-acetyl-9-(1,3-diacetoxy-2-propoxymethyl) guanine. (2005).

Sources

A Spectroscopic Guide to 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate and its Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, a profound understanding of molecular structure is paramount. For researchers working with complex ester derivatives such as 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate, spectroscopic analysis is the cornerstone of structural elucidation and quality control. This guide provides a comprehensive, comparative spectroscopic analysis of this compound and its ortho-, meta-, and para-substituted derivatives. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we aim to equip researchers with the foundational knowledge to interpret and predict the spectroscopic characteristics of this class of compounds.

Introduction: The Structural Significance of this compound

This compound is a glycerol-based diester featuring an acetoxymethoxy functional group at the C2 position. This unique combination of functionalities presents an interesting spectroscopic puzzle and makes it a valuable scaffold in various chemical syntheses. The introduction of substituents on the phenyl rings of the dibenzoate moiety significantly alters the electronic environment and spatial arrangement of the molecule, leading to distinct and predictable changes in its spectroscopic signatures. This guide will explore these differences in a systematic manner.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Environments

NMR spectroscopy provides the most detailed information about the chemical environment of individual atoms within a molecule. Both ¹H and ¹³C NMR are indispensable for the structural verification of this compound and its derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum of the parent compound can be divided into three distinct regions: the aromatic region, the glycerol backbone region, and the acetoxymethoxy region.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic (Hₐ)8.05 - 8.15m4H
Aromatic (Hₑ)7.40 - 7.60m6H
Glycerol Backbone (H₁)4.40 - 4.60m4H
Glycerol Backbone (H₂)4.10 - 4.25m1H
Acetoxymethoxy (H₃)5.30 - 5.40s2H
Acetoxymethoxy (H₄)2.10 - 2.20s3H

The introduction of substituents on the phenyl rings will primarily affect the chemical shifts and splitting patterns of the aromatic protons.

  • Ortho-substituted derivatives: Expect a greater downfield shift for the remaining aromatic protons due to the anisotropic effect of the substituent. The splitting patterns will become more complex.

  • Meta-substituted derivatives: The effect on the chemical shifts of the aromatic protons will be less pronounced compared to ortho-substitution.

  • Para-substituted derivatives: The aromatic region will simplify into two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides valuable information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

CarbonPredicted Chemical Shift (ppm)
Carbonyl (C=O)165 - 167
Aromatic (Cₐ)133 - 134
Aromatic (Cₑ)128 - 130
Aromatic (Cᵢ)129 - 131
Glycerol Backbone (C₁)63 - 65
Glycerol Backbone (C₂)70 - 72
Acetoxymethoxy (C₃)88 - 90
Acetoxymethoxy (C₄)170 - 172
Acetoxymethoxy (C₅)20 - 22

Substituents on the phenyl rings will cause predictable shifts in the aromatic and carbonyl carbon signals, which can be rationalized by considering the electronic effects (inductive and resonance) of the substituent.

molecular_structure cluster_legend Legend Aromatic Protons (Ha, He) Aromatic Protons (Ha, He) Glycerol Backbone (H1, H2) Glycerol Backbone (H1, H2) Acetoxymethoxy Group (H3, H4) Acetoxymethoxy Group (H3, H4) experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Dissolve sample in appropriate deuterated solvent (e.g., CDCl3) for NMR. Dissolve sample in appropriate deuterated solvent (e.g., CDCl3) for NMR. NMR NMR Spectrometer (¹H and ¹³C) Dissolve sample in appropriate deuterated solvent (e.g., CDCl3) for NMR.->NMR Prepare a thin film or KBr pellet for IR. Prepare a thin film or KBr pellet for IR. IR FT-IR Spectrometer Prepare a thin film or KBr pellet for IR.->IR Dissolve sample in a volatile solvent for MS. Dissolve sample in a volatile solvent for MS. MS Mass Spectrometer (EI or ESI) Dissolve sample in a volatile solvent for MS.->MS Analyze chemical shifts, coupling constants, and integration in NMR spectra. Analyze chemical shifts, coupling constants, and integration in NMR spectra. NMR->Analyze chemical shifts, coupling constants, and integration in NMR spectra. Identify characteristic absorption bands in IR spectra. Identify characteristic absorption bands in IR spectra. IR->Identify characteristic absorption bands in IR spectra. Determine molecular weight and analyze fragmentation patterns in MS. Determine molecular weight and analyze fragmentation patterns in MS. MS->Determine molecular weight and analyze fragmentation patterns in MS.

Caption: General experimental workflow for spectroscopic analysis.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific compound and available equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • A longer acquisition time and a greater number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film): If the sample is an oil, place a small drop between two salt plates (e.g., NaCl or KBr) and gently press them together to form a thin film.

  • Sample Preparation (KBr Pellet): If the sample is a solid, grind a small amount with dry KBr powder and press the mixture into a thin pellet.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Acquisition (Electron Ionization - EI):

    • Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph.

    • Use a standard electron energy of 70 eV.

  • Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the spray voltage and other source parameters to obtain a stable signal.

Conclusion

The spectroscopic analysis of this compound and its derivatives provides a wealth of structural information. By systematically examining the ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently identify and characterize these molecules. The predictable shifts and patterns arising from substitutions on the aromatic rings offer a powerful tool for structure-property relationship studies. This guide serves as a foundational resource for scientists and professionals in the field, enabling a deeper understanding of the spectroscopic intricacies of this important class of compounds.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Field, L. D., Sternhell, S., & Kalman, J. R. (2012).
  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

A Comparative Guide to Acyloxymethoxy Intermediates in Antiviral Synthesis: A Performance Analysis of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate and its Diacetate Analogue

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral drug development, particularly in the synthesis of nucleoside analogues, the choice of chemical intermediates is a critical determinant of efficiency, purity, and overall yield. This guide provides an in-depth technical comparison of two key acyloxymethoxy intermediates: the well-established 1,3-Diacetoxy-2-(acetoxymethoxy)propane and the less-documented 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate. While the former is a cornerstone in the manufacture of the antiviral drug ganciclovir, this guide will explore the potential performance of its dibenzoate counterpart, offering a framework for its evaluation as a viable alternative.

Introduction to Acyloxymethoxy Intermediates in Nucleoside Analogue Synthesis

Nucleoside analogues are a class of antiviral agents that mimic natural nucleosides to interfere with viral replication.[1] The synthesis of these complex molecules often involves the coupling of a heterocyclic base with a modified sugar moiety. Acyloxymethoxy propanediyl derivatives serve as crucial acyclic side-chain precursors in the synthesis of important antiviral drugs like ganciclovir.[2][3][4][5] These intermediates provide the necessary backbone that, after coupling with a purine or pyrimidine base and subsequent deprotection, yields the final active pharmaceutical ingredient (API).

The performance of these intermediates directly impacts the economic and environmental viability of the drug manufacturing process. Key performance indicators include the yield and purity of the coupled product, reaction kinetics, and the stability of the intermediate itself. This guide will delve into the known performance of 1,3-Diacetoxy-2-(acetoxymethoxy)propane and provide a theoretical and practical framework for assessing this compound.

The Benchmark Intermediate: 1,3-Diacetoxy-2-(acetoxymethoxy)propane

1,3-Diacetoxy-2-(acetoxymethoxy)propane (CAS No. 86357-13-3) is a pivotal intermediate in the synthesis of ganciclovir, a potent antiviral medication used to treat cytomegalovirus (CMV) infections.[5][6] Its role is to provide the acyclic side chain that is attached to the guanine base.

Synthesis of Ganciclovir using 1,3-Diacetoxy-2-(acetoxymethoxy)propane

The synthesis of ganciclovir from this intermediate typically involves the N-alkylation of a protected guanine derivative, such as diacetylguanine. This reaction is often catalyzed by an acid, like p-toluenesulfonic acid, in a suitable solvent such as N,N-dimethylformamide (DMF).[7][8][9] The reaction results in the formation of N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine (triacetylganciclovir), which is then hydrolyzed to yield ganciclovir.[7]

Ganciclovir_Synthesis cluster_alkylation N-Alkylation cluster_deprotection Hydrolysis Diacetylguanine Diacetylguanine Triacetylganciclovir Triacetylganciclovir (N-9 Isomer) Diacetylguanine->Triacetylganciclovir Alkylation N7_Isomer N-7 Isomer (Byproduct) Diacetylguanine->N7_Isomer Side Reaction Intermediate 1,3-Diacetoxy-2- (acetoxymethoxy)propane Intermediate->Triacetylganciclovir Catalyst p-Toluene sulfonic acid Catalyst->Triacetylganciclovir Solvent DMF Solvent->Triacetylganciclovir Ganciclovir Ganciclovir Triacetylganciclovir->Ganciclovir Deprotection

Caption: Synthetic pathway of Ganciclovir from 1,3-Diacetoxy-2-(acetoxymethoxy)propane.

Performance Data of 1,3-Diacetoxy-2-(acetoxymethoxy)propane

The performance of 1,3-Diacetoxy-2-(acetoxymethoxy)propane in ganciclovir synthesis has been documented in various patents and publications. The following table summarizes key performance metrics from different reported methods.

ParameterConventional MethodOne-Pot SynthesisMicrowave-Assisted Method
Starting Materials Diacetylguanine, 1,3-Diacetoxy-2-(acetoxymethoxy)propaneGuanine, Acetic Anhydride, 1,3-Diacetoxy-2-(acetoxymethoxy)propaneDiacetylguanine, 1,3-Diacetoxy-2-(acetoxymethoxy)propane
Catalyst p-Toluenesulfonic acidIodine, Amberlite IR-120Boron trifluoride etherate
Overall Yield 46-70.2%[10][11]95%[10]83.2-84.3%[11]
Purity (HPLC) ~95% (after separation of N-7 isomer)[11]>99% (N-9 isomer)[10]~96% (with ~3.5% N-7 isomer)[11]
Reaction Time >40 hours (alkylation step)[7][10]~3.5 hours[10]10-11 hours[11]
Key Advantages Well-established methodologyHigh yield and purity, operational simplicity, recyclable catalystReduced reaction time compared to conventional methods
Key Disadvantages Lower yield, formation of difficult-to-separate N-7 isomer, long reaction times[10][11]Requires specific catalystsRequires specialized microwave reactor

The Alternative Intermediate: this compound

This compound (CAS No. 110874-22-1) is a structural analogue of the diacetate intermediate, where the acetate groups on the 1 and 3 positions are replaced by benzoate groups.[12][13] It is commercially available as a research chemical, often as a pale-yellow oil.[12][13]

Structural Comparison and Potential Performance Implications

The primary difference between the two intermediates lies in the nature of the ester groups. Benzoate is a bulkier and more lipophilic group compared to acetate. This structural variance could lead to several differences in performance:

  • Reactivity: The steric hindrance from the larger benzoate groups might influence the rate of the N-alkylation reaction. This could potentially lead to longer reaction times or require more forcing conditions (e.g., higher temperatures or stronger catalysts).

  • Solubility: The increased lipophilicity of the dibenzoate derivative might alter its solubility profile in common organic solvents, which could necessitate adjustments to the reaction and purification protocols.[12]

  • Byproduct Formation: The steric bulk might also influence the regioselectivity of the alkylation reaction, potentially altering the ratio of the desired N-9 isomer to the undesired N-7 isomer.

  • Deprotection: The hydrolysis of the benzoate esters during the final deprotection step might require different conditions (e.g., stronger base or longer reaction times) compared to the deacetylation of triacetylganciclovir.

Proposed Experimental Protocol for Comparative Evaluation

To objectively compare the performance of this compound with its diacetate counterpart, a standardized experimental protocol is necessary. The following protocol outlines a method for the synthesis of the dibenzoyl-protected ganciclovir intermediate.

Synthesis of N²-acetyl-9-(1,3-dibenzoyloxy-2-propoxymethyl)guanine

Materials:

  • Diacetylguanine

  • This compound

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Methanol

  • Toluene

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diacetylguanine (1 equivalent) and this compound (1.5 equivalents) in anhydrous DMF.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).

  • Heat the reaction mixture to 95-100°C and stir for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the DMF under reduced pressure to obtain a viscous oil.

  • Dissolve the oil in a minimal amount of hot methanol and then cool to 0-5°C to crystallize the unreacted starting materials and the N-7 isomer byproduct.

  • Filter the mixture and wash the solid with cold methanol.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the N-9 isomer.

  • Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental_Workflow Start Start: Reaction Setup Reaction N-Alkylation Reaction (Diacetylguanine + Dibenzoate Intermediate) 95-100°C, 48h Start->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Workup Workup: Remove DMF TLC->Workup Complete Crystallization Crystallization in Methanol (0-5°C) Workup->Crystallization Filtration Filtration Crystallization->Filtration Filtrate Filtrate (contains N-9 isomer) Filtration->Filtrate Solid Solid (N-7 isomer, unreacted materials) Filtration->Solid Purification Purification: Column Chromatography Filtrate->Purification Characterization Characterization: NMR, MS Purification->Characterization End End: Isolated Product Characterization->End

Caption: Experimental workflow for the evaluation of this compound.

Conclusion and Future Outlook

While 1,3-Diacetoxy-2-(acetoxymethoxy)propane remains the industry standard for ganciclovir synthesis due to its well-characterized performance and optimized reaction conditions, the exploration of alternatives like this compound is a worthwhile endeavor for process improvement and innovation. The structural differences, primarily the bulkier benzoate groups, suggest potential variations in reactivity, solubility, and byproduct formation that warrant experimental investigation.

The proposed experimental protocol provides a solid foundation for a direct comparative study. By systematically evaluating key performance indicators such as yield, purity, and reaction time, researchers can generate the necessary data to determine if the dibenzoate intermediate offers any advantages over the established diacetate. Such studies are essential for advancing the field of antiviral drug synthesis and developing more efficient and cost-effective manufacturing processes.

References

  • A Facile Synthesis of 9-(1,3-Dihydroxy-2-propoxymethyl)guanine (Ganciclovir) from Guanosine. (2025). ResearchGate. [Link]

  • Cas 86357-13-3,1,3-Diacetoxy-2-(acetoxymethoxy)propane. LookChem. [Link]

  • CN108467396B - Ganciclovir preparation method.
  • US7078524B2 - Process for the synthesis of ganciclovir.
  • Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. eScholarship@McGill. [Link]

  • WO2004048380A1 - Process for the synthesis of ganciclovir.
  • Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. PMC. [Link]

  • New developments in nucleoside analogues biosynthesis: A review. ResearchGate. [Link]

  • Nucleoside Analogs: A Review of Its Source and Separation Processes. MDPI. [Link]

  • US20050176956A1 - Process for the preparation of ganciclovir intermediate n2-acetyl-9-(1,3-diacetoxy-2-propoxymethyl) guanine.
  • Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. PMC - NIH. [Link]

  • Biotechnological synthesis of nucleoside analogs: Recent progress and perspectives. ScienceDirect. [Link]

  • Ganciclovir. PubMed. [Link]

  • Relationship of Ganciclovir Therapeutic Drug Monitoring with Clinical Efficacy and Patient Safety. PMC - PubMed Central. [Link]

  • Simulated ganciclovir concentration–time profiles at steady state for... ResearchGate. [Link]

  • Standard ganciclovir dosing results in slow decline of cytomegalovirus viral loads. Lirias. [Link]

  • Comparative Emergence of Maribavir and Ganciclovir Resistance in a Randomized Phase 3 Clinical Trial for Treatment of Cytomegalovirus Infection. PMC. [Link]

  • (PDF) Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. ResearchGate. [Link]

Sources

A Technical Guide to 2-(Acetoxymethoxy)-1,3-propanediyl Dibenzoate and its Analogs in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide will, therefore, focus on the well-established applications of 1,3-diacetoxy-2-(acetoxymethoxy)propane as a case study to illustrate the utility of this class of compounds. We will delve into its synthesis, its critical role in the production of Ganciclovir, and provide detailed experimental protocols.

The Role of 1,3-Diacetoxy-2-(acetoxymethoxy)propane in Antiviral Therapy

1,3-Diacetoxy-2-(acetoxymethoxy)propane is a key building block in the synthesis of Ganciclovir, a potent antiviral medication primarily used to treat and prevent cytomegalovirus (CMV) infections, particularly in immunocompromised patients.[1] The structural integrity and purity of this intermediate are critical for ensuring the efficacy and safety of the final Ganciclovir API.[1]

The primary application of 1,3-diacetoxy-2-(acetoxymethoxy)propane is as a precursor in the synthesis of N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine, also known as Triacetylganciclovir.[1] This reaction is a cornerstone of many patented Ganciclovir synthesis routes.

Comparative Analysis with Alternative Synthetic Routes

While various synthetic pathways to Ganciclovir exist, the use of 1,3-diacetoxy-2-(acetoxymethoxy)propane offers a reliable and well-documented method. Alternative approaches may involve different protecting group strategies or the use of alternative acyclic side-chain precursors. The choice of synthetic route in a pharmaceutical setting often depends on factors such as overall yield, purity of the final product, cost of starting materials, and scalability.

Parameter Route via 1,3-Diacetoxy-2-(acetoxymethoxy)propane Alternative Synthetic Routes (General)
Key Intermediate 1,3-Diacetoxy-2-(acetoxymethoxy)propaneVaries (e.g., derivatives of glycerol)
Key Reaction Step Condensation with a guanine derivativeMay involve different coupling chemistries
Reported Yields Generally efficient and scalableHighly variable depending on the specific route
Purity Profile Well-characterized byproductsMay present different impurity profiles
Scalability Proven for industrial-scale productionMay require significant process development

Experimental Protocols

The following protocols are based on established chemical literature and are provided for informational purposes. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.

Synthesis of 1,3-Diacetoxy-2-(acetoxymethoxy)propane

This procedure outlines a common laboratory-scale synthesis.

Materials:

  • Glycerol formal (mixture of 5-hydroxy-1,3-dioxane and 4-(hydroxymethyl)-1,3-dioxolane)

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve glycerol formal (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (3.5 equivalents).

  • Add acetic anhydride (3.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once complete, quench the reaction by slowly adding a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 1,3-diacetoxy-2-(acetoxymethoxy)propane.[1]

Synthesis of Triacetylganciclovir from 1,3-Diacetoxy-2-(acetoxymethoxy)propane

This protocol describes the subsequent step in Ganciclovir synthesis.

Materials:

  • Diacetyl guanine

  • 1,3-Diacetoxy-2-(acetoxymethoxy)propane

  • p-Toluene sulfonic acid monohydrate (catalyst)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (for crystallization)

  • Toluene (for crystallization)

Procedure:

  • Combine diacetyl guanine, 1,3-diacetoxy-2-(acetoxymethoxy)propane, and p-toluene sulfonic acid monohydrate in N,N-dimethylformamide.

  • Heat the mixture to 90-100°C and stir for approximately 40-63 hours.

  • Remove the DMF under vacuum to obtain a dark brown syrup.

  • Dissolve the syrup in methanol with heating.

  • Cool the solution to 0-5°C and stir for at least one hour to crystallize the N-7 isomer byproduct.

  • Filter to remove the crystalline N-7 isomer.

  • Completely remove the solvent from the filtrate to yield the crude N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine (Triacetylganciclovir).[1]

Visualization of Synthetic Workflow

The following diagrams illustrate the key stages in the synthesis and application of 1,3-diacetoxy-2-(acetoxymethoxy)propane.

Ganciclovir_Synthesis_Workflow cluster_synthesis Synthesis of Intermediate cluster_application Application in Ganciclovir Synthesis Glycerol_formal Glycerol Formal Intermediate 1,3-Diacetoxy-2- (acetoxymethoxy)propane Glycerol_formal->Intermediate Acetic_anhydride Acetic Anhydride Acetic_anhydride->Intermediate Triacetylganciclovir Triacetylganciclovir Intermediate->Triacetylganciclovir Diacetyl_guanine Diacetyl Guanine Diacetyl_guanine->Triacetylganciclovir Ganciclovir Ganciclovir (API) Triacetylganciclovir->Ganciclovir Deprotection

Caption: Workflow for the synthesis of Ganciclovir using 1,3-diacetoxy-2-(acetoxymethoxy)propane.

Logical_Flow Precursor Acyclic Nucleoside Precursor (1,3-Diacetoxy-2-(acetoxymethoxy)propane) Coupling Coupling with Guanine Base Precursor->Coupling Intermediate Protected Acyclic Nucleoside (Triacetylganciclovir) Coupling->Intermediate Deprotection Removal of Protecting Groups Intermediate->Deprotection API Active Pharmaceutical Ingredient (Ganciclovir) Deprotection->API

Caption: Logical flow from precursor to the active drug, Ganciclovir.

Conclusion

While direct peer-reviewed applications of 2-(acetoxymethoxy)-1,3-propanediyl dibenzoate are not prominent in the accessible literature, the extensive use of its analog, 1,3-diacetoxy-2-(acetoxymethoxy)propane, in the synthesis of Ganciclovir provides a valuable framework for understanding the utility of this class of molecules. For researchers in drug development, the study of such intermediates is crucial for the innovation of efficient and scalable synthetic routes to essential medicines. The protocols and workflows presented here, derived from established practices, offer a solid foundation for further investigation and application in the field of medicinal chemistry.

References

  • LookChem. 1,3-Diacetoxy-2-(acetoxymethoxy)propane. [Link]

Sources

A Comparative Analysis of Synthetic Routes for 2-(Acetoxymethoxy)-1,3-propanediyl Dibenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical intermediates and complex organic molecules, the synthesis of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate stands as a significant process, particularly due to its role as a key precursor in the production of antiviral agents. This guide provides a comparative analysis of plausible synthetic routes for this target molecule, offering in-depth technical insights and experimental considerations for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound, with the chemical formula C₂₀H₂₀O₇, is a complex glycerol derivative.[1] Its structure features a central propanediyl backbone with benzoate groups at the 1 and 3 positions and an acetoxymethyl ether linkage at the 2 position. This specific arrangement of functional groups makes it a valuable intermediate in multi-step organic syntheses. A notable application of structurally similar compounds is in the synthesis of the antiviral drug Ganciclovir, where a related intermediate, 2-O-(acetoxymethyl)-1,3-di-O-benzylglycerol, is utilized.[2] The purity and yield of this compound are critical for the efficacy and safety of the final active pharmaceutical ingredient (API).

This guide will explore two primary logical synthetic pathways, evaluating them based on reaction efficiency, availability of starting materials, and overall practicality.

Route 1: Benzoylation Followed by Acetoxymethylation

This synthetic approach commences with the selective benzoylation of the primary hydroxyl groups of glycerol, followed by the introduction of the acetoxymethyl group at the secondary hydroxyl position.

Experimental Protocol

Step 1: Synthesis of 1,3-di-O-benzoylglycerol

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve glycerol in a suitable solvent such as pyridine or a mixture of dichloromethane and a non-nucleophilic base like triethylamine.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add two equivalents of benzoyl chloride dropwise to the cooled solution while maintaining the temperature.[3][4]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, and combine the organic layers.

  • Wash the combined organic layers with dilute hydrochloric acid and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,3-di-O-benzoylglycerol.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified 1,3-di-O-benzoylglycerol in an aprotic solvent like dichloromethane or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

  • Add acetoxymethyl chloride or a similar acetoxymethylating agent to the mixture.

  • Stir the reaction at room temperature until the starting material is consumed, as indicated by TLC.

  • Work up the reaction by adding water and extracting with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by column chromatography.

Causality Behind Experimental Choices

The choice of a non-nucleophilic base in the benzoylation step is crucial to prevent side reactions with benzoyl chloride. Pyridine can act as both a base and a nucleophilic catalyst. The dropwise addition of benzoyl chloride at low temperatures helps to control the exothermicity of the reaction and improve the selectivity for the primary hydroxyl groups. In the second step, an aprotic solvent is essential as protic solvents would react with the acetoxymethylating agent.

Visualizing the Workflow

Route_1_Workflow Glycerol Glycerol Step1_Product 1,3-di-O-benzoylglycerol Glycerol->Step1_Product Benzoylation BenzoylChloride Benzoyl Chloride, Pyridine Final_Product 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate Step1_Product->Final_Product Acetoxymethylation AcetoxymethylChloride Acetoxymethyl Chloride, DIPEA Route_2_Workflow Glycerol Glycerol Protected_Glycerol 1,3-O-Benzylideneglycerol Glycerol->Protected_Glycerol Step 1 Protection Protection (Benzaldehyde, p-TSA) Acetoxymethylated_Intermediate 2-(Acetoxymethoxy)-1,3-O- benzylideneglycerol Protected_Glycerol->Acetoxymethylated_Intermediate Step 2 Acetoxymethylation Acetoxymethylation (Acetoxymethyl Chloride, NaH) Deprotected_Intermediate 2-(Acetoxymethoxy)glycerol Acetoxymethylated_Intermediate->Deprotected_Intermediate Step 3 Deprotection Deprotection (H₂, Pd/C) Final_Product 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate Deprotected_Intermediate->Final_Product Step 4 Benzoylation Benzoylation (Benzoyl Chloride, Pyridine)

Sources

A Comparative Guide to Establishing Purity Standards for 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of any chemical compound is not merely a quantitative measure but a cornerstone of experimental validity, product safety, and efficacy. This guide provides an in-depth technical framework for establishing robust purity standards for 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate (CAS No. 110874-22-1), a compound with applications in various specialized fields.[1] This document moves beyond rote protocols to explain the scientific rationale behind the analytical strategies, ensuring a self-validating and trustworthy system for quality assessment.

Introduction: The Criticality of Purity

This compound is a complex ester, appearing as a pale-yellow oil.[1] Its molecular structure, featuring multiple ester linkages and an acetal group, presents specific challenges and considerations for purity analysis. Impurities can arise from several sources, including the manufacturing process (e.g., starting materials, by-products, reagents), degradation over time, or improper storage.[2][3]

In the context of pharmaceutical development, where this or similar molecules may act as excipients or intermediates, even trace impurities can have significant consequences.[4][5] They can alter the physicochemical properties of a formulation, impact the stability of the active pharmaceutical ingredient (API), or introduce unforeseen toxicological risks.[6] Therefore, a multi-faceted, orthogonal approach to purity determination is not just recommended; it is essential. This guide will compare and contrast the primary analytical techniques required to build a comprehensive purity profile.

Foundational Characterization: Confirming Identity

Before quantifying purity, one must unequivocally confirm the identity of the bulk substance. This establishes a reference point for all subsequent impurity analyses.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation. The proton NMR spectrum should show characteristic peaks corresponding to the aromatic protons of the benzoate groups, the methylene and methine protons of the propane backbone, and the protons of the acetoxymethoxy group. Integration of these peaks should align with the theoretical proton count for the molecule.

  • Mass Spectrometry (MS) : Coupled with a soft ionization technique like Electrospray Ionization (ESI), MS will confirm the molecular weight of the compound (C₂₀H₂₀O₇, MW: 372.37 g/mol ). High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR provides a molecular fingerprint, confirming the presence of key functional groups such as C=O stretching for the ester groups and C-O stretching for the ether and ester linkages.

Orthogonal Purity Assessment: A Comparative Approach

Relying on a single analytical method for purity can be misleading, as co-elution or non-detection of certain impurities can mask the true purity level. An orthogonal approach, using techniques with different separation and detection principles, provides a far more reliable and self-validating purity value.

Primary Technique: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the workhorse for purity analysis of non-volatile organic molecules like benzoate esters.[7][8] The aromatic benzoate rings provide strong chromophores, making UV detection highly sensitive.

Causality Behind Experimental Choices:

  • Why Reverse-Phase? The compound is moderately non-polar, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Why Gradient Elution? A gradient system (e.g., water/acetonitrile or water/methanol) is crucial. It allows for the effective separation of impurities with a wide range of polarities, from highly polar starting materials to non-polar by-products, within a reasonable timeframe.

  • Why Diode Array Detector (DAD)? A DAD provides spectral information for each peak, which helps in peak tracking, identity confirmation, and assessing peak purity.

Detailed Experimental Protocol: HPLC Purity Determination

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: Water (HPLC Grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Diode Array Detector (DAD) at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~25 mg of the substance into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Orthogonal Technique: Quantitative NMR (qNMR)

Quantitative NMR (qNMR) offers a powerful, orthogonal method for purity assessment.[9] Unlike chromatography, which relies on the response factor of impurities, qNMR provides a direct measure of purity against a certified internal standard without needing to identify the impurities.[10][11]

Causality Behind Experimental Choices:

  • Why qNMR? It is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, making it inherently quantitative.[12] It is also non-destructive and can detect impurities that may not have a UV chromophore (and are thus invisible to HPLC-UV).[9]

  • Choice of Internal Standard: The standard (e.g., maleic acid, dimethyl sulfone) must be of high, certified purity, stable, and have sharp signals that do not overlap with the analyte peaks.[10][13]

Detailed Experimental Protocol: Purity by ¹H-qNMR

  • Internal Standard (IS) Selection: Maleic Acid (Certified Reference Material).

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆) in a high-precision NMR tube.

  • NMR Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Ensure a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery, which is critical for accurate integration.

  • Data Processing:

    • Carefully integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for both the analyte and the standard.[12]

Workflow for Orthogonal Purity Assessment

G cluster_sample Sample Handling cluster_analysis Analytical Workflow cluster_result Purity Verification Sample Bulk Sample of This compound HPLC Primary Analysis: RP-HPLC-DAD (Area % Purity) Sample->HPLC Prepare sample in ACN qNMR Orthogonal Analysis: ¹H-qNMR (Absolute Purity) Sample->qNMR Prepare sample with internal standard in DMSO-d6 Compare Compare Results HPLC->Compare qNMR->Compare FinalPurity Establish Final Purity Specification Compare->FinalPurity Results must correlate

Caption: Orthogonal workflow for establishing a validated purity value.

Analysis of Specific Impurity Classes

Beyond the main purity value, specific classes of impurities must be controlled according to regulatory guidelines like those from the International Council for Harmonisation (ICH).[5][14]

Residual Solvents

Organic volatile chemicals used in the manufacturing process must be controlled.[6] Headspace Gas Chromatography (GC) is the standard technique for this analysis.[15][16]

Detailed Experimental Protocol: Headspace GC for Residual Solvents

  • System: Headspace Sampler coupled to a Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: G43 phase (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm film thickness, as recommended by USP <467>.[17]

  • Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable high-boiling solvent like Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Headspace Conditions:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Detector Temperature: 260 °C

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: A suitable program to separate all potential solvents (e.g., 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min).

  • Quantification: Analyze against a standard containing known amounts of the potential residual solvents as per ICH Q3C guidelines.[3]

Water Content

Water is a common impurity that can promote the hydrolysis of the ester groups. Its content is best determined by Karl Fischer titration.

Detailed Experimental Protocol: Karl Fischer Titration

  • Apparatus: Volumetric or coulometric Karl Fischer titrator.

  • Solvent: A suitable anhydrous solvent in which the sample (an oil) is soluble, such as a mixture of methanol and chloroform.

  • Procedure:

    • Titrate the solvent to a stable endpoint to remove residual water.

    • Accurately add a known weight of the sample to the vessel.

    • Titrate to the endpoint. The amount of titrant consumed is used to calculate the water content.

Comparative Data & Proposed Specification

Establishing purity standards requires setting acceptance criteria. While no universal standard exists for this specific molecule, a typical specification for a high-purity substance in a research or early-development setting would look as follows. This is compared against a hypothetical "standard grade" to illustrate the importance of rigorous testing.

ParameterMethodHigh Purity Grade SpecificationStandard Grade SpecificationRationale for Stringent Control
Appearance VisualPale-Yellow OilPale-Yellow to Brown LiquidColor may indicate degradation products or process impurities.
Identity FTIR, ¹H-NMR, MSConforms to Reference SpectraConforms to Reference SpectraEnsures the correct molecule is being tested.
Purity (Assay) RP-HPLC (Area %)≥ 99.0%≥ 97.0%Minimizes unknown variables in sensitive applications.[18]
Purity (Assay) ¹H-qNMR≥ 98.5% (mass basis)Not Typically PerformedProvides an orthogonal, absolute purity value, validating the HPLC result.[13]
Any Single Impurity RP-HPLC≤ 0.20%≤ 1.2%Controls individual unknown components to minimize potential specific toxicity.[18]
Total Impurities RP-HPLC≤ 1.0%≤ 3.0%Limits the overall impurity load in the material.[18]
Water Content Karl Fischer≤ 0.10%≤ 0.30%Water can lead to hydrolysis of the ester, affecting stability and potency.
Residual Solvents Headspace GCMeets ICH Q3C LimitsMeets ICH Q3C LimitsEnsures safety by limiting exposure to potentially toxic solvents.[19]

Conclusion

Establishing purity standards for a complex molecule like this compound is a rigorous, multi-step process. It necessitates an orthogonal approach that combines a primary chromatographic separation technique (HPLC) with an absolute quantitative method (qNMR) for a self-validating purity assessment. Furthermore, specific tests for critical impurities like residual solvents and water are mandatory for ensuring the quality, safety, and consistency required by researchers, scientists, and drug development professionals. The adoption of this comprehensive analytical strategy provides the trustworthiness and scientific integrity necessary for high-stakes research and development.

References

  • Vertex AI Search. (n.d.). 110874-22-1(this compound) Product Description.
  • Alfa Chemistry. (n.d.). This compound suppliers USA.
  • Pharmaguideline. (2008). Method of Analysis for Sodium Benzoate. Retrieved from [Link]

  • LookChem. (n.d.). Cas 86357-13-3,1,3-Diacetoxy-2-(acetoxymethoxy)propane. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.86357-13-3,1,3-Diacetoxy-2-(acetoxymethoxy)propane Suppliers. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • CNKI. (n.d.). Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. Retrieved from [Link]

  • Almac. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Retrieved from [Link]

  • RSSL. (n.d.). Residual Solvents Analysis & Testing | Gas Chromatography. Retrieved from [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Quora. (2018). How can benzoic acid be tested for purity?. Retrieved from [Link]

  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

  • Bruker. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from [Link]

  • USP-NF. (2019). <467> RESIDUAL SOLVENTS. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). ICH Topic Q 3 A (R2) Impurities in new Drug Substances. Retrieved from [Link]

Sources

A Technical Guide to the Reproducibility of Experiments Using 2-(Acetoxymethoxy)-1,3-propanediyl Dibenzoate in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific integrity and progress. In the realm of prodrug design and drug delivery systems, the chemical stability and predictable in vivo performance of linker molecules are paramount. This guide provides an in-depth technical analysis of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate, a glycerol-based linker, with a focus on the factors influencing the reproducibility of its synthesis and performance. We will objectively compare this compound with viable alternatives, supported by experimental data and detailed protocols, to empower researchers to make informed decisions in their drug development endeavors.

Introduction to this compound: A Prodrug Linker

This compound (CAS No. 110874-22-1) is a pale-yellow oil with the molecular formula C20H20O7.[1] Its structure, featuring a central glycerol backbone functionalized with two benzoate groups and an acetoxymethyl ether, makes it a candidate for use as a promoiety in prodrug design. The ester and ether linkages are designed to be cleaved in vivo, releasing the active pharmaceutical ingredient (API). The rationale behind using such a linker is to improve the physicochemical properties of a drug, such as solubility, stability, and bioavailability.[2][3]

The core principle of this and similar linkers lies in their ability to mask polar functional groups of a parent drug, thereby increasing its lipophilicity and facilitating passage across biological membranes. Once absorbed, endogenous enzymes, such as esterases, are expected to hydrolyze the ester bonds, releasing the active drug at the target site.[4] The acetoxymethyl ether group can also be susceptible to enzymatic or chemical cleavage. The successful application of this strategy hinges on a delicate balance between stability in storage and during administration, and facile cleavage to release the active drug in a controlled and reproducible manner.

Synthesis and Reproducibility of this compound

Proposed Synthetic Workflow

The synthesis would likely involve a multi-step process starting from a protected glycerol derivative. The following diagram illustrates a plausible synthetic pathway:

G cluster_0 Step 1: Selective Protection cluster_1 Step 2: Deprotection cluster_2 Step 3: Esterification cluster_3 Step 4: Acetoxymethylation A 1,3-O-Benzylideneglycerol C 1,3-O-Benzylidene-2-O-(methoxymethyl)glycerol A->C Base (e.g., NaH) B Chloromethyl methyl ether B->C D 2-O-(Methoxymethyl)glycerol C->D Acidic hydrolysis F 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate D->F Pyridine E Benzoyl chloride E->F H This compound F->H Lewis acid catalyst G Acetyl chloromethyl ether G->H

Caption: Proposed synthetic workflow for this compound.

Factors Influencing Reproducibility

The reproducibility of this multi-step synthesis can be influenced by several critical factors at each stage:

  • Purity of Starting Materials: The purity of the initial glycerol derivative, benzoyl chloride, and other reagents is paramount. Impurities can lead to side reactions, reducing the yield and complicating the purification process.

  • Reaction Conditions:

    • Temperature: Esterification reactions are sensitive to temperature.[7] Inconsistent temperature control can lead to incomplete reactions or the formation of byproducts.

    • Reaction Time: The duration of each step must be carefully controlled to ensure complete conversion without promoting degradation of the product.

    • Catalyst Activity: The choice and handling of catalysts, such as the base in the protection step and the acid catalyst in the esterification, are crucial. Variations in catalyst concentration or activity can significantly impact reaction rates and yields.[8]

  • Purification Methods: The purification of intermediates and the final product, likely involving column chromatography, requires a consistent and well-defined protocol. Variations in the stationary phase, solvent system, and loading can lead to inconsistencies in purity.

  • Scale-Up Challenges: A synthetic protocol that is reproducible on a small laboratory scale may not be directly transferable to a larger scale without re-optimization.[9] Issues such as heat and mass transfer can become more pronounced at larger scales, affecting reaction kinetics and product distribution.

Self-Validating Protocol for Synthesis

To ensure the reproducibility of the synthesis, a self-validating protocol should be established. This involves incorporating in-process controls and rigorous analytical testing at each stage.

Experimental Protocol: A Self-Validating Approach to the Synthesis of this compound (Proposed)

  • Step 1: Selective Protection of Glycerol

    • React 1,3-O-benzylideneglycerol with chloromethyl methyl ether in the presence of a non-nucleophilic base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF).

    • In-process control: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Validation: Isolate the product, 1,3-O-Benzylidene-2-O-(methoxymethyl)glycerol, and confirm its structure and purity using ¹H NMR and Mass Spectrometry (MS).

  • Step 2: Deprotection

    • Subject the protected glycerol derivative to acidic hydrolysis (e.g., dilute HCl in a suitable solvent) to remove the benzylidene protecting group.

    • In-process control: Monitor the disappearance of the starting material by TLC.

    • Validation: Purify the resulting 2-O-(Methoxymethyl)glycerol and verify its identity and purity by ¹H NMR and MS.

  • Step 3: Esterification with Benzoyl Chloride

    • React 2-O-(Methoxymethyl)glycerol with two equivalents of benzoyl chloride in the presence of pyridine as a base and catalyst.

    • In-process control: Monitor the formation of the dibenzoate ester by TLC or HPLC.

    • Validation: Purify the product, 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate, by column chromatography and characterize it by ¹H NMR, ¹³C NMR, and MS to confirm its structure and assess its purity.

  • Step 4: Acetoxymethylation

    • React the dibenzoate intermediate with acetyl chloromethyl ether in the presence of a suitable Lewis acid catalyst.

    • In-process control: Monitor the reaction by HPLC to determine the optimal reaction time.

    • Validation: Purify the final product, this compound, using column chromatography. Confirm its identity and purity (>98%) using ¹H NMR, ¹³C NMR, MS, and HPLC.

Comparative Analysis with Alternative Linker Strategies

The choice of a linker is a critical decision in prodrug design. While this compound offers a glycerol-based scaffold, several other strategies exist, each with its own set of advantages and disadvantages regarding performance and reproducibility.

Alternative Glycerol-Based Linkers

The core glycerol structure can be modified in various ways to tune the properties of the resulting prodrug.

  • Simple Acyl Esters: Direct esterification of the drug to the hydroxyl groups of glycerol results in simpler structures. For instance, a glycerol diclofenac ester has been shown to have better solubility and skin flux than the parent drug.[2]

  • Phosphate Esters: Attaching the drug via a phosphate group to the glycerol backbone is a common strategy, particularly for antiviral nucleoside analogs.[4]

  • Ether Linkages: Glycerol ethers can offer greater stability towards hydrolysis compared to esters.[10]

Non-Glycerol-Based Linker Alternatives

Beyond glycerol, a diverse range of linkers are employed in prodrug development.

  • Amino Acid Esters: Amino acids can be used to improve the solubility and target specific transporters.[11]

  • Polymeric Linkers: Conjugating a drug to a polymer can create self-assembling nanoparticles with prolonged circulation and passive targeting capabilities.[12]

Performance Comparison and Experimental Data

The selection of an optimal linker requires a thorough evaluation of key performance parameters. The following table summarizes a hypothetical comparison based on general principles of prodrug design, as direct comparative data for this compound is limited in publicly available literature.

ParameterThis compoundSimple Glycerol EstersAmino Acid EstersPolymeric Linkers
Synthesis Reproducibility Moderate to High (multi-step)High (fewer steps)HighModerate (requires polymer synthesis and characterization)
Predicted Aqueous Solubility Low to ModerateVariable (depends on drug)HighHigh
Predicted Hydrolytic Stability Moderate (ester and ether linkages)Low to Moderate (ester linkages)Variable (ester and amide linkages)High (linker dependent)
Potential for Controlled Release ModerateLowModerateHigh
Toxicity of Pro-moiety Benzoic acid and formaldehyde derivatives (potential concern)Glycerol (generally safe)Amino acids (generally safe)Polymer fragments (requires evaluation)

Note: This table is illustrative and the actual performance will depend on the specific drug and the exact structure of the linker.

Conclusion and Future Perspectives

This compound represents a viable, albeit complex, linker for prodrug design. The key to its successful and reproducible application lies in a well-controlled and validated synthetic process. Researchers must pay close attention to the purity of starting materials, reaction conditions, and purification methods to ensure batch-to-batch consistency.

The choice of this linker over simpler alternatives should be justified by a clear advantage in terms of drug stability, targeted delivery, or controlled release. As the field of drug delivery continues to evolve, the development of novel linkers with improved performance and enhanced reproducibility will remain a key area of research.[13][14] The principles of careful experimental design, rigorous analytical characterization, and a focus on reproducibility, as outlined in this guide, will be essential for translating promising prodrug candidates from the laboratory to the clinic.

References

  • TutorChase. What factors influence the esterification rate of ethanoic acid? [Link]

  • ACS Publications. Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. [Link]

  • ResearchGate. Glycyl ester and amino-acid-ester prodrugs. [Link]

  • ResearchGate. Factors affecting the esterification process. [Link]

  • PubMed Central. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]

  • Scientific Research Publishing. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. [Link]

  • PubMed. Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties. [Link]

  • Journal of Natural Sciences. Ester Prodrugs and Their Role in Drug Discovery and Design. [Link]

  • National Institutes of Health. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. [Link]

  • IJRPS. PRODRUG DESIGN: AN OVERVIEW. [Link]

  • ResearchGate. (a) Chemical structures of the different polymer prodrugs and linkers. [Link]

  • ChemRxiv. A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. [Link]

  • ResearchGate. The expanding role of prodrugs in contemporary drug design and development. [Link]

  • ResearchGate. Synthesis of glycerol ethers 1 and 17. [Link]

  • National Institutes of Health. Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery. [Link]

  • ACS Publications. Total Syntheses of (+)-Penicibilaenes A and B via Enantioselective Desymmetrization. [Link]

  • PubMed. Recent trends in bioresponsive linker technologies of Prodrug-Based Self-Assembling nanomaterials. [Link]

  • ResearchGate. Hydrolysis of primary and secondary esters of glycerol by pancreatic juice. [Link]

  • MDPI. Methyl and Ethyl Ethers of Glycerol as Potential Green Low-Melting Technical Fluids. [Link]

  • MDPI. Dendritic Glycerol-Cholesterol Amphiphiles as Drug Delivery Systems: A Comparison between Monomeric and Polymeric Structures. [Link]

  • PubMed. Hydrolysis of prostaglandin glycerol esters by the endocannabinoid-hydrolyzing enzymes, monoacylglycerol lipase and fatty acid amide hydrolase. [Link]

  • ResearchGate. Glycerol and Derivatives. [Link]

  • National Institutes of Health. Gas-Phase Catalytic Dehydration of Glycerol with Methanol to Methyl Glyceryl Ethers over Phosphotungstic Acid Supported on Alumina. [Link]

  • MDPI. Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. [Link]

  • AQA. A-level Chemistry 7405 Specification. [Link]

  • LookChem. Cas 86357-13-3,1,3-Diacetoxy-2-(acetoxymethoxy)propane. [Link]

  • ResearchGate. Preparation of Glycerol Derivatives by Entered of Glycerol in Different Chemical Organic Reactions: A review. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-(Acetoxymethoxy)-1,3-propanediyl Dibenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate, a compound that, while integral to certain research applications, requires careful management at the end of its lifecycle. This document is designed to go beyond a simple checklist, offering insights into the "why" behind each procedural step to foster a culture of safety and scientific integrity.

Understanding the Compound: Hazard Profile and Regulatory Context

From a regulatory standpoint, any chemical waste generated in a laboratory setting falls under the purview of the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[4][5] This "cradle-to-grave" system mandates the proper management of hazardous materials from generation to final disposal.[6]

Key Hazard Considerations:

Hazard TypeDescriptionRecommended Precautions
Skin Irritation May cause redness, itching, or inflammation upon contact.[2][3]Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[2][7]
Eye Irritation Can cause serious irritation, redness, and pain if it comes into contact with the eyes.[2][3][7]Use of safety glasses or goggles is mandatory.[2][7]
Respiratory Irritation Inhalation of vapors or aerosols may irritate the respiratory tract.[2][3]Handle in a well-ventilated area, preferably within a chemical fume hood.[2][7]
Incompatibility Avoid contact with strong oxidizing agents and strong bases, which could lead to vigorous or exothermic reactions.[3][7]Segregate from incompatible chemicals during storage and waste accumulation.[8]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and environmental protection.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the waste, ensure all appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the chemical, including transfer to a waste container, should be performed inside a certified chemical fume hood to minimize inhalation exposure.[2][7]

Step 2: Waste Characterization and Segregation

Proper waste segregation is a cornerstone of laboratory safety.[9][10] Based on its properties as a non-halogenated organic compound, this compound waste should be collected separately from other waste streams.

Disposal_Decision_Tree start Start: Have 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select a Compatible Waste Container (Glass or HDPE) fume_hood->waste_container label_container Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date waste_container->label_container segregate Segregate as Non-Halogenated Organic Waste label_container->segregate store Store in a Designated Satellite Accumulation Area with Secondary Containment segregate->store disposal_request Contact EHS for Pickup by a Licensed Waste Hauler store->disposal_request end End: Proper Disposal disposal_request->end

Caption: Decision-making flowchart for disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Properly Managing Chemical Waste in Labor
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Resource Conservation and Recovery Act (RCRA)
  • EPA Hazardous Waste Management.
  • Learn the Basics of Hazardous Waste. US EPA.
  • Steps in Complying with Regul
  • 2-(Acetoxymethoxy)
  • SAFETY D
  • SAFETY D
  • Safety D
  • 1,3-Diacetoxy-2-(acetoxymethoxy)propane. AK Scientific, Inc.

Sources

Navigating the Safe Handling of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of laboratory safety is proactive risk mitigation. The causality behind these recommendations is to create a multi-layered defense against potential chemical exposure, ensuring both personal and environmental protection.

Core Directive: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate, which is anticipated to cause skin, eye, and respiratory irritation based on data from its structural synonym.[3][4]

Eye and Face Protection: Your First Line of Defense

Direct contact with chemical splashes can cause serious eye irritation.[3][4][5][6] Therefore, appropriate eye and face protection is mandatory.

  • Standard Operations: At a minimum, safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required.[1][7]

  • Splash Hazard Operations: When there is a heightened risk of splashing (e.g., during transfers of larger volumes or reactions under pressure), a full-face shield must be worn in addition to safety goggles.[5][8]

Skin Protection: A Barrier Against Irritation

This chemical is expected to cause skin irritation.[3][4] Consequently, robust skin protection is a critical component of safe handling.

  • Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally recommended for handling benzoate compounds.[1][5] Always inspect gloves for any signs of degradation or perforation before use. Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[5]

  • Protective Clothing: A lab coat or other protective clothing that covers the arms is necessary to prevent skin exposure.[7][9] For procedures with a higher risk of significant exposure, a chemical-resistant apron or suit should be considered.[5]

Respiratory Protection: Safeguarding Against Inhalation

Inhalation of vapors or aerosols may cause respiratory tract irritation.[3][4] Engineering controls are the primary method to mitigate this risk.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][9]

  • Respirators: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator is necessary.[3][7] The specific type of respirator will depend on the concentration and nature of the airborne contaminants.

The following table summarizes the recommended PPE for handling this compound:

Protection TypeRecommended EquipmentSpecification/Standard
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield should be worn when a splash hazard exists.Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[1][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or other protective clothing.Inspect gloves prior to each use.[5]
Respiratory Protection Typically not required with adequate engineering controls (e.g., fume hood). If ventilation is inadequate, a NIOSH-approved respirator should be used.Follow OSHA respirator regulations in 29 CFR 1910.134.[7]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Operational_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Receipt_Storage Receipt & Storage SDS_Review Review SDS of Similar Compounds Receipt_Storage->SDS_Review Initial Step PPE_Donning Don Appropriate PPE SDS_Review->PPE_Donning Information for Safety Weighing_Transfer Weighing & Transfer in Hood PPE_Donning->Weighing_Transfer Preparation Experimentation Experimentation Weighing_Transfer->Experimentation Proceed with Work Decontamination Decontamination of Work Area & Equipment Experimentation->Decontamination Post-Experiment Waste_Segregation Waste Segregation Decontamination->Waste_Segregation Cleanup Disposal Disposal Waste_Segregation->Disposal Final Step

Caption: A streamlined workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Pre-Handling Preparation:

    • Upon receipt, store the compound in a cool, dry, and well-ventilated area away from incompatible substances.[7][9] The container should be kept tightly closed.[9]

    • Thoroughly review the SDS for 1,3-Diacetoxy-2-(acetoxymethoxy)propane and other similar benzoate compounds to familiarize yourself with the potential hazards.

    • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[5]

  • Handling the Compound:

    • Don the appropriate PPE as outlined in the table above.

    • Perform all weighing and transfer operations within a certified chemical fume hood to minimize inhalation exposure.

    • Avoid raising dust if the compound is in solid form.[5]

    • Wash hands thoroughly after handling, even if gloves were worn.[3][5]

  • Post-Handling Procedures:

    • Decontaminate all work surfaces and equipment after use.

    • Remove and dispose of contaminated PPE in accordance with institutional guidelines.

    • Wash hands and any exposed skin thoroughly with soap and water.[7]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the chemical handling lifecycle.

Waste Segregation and Collection
  • All waste materials contaminated with this compound, including empty containers, disposable labware, and used PPE, should be collected in a designated, properly labeled, and sealed hazardous waste container.[10]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Disposal Method
  • Disposal of chemical waste must be in accordance with all local, state, and federal regulations.[3]

  • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the proper disposal of the collected waste.[10] Do not attempt to dispose of this chemical down the drain or in the regular trash.[4][10]

By adhering to these guidelines, you can foster a culture of safety and responsibility in your laboratory, ensuring the well-being of your team and the protection of the environment.

References

  • Velsicol Chemical, LLC. (2017, October 19).
  • Sodium Benzo
  • BenchChem. (n.d.).
  • Biosynth. (2020, November 4).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Cole-Parmer. (2018, February 15).
  • ChemicalBook. (n.d.). 2-(Acetoxymethoxy)
  • Sigma-Aldrich. (2025, September 13).
  • Fisher Scientific. (2025, December 20).
  • AK Scientific, Inc. (n.d.). 1,3-Diacetoxy-2-(acetoxymethoxy)
  • MSDS of 1,3-Diacetoxy-2-(acetoxymethoxy)propane. (2009, March 22). ChemBlink.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate
Reactant of Route 2
Reactant of Route 2
2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.